Product packaging for Speciogynine(Cat. No.:CAS No. 4697-67-0)

Speciogynine

Cat. No.: B3026189
CAS No.: 4697-67-0
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-CYSPOEIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Speciogynine is a natural product found in Mitragyna speciosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O4 B3026189 Speciogynine CAS No. 4697-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-CYSPOEIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318037
Record name Speciogynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-67-0
Record name Speciogynine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4697-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Speciogynine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Speciogynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPECIOGYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB185OF16A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Speciogynine: A Technical Guide to its Discovery, Isolation, and Characterization from Mitragyna speciosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speciogynine, a corynanthe-type monoterpene indole (B1671886) alkaloid, is a significant component of the psychoactive plant Mitragyna speciosa (kratom). As a diastereomer of the principal alkaloid, mitragynine (B136389), it presents a unique pharmacological profile that deviates from the typical opioid-like activity associated with its better-known counterpart. This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound. It includes a summary of quantitative data, comprehensive experimental protocols, and visual representations of its biosynthetic and signaling pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: Discovery and Structural Elucidation

This compound is structurally classified as an indole alkaloid and is one of several diastereomers of mitragynine found in the leaves of Mitragyna speciosa.[1][2] The key structural difference between this compound and mitragynine lies in the stereochemistry at the C-20 position; this compound possesses the (20R) configuration, whereas mitragynine has the (20S) configuration.[1] This subtle variation in the spatial arrangement of the ethyl group at C-20 significantly influences the molecule's pharmacological properties.

The definitive structural elucidation of this compound and its distinction from other closely related alkaloids has been accomplished through modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2] These methods provide detailed insights into the atomic connectivity, stereochemistry, and elemental composition of the molecule.

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpene indole alkaloids in Mitragyna speciosa, originates from the shikimic acid and methylerythritol phosphate (B84403) (MEP) pathways.[1][2] A critical step in determining the stereochemistry of this compound is the enzymatic reduction of the strictosidine (B192452) aglycone intermediate. The stereochemical outcome at the C-20 position is governed by specific variants of dihydrocorynantheine (B1227059) synthase (DCS). While some DCS isoforms produce the (20S) configuration leading to mitragynine, others, such as a variant identified from Cinchona pubescens (CpDCS), exclusively yield the (20R) configuration, which is the precursor to this compound.[1] This enzymatic control is the definitive factor differentiating the biosynthetic pathways of the two C-20 epimers.

Speciogynine_Biosynthesis Shikimic_Acid Shikimic Acid Pathway Tryptamine Tryptamine Shikimic_Acid->Tryptamine MEP Methylerythritol Phosphate (MEP) Pathway Secologanin Secologanin MEP->Secologanin Strictosidine_Synthase Strictosidine Synthase Tryptamine->Strictosidine_Synthase Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone DCS_20R Dihydrocorynantheine Synthase (DCS) (20R-specific variant) Strictosidine_Aglycone->DCS_20R Corynantheidine_20R (20R)-Corynantheidine DCS_20R->Corynantheidine_20R Methylation_Enol Enol O-Methyltransferase Corynantheidine_20R->Methylation_Enol Methylation_9_OH 9-O-Methyltransferase Methylation_Enol->Methylation_9_OH This compound This compound Methylation_9_OH->this compound

Caption: Biosynthetic pathway of this compound.

Quantitative Analysis of this compound in Mitragyna speciosa

The concentration of this compound in Mitragyna speciosa can vary depending on the geographical location, season of harvest, and the specific plant chemotype. Quantitative analyses are typically performed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.

Plant Material/ProductAnalytical MethodThis compound Content (% w/w or mg/g)Reference
Commercial Kratom Products/ExtractsUPLC-MS/MS0.1% - 5.3% w/w[3]
Red-veined M. speciosa leaves1H qNMR7.69 mg/g[4]
US-grown M. speciosa "Rifat"UPLC-HRMS7.94 ± 0.83 – 11.55 ± 0.18 mg/g[5]

Experimental Protocols for Isolation and Purification

The isolation of this compound requires a multi-step process involving extraction of total alkaloids from the plant material followed by chromatographic separation to isolate this compound from its diastereomers and other related alkaloids.

General Alkaloid Extraction

This protocol describes a general method for obtaining a crude alkaloid extract from dried Mitragyna speciosa leaf powder.

Materials:

Procedure:

  • Macerate the dried leaf powder (e.g., 1 kg) in methanol (e.g., 5 L) for 48-72 hours at room temperature with occasional agitation.

  • Filter the mixture and collect the methanol extract. Repeat the maceration process with fresh methanol twice more to ensure exhaustive extraction.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in 5% acetic acid.

  • Wash the acidic solution with a non-polar solvent like dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

  • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

  • Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid mixture.

Chromatographic Separation of this compound

The separation of this compound from the crude alkaloid mixture, particularly from its diastereomer mitragynine, is challenging and requires efficient chromatographic techniques.

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate (B1210297), dichloromethane, methanol, with or without a small percentage of ammonia (B1221849) or triethylamine (B128534) to reduce peak tailing)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol.

    • Collect fractions and monitor by TLC, visualizing under UV light (254 nm and 365 nm) and/or with Dragendorff's reagent.

    • Combine fractions containing compounds with similar Rf values to those expected for this compound and its isomers.

  • Preparative HPLC:

    • Further purify the enriched fractions from column chromatography using preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase can be a gradient of acetonitrile (B52724) and water containing a buffer such as ammonium acetate.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound. The elution order of the diastereomers will depend on the specific chromatographic conditions.

    • Evaporate the solvent from the collected fraction to obtain purified this compound.

Isolation_Workflow start Dried M. speciosa Leaf Powder extraction Solvent Extraction (e.g., Methanol Maceration) start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection prep_hplc Preparative HPLC (e.g., C18 column) fraction_collection->prep_hplc pure_this compound Purified this compound prep_hplc->pure_this compound end Spectroscopic Analysis (NMR, MS) pure_this compound->end

Caption: General workflow for the isolation of this compound.

Spectroscopic Characterization Data

The following tables summarize key spectroscopic data for the structural confirmation of this compound.

¹H and ¹³C NMR Spectroscopic Data
Atom No.¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
2-133.2
3-52.4
5-42.9
6-21.0
7-107.7
14-35.9
15-32.5
16-109.9
17-170.8
Data obtained in CDCl₃. Source: Benchchem (2024)[1]
Mass Spectrometry Data
ParameterValue
Molecular FormulaC₂₃H₃₀N₂O₄
Molecular Weight398.5 g/mol
InChI KeyLELBFTMXCIIKKX-CYSPOEIOSA-N
Source: Cayman Chemical (2024), Benchchem (2024)[1][6]

Signaling Pathways of this compound

Unlike mitragynine, which is a G-protein-biased partial agonist at the µ-opioid receptor, this compound does not exhibit significant activity at opioid receptors.[7] Instead, its pharmacological effects are primarily mediated through interactions with serotonergic pathways. This compound demonstrates high-affinity binding to serotonin (B10506) receptors, particularly the 5-HT₁A and 5-HT₂B subtypes.[8] While this compound itself may not be a potent agonist, its in-vivo effects are thought to be driven by its metabolite, 9-O-desmethylthis compound, which acts as a 5-HT₁A agonist.

Activation of the 5-HT₁A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. It can also modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The 5-HT₂B receptor is also a GPCR that couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Speciogynine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Metabolite 9-O-desmethylthis compound This compound->Metabolite Metabolism Receptor_5HT2B 5-HT₂B Receptor This compound->Receptor_5HT2B Binds Receptor_5HT1A 5-HT₁A Receptor Metabolite->Receptor_5HT1A Agonist G_protein_i Gi/o Protein Receptor_5HT1A->G_protein_i Activates G_protein_q Gq/11 Protein Receptor_5HT2B->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) cAMP->Cellular_Response IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG IP3_DAG->Cellular_Response

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound stands out as a noteworthy alkaloid from Mitragyna speciosa due to its distinct stereochemistry and pharmacological profile that diverges from that of mitragynine. Its interaction with the serotonergic system, rather than the opioid system, suggests a different therapeutic potential and mechanism of action. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further investigate the isolation, characterization, and pharmacological properties of this compound, contributing to a more comprehensive understanding of the complex bioactivity of Mitragyna speciosa.

References

Speciogynine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Speciogynine

Introduction

This compound is a prominent monoterpene indole (B1671886) alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom.[1] As a diastereomer of the plant's primary psychoactive alkaloid, mitragynine (B136389), this compound's unique stereochemistry imparts distinct pharmacological properties, making it a subject of significant interest in phytochemical and pharmacological research.[1][2][3] This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is classified as a corynanthe-type monoterpene indole alkaloid.[2] Its structure is fundamentally similar to mitragynine, sharing the same molecular formula and core tetracyclic indole framework. The key distinction lies in the spatial arrangement of substituents at a single chiral center.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[2]
Molecular Formula C₂₃H₃₀N₂O₄[4][5]
Molecular Weight 398.5 g/mol [5][6]
CAS Number 4697-67-0[5]
Appearance Not specified in results
UV max 226, 293 nm[5]

Stereochemistry

The defining feature of this compound is its stereochemistry, which differentiates it from its diastereomers: mitragynine, speciociliatine, and mitraciliatine. The absolute configuration of these compounds was established through methods including X-ray crystallography and spectral analysis.[3][7][8]

This compound is the C-20 epimer of mitragynine.[1] While mitragynine possesses the (20S) configuration, this compound has the (20R) configuration.[2] This seemingly minor difference in the orientation of the ethyl group at position C-20 leads to significant changes in the molecule's three-dimensional shape and its biological activity.[1] Specifically, both this compound and mitragynine feature a flat trans-quinolizidine conformation in their C and D rings.[3]

Table 2: Stereochemical Configuration of Mitragynine Diastereomers

CompoundC-3 ConfigurationC-20 ConfigurationQuinolizidine Conformation
Mitragynine SStrans
This compound SRtrans
Speciociliatine RScis
Mitraciliatine RRcis

Source: Adapted from Flores-Bocanegra et al., 2020 and Takayama, 2004.[3]

The stereochemical relationship between these key alkaloids can be visualized as follows:

stereoisomers cluster_trans trans-Quinolizidine Conformation cluster_cis cis-Quinolizidine Conformation Mitragynine Mitragynine (3S, 20S) This compound This compound (3S, 20R) Mitragynine->this compound C-20 Epimers Speciociliatine Speciociliatine (3R, 20S) Mitragynine->Speciociliatine C-3 Epimers Mitraciliatine Mitraciliatine (3R, 20R) This compound->Mitraciliatine C-3 Epimers Speciociliatine->Mitraciliatine C-20 Epimers

Diastereomeric Relationships of Mitragynine Alkaloids.

Quantitative Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes key reported NMR chemical shifts.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹H NMR δ (ppm)¹³C NMR δ (ppm)
2-108.3
3-40.2
5-53.9
6-19.4
7-108.3
8-159.9
96.69 (d)99.8
107.08 (t)121.5
116.63 (d)111.0
12-127.8
13-135.5
14-29.8
15-31.4
16-52.0
17-13.0
18 (C=O)-169.3
19-40.2
20-39.0
21-58.0
OCH₃ (C-9)3.82 (s)55.4
OCH₃ (Ester)3.69 (s)51.1
=COCH₃3.58 (s)60.9
=CH7.46 (s)141.0
NH7.98 (s)-

Source: Data synthesized from publicly available spectra.[9][10][11]

Experimental Protocols

Isolation and Purification

The standard procedure for obtaining pure this compound involves extraction from dried M. speciosa leaf material followed by chromatographic separation.

  • Extraction : Dried and powdered kratom leaves are subjected to sequential solvent extraction, often starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract the alkaloids.

  • Acid-Base Partitioning : The crude alkaloid extract is often purified further using acid-base partitioning. The extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. Neutral impurities are washed away with an organic solvent. The pH of the aqueous layer is then raised with a base, deprotonating the alkaloids and causing them to precipitate or be extracted back into an organic solvent.

  • Chromatographic Separation : The resulting enriched alkaloid mixture is separated into individual components using chromatographic techniques.

    • Column Chromatography : Silica gel column chromatography is commonly employed, using a gradient of solvents (e.g., hexane, chloroform, methanol) to elute the different alkaloids based on polarity.[9]

    • High-Performance Liquid Chromatography (HPLC) : For final purification and analytical quantification, reverse-phase HPLC is often used.

isolation_workflow start Dried M. speciosa Leaf Powder extraction Sequential Solvent Extraction (e.g., Hexane -> Methanol) start->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning enriched_extract Enriched Alkaloid Fraction partitioning->enriched_extract column_chrom Silica Gel Column Chromatography enriched_extract->column_chrom fractions Collected Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_sg Pure this compound hplc->pure_sg

General Workflow for this compound Isolation.
Structural Elucidation

The definitive identification and structural confirmation of isolated this compound are achieved through a combination of spectroscopic methods.

  • Mass Spectrometry (MS) : Used to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula C₂₃H₃₀N₂O₄.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful technique for determining the complete chemical structure.

    • ¹H NMR : Identifies the number and types of protons and their connectivity.

    • ¹³C NMR : Determines the number and types of carbon atoms in the molecule.[10]

    • 2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecular skeleton and confirming the stereochemical arrangement.

  • X-ray Crystallography : When a suitable single crystal can be grown, X-ray crystallography provides the absolute configuration of the chiral centers, offering definitive proof of the molecule's three-dimensional structure.[3][8]

Pharmacological Profile: A Note on Serotonergic Activity

The stereochemical difference between this compound and mitragynine has profound pharmacological consequences. While mitragynine is a partial agonist at the μ-opioid receptor, this compound shows no significant agonist activity at opioid receptors.[1][12] Instead, its activity is primarily linked to the serotonergic system.

This compound demonstrates high-affinity binding to serotonin (B10506) receptors, particularly 5-HT₁A and 5-HT₂B.[12][13] Interestingly, in vitro studies show that the parent compound itself is not an agonist at these receptors. However, its metabolite, 9-O-desmethylthis compound, is a 5-HT₁A agonist. This suggests that the in vivo effects of this compound, such as antinociception observed in animal models, are likely driven by its active metabolite.[12]

signaling_pathway This compound This compound (Parent Compound) Metabolism Metabolism (9-O-demethylation) This compound->Metabolism Metabolite 9-O-desmethylthis compound (Active Metabolite) Metabolism->Metabolite Receptor 5-HT₁A Receptor Metabolite->Receptor Agonist Activity Effect Serotonergic Effects (e.g., Antinociception) Receptor->Effect Leads to

Metabolic Activation and Signaling of this compound.

References

The Biosynthesis of Speciogynine in Mitragyna speciosa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Speciogynine, a prominent monoterpene indole (B1671886) alkaloid (MIA) in Mitragyna speciosa (kratom), is a diastereomer of the more abundant and studied mitragynine (B136389). Unlike mitragynine, which exhibits partial agonism at the μ-opioid receptor, this compound's pharmacological profile is characterized by interactions with serotonergic receptors, making it a molecule of significant interest for therapeutic development.[1] Understanding its biosynthesis is crucial for biotechnological production, metabolic engineering of kratom, and the generation of novel analogs. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and relevant experimental methodologies. While the pathway is largely elucidated, this guide also highlights knowledge gaps, particularly in the quantitative characterization of its enzymes, to direct future research endeavors.

Introduction

Mitragyna speciosa produces a complex array of over 50 distinct alkaloids, with the pharmacological effects of the plant being attributed to this intricate mixture.[2] this compound (20R configuration) and its C-20 epimer, mitragynine (20S configuration), are two of the most abundant corynanthe-type alkaloids found in kratom leaves.[2] The stereochemistry at the C-20 position dramatically influences their receptor binding profiles and physiological effects.[2] This document focuses on the enzymatic cascade that leads to the formation of this compound, providing a detailed technical resource for professionals in the fields of natural product chemistry, synthetic biology, and pharmacology.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the universal precursors of monoterpene indole alkaloids: tryptamine (B22526), derived from the shikimate pathway, and secologanin, from the terpenoid pathway.[3][4] The core pathway can be dissected into several key stages, from the initial condensation to the final tailoring steps.

Formation of the Strictosidine (B192452) Scaffold

The initial and rate-limiting step in the biosynthesis of virtually all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin.[5] This reaction is catalyzed by Strictosidine Synthase (STR) . In M. speciosa, the orthologue MsSTR facilitates this crucial bond formation, leading exclusively to the formation of 3α-(S)-strictosidine.[6][7]

Following its synthesis, strictosidine undergoes deglycosylation by the enzyme Strictosidine β-D-glucosidase (SGD) , which removes the glucose moiety to yield the highly reactive strictosidine aglycone.[3][8] This unstable intermediate is a critical branch point for the diversification of MIA scaffolds.

The Crucial Role of Dihydrocorynantheine Synthase (DCS) in Stereochemical Determination

The fate of the strictosidine aglycone is determined by the action of medium-chain alcohol dehydrogenases known as Dihydrocorynantheine Synthases (DCS).[2] Research has identified two key isoforms in M. speciosa, MsDCS1 and MsDCS2.[2] These enzymes catalyze the reduction of the strictosidine aglycone to form dihydrocorynantheine.

Crucially, the stereoselectivity of these enzymes at the C-20 position dictates the pathway towards either mitragynine or this compound. The biosynthesis of this compound proceeds via the formation of (20R)-dihydrocorynantheine.[2] While both MsDCS1 and MsDCS2 have been identified, it is the specific isoform ratios and their activities that likely control the relative abundance of mitragynine and this compound in the plant.[2]

Methylation and Final Tailoring Steps

The subsequent step involves the O-methylation of the enol group at C-17 of dihydrocorynantheine. This reaction is catalyzed by an enol O-methyltransferase (MsEnolMT) , which utilizes S-adenosyl methionine (SAM) as a methyl donor to produce (20R)-corynantheidine, the direct precursor to this compound.[2][9]

The final step in the biosynthesis of this compound is the methoxylation at the C-9 position of the indole ring of (20R)-corynantheidine. While this step is essential for the formation of the final product, the specific oxidase and methyltransferase responsible for this transformation in M. speciosa have not yet been definitively identified.[2][9] However, researchers have demonstrated that an O-methyltransferase from Hamelia patens (firebush), Hp9OMT, can catalyze this final methylation step, indicating a plausible enzymatic mechanism.[8][10]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key steps and logical flow of this compound biosynthesis.

This compound Biosynthesis Pathway cluster_precursors Primary Metabolism cluster_core_mia Core MIA Pathway cluster_speciogynine_branch This compound Branch Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine MsSTR Secologanin Secologanin Secologanin->Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone MsSGD 20R-Dihydrocorynantheine 20R-Dihydrocorynantheine Strictosidine Aglycone->20R-Dihydrocorynantheine MsDCS1/2 20R-Corynantheidine 20R-Corynantheidine 20R-Dihydrocorynantheine->20R-Corynantheidine MsEnolMT (SAM) This compound This compound 20R-Corynantheidine->this compound C9-Hydroxylase (putative) C9-O-Methyltransferase (putative)

Caption: The enzymatic pathway for the biosynthesis of this compound.

Quantitative Data

A significant gap in the current body of research is the lack of detailed quantitative kinetic data for the enzymes involved in this compound biosynthesis. While the enzymes have been identified and their functions demonstrated, comprehensive kinetic parameters such as Michaelis-Menten constants (Km), maximal reaction velocities (Vmax), and catalytic efficiencies (kcat/Km) are yet to be published. Such data is critical for the development of accurate metabolic models and for optimizing heterologous expression systems.

The following table summarizes the known information and highlights the missing quantitative data.

EnzymeAbbreviationSubstrate(s)ProductCofactor(s)Kinetic Parameters (Km, Vmax, kcat)Optimal pHOptimal Temp.
Strictosidine SynthaseMsSTRTryptamine, Secologanin3α-(S)-Strictosidine-Not ReportedNot ReportedNot Reported
Strictosidine β-D-glucosidaseMsSGD3α-(S)-StrictosidineStrictosidine Aglycone-Not ReportedNot ReportedNot Reported
Dihydrocorynantheine SynthaseMsDCS1/2Strictosidine Aglycone(20R)-DihydrocorynantheineNADPHNot ReportedNot ReportedNot Reported
Enol O-methyltransferaseMsEnolMT(20R)-Dihydrocorynantheine(20R)-CorynantheidineSAMNot ReportedNot ReportedNot Reported
C9-Hydroxylase (putative)-(20R)-Corynantheidine9-hydroxy-(20R)-corynantheidineNADPHNot ReportedNot ReportedNot Reported
C9-O-Methyltransferase (putative)-9-hydroxy-(20R)-corynantheineThis compoundSAMNot ReportedNot ReportedNot Reported

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway. These protocols are synthesized from multiple sources and represent a standard approach for research in this area.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common strategy for characterizing the enzymes of the this compound pathway is their heterologous expression in a host organism, followed by purification.

Enzyme Expression and Purification Workflow Gene Synthesis Gene Synthesis Cloning into Expression Vector Cloning into Expression Vector Gene Synthesis->Cloning into Expression Vector Transformation into Host Transformation into Host Cloning into Expression Vector->Transformation into Host Host Culture and Induction Host Culture and Induction Transformation into Host->Host Culture and Induction Cell Lysis Cell Lysis Host Culture and Induction->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay

References

Pharmacological Profile of Speciogynine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speciogynine is a corynanthe-type monoterpene indole (B1671886) alkaloid found in the leaves of the medicinal plant Mitragyna speciosa (kratom). As a diastereomer of the principal kratom alkaloid, mitragynine (B136389), this compound presents a unique pharmacological profile that diverges significantly from its more abundant counterpart. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, with a focus on its receptor binding affinities, functional activities, and in vivo effects. Detailed experimental protocols for key assays are provided, along with visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Mitragyna speciosa, commonly known as kratom, is a tropical evergreen tree native to Southeast Asia. Its leaves have been traditionally used for their stimulant and analgesic properties. The pharmacological effects of kratom are attributed to a complex mixture of over 40 indole and oxindole (B195798) alkaloids. While mitragynine is the most abundant and well-studied of these alkaloids, lesser-known compounds like this compound contribute significantly to the overall pharmacological profile of kratom extracts.

This compound's distinct stereochemistry at the C-20 position, being the (20R) epimer of mitragynine (20S), results in a significant shift in its receptor interaction profile. Unlike mitragynine, which is a partial agonist at the µ-opioid receptor (MOR), this compound exhibits weak antagonist activity at this receptor.[1][2] Instead, its primary pharmacological actions appear to be mediated through the serotonergic system, with high affinity for 5-HT1A and 5-HT2B receptors.[1][3] This guide will delve into the quantitative data defining these interactions and the experimental methodologies used to elucidate them.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound and its primary metabolite, 9-O-desmethylthis compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeRadioligandCell LineKi (nM)Reference(s)
Human 5-HT1A[³H]8-OH-DPATHEK38.5[1][4]
Human 5-HT1A[³H]8-OH-DPATCHO95.5[4]
Human 5-HT2B[¹²⁵I]DOICHO23[4]
Human 5-HT2B[³H]LSDHEK108[4]
Human µ-Opioid[³H]DAMGOHEK355[1]
Human 5-HT2A[³H]LSDHEK1320[4]
Human 5-HT2C[³H]LSDHEK5430[4]
Human 5-HT7A[³H]5-CTHEK1600[4]

Table 2: Functional Activity of this compound and its Metabolite

CompoundTarget ReceptorAssay TypeCell LinePotency (IC50/EC50)Efficacy (Emax/Imax)Functional ActivityReference(s)
This compoundHuman µ-OpioidG Protein BRETHEK5.7 µM (IC50)-Weak Antagonist[2]
This compoundHuman 5-HT1A--> 30 µMNo activationNo Agonist Activity[4]
This compoundHuman 5-HT2B--~2016 nM (IC50)Imax ~25% of SB206553Inverse Partial Agonist[4]
9-O-Desmethylthis compoundHuman 5-HT1A--~838 nM (EC50)Emax ~99-100% of 5-HTFull Agonist[4]
9-O-Desmethylthis compoundHuman 5-HT2B--~1472 nM (IC50)Imax ~45% of SB206553Inverse Partial Agonist[4]

Table 3: In Vivo Antinociceptive Effects of this compound in Rats

AssayDosingObservationAntagonistResultReference(s)
Hot Plate TestIntraperitonealIncreased latency to responseWAY-100635 (5-HT1A antagonist)Antinociceptive effect blocked by WAY-100635, indicating a serotonergic mechanism.[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound's in vivo effects appears to be indirect, mediated by its metabolite, 9-O-desmethylthis compound. This metabolite acts as a full agonist at the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like 9-O-desmethylthis compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the Gβγ subunit dissociated from the Gαi/o protein can modulate other downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist 9-O-Desmethyl- This compound Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Reduces Activation K_ion K+ GIRK->K_ion Efflux Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

5-HT1A Receptor Signaling Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is adapted for determining the binding affinity (Ki) of a test compound like this compound for the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT1A receptor

  • Cell membrane preparation from the above cells

  • [³H]8-OH-DPAT (radioligand)

  • Test compound (this compound)

  • Non-specific binding control (e.g., 10 µM serotonin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Scintillation cocktail

  • Liquid scintillation counter

  • 96-well microplates

  • Filtration apparatus with GF/B filters

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of [³H]8-OH-DPAT (typically at or below its Kd)

    • Varying concentrations of the test compound (this compound) or buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_workflow start Start prepare_membranes Prepare Cell Membranes Expressing 5-HT1A Receptor start->prepare_membranes setup_assay Set up 96-well plate: - Assay Buffer - [³H]8-OH-DPAT - Test Compound (this compound) - Membranes prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Add Scintillation Cocktail and Count Radioactivity filter_wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Hot Plate Test for Antinociception in Rats

This in vivo assay is used to assess the analgesic properties of a compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

  • Male Sprague-Dawley rats

  • Hot plate apparatus with adjustable temperature

  • Test compound (this compound) dissolved in a suitable vehicle

  • Vehicle control

  • Positive control (e.g., morphine)

  • Stopwatch

Procedure:

  • Acclimation: Acclimate the rats to the testing room and handling for several days before the experiment.

  • Baseline Latency: Place each rat individually on the hot plate maintained at a constant temperature (e.g., 52-55°C). Start the stopwatch and measure the time until the rat exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound (this compound at various doses), vehicle, or positive control to different groups of rats via the desired route (e.g., intraperitoneal).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place each rat back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • To investigate the mechanism, a separate experiment can be conducted where a receptor antagonist (e.g., WAY-100635 for 5-HT1A) is administered prior to the test compound.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation (Opioid Receptor Antagonism)

This assay measures the interaction between a GPCR and its G-protein upon ligand binding, providing a way to functionally characterize agonists and antagonists. The protocol below is a general framework for assessing the antagonist activity of a compound like this compound at the µ-opioid receptor.

Materials:

  • HEK293 cells co-expressing the µ-opioid receptor fused to a Renilla luciferase (Rluc) donor and a G-protein subunit (e.g., Gαi) fused to a yellow fluorescent protein (YFP) acceptor.

  • Cell culture reagents

  • Coelenterazine (B1669285) h (Rluc substrate)

  • Reference agonist (e.g., DAMGO)

  • Test compound (this compound)

  • Assay buffer (e.g., HBSS)

  • White, opaque 96-well microplates

  • BRET-compatible plate reader

Procedure:

  • Cell Culture and Plating: Culture the engineered HEK293 cells and seed them into the 96-well plates.

  • Antagonist Incubation: Add varying concentrations of the test compound (this compound) or vehicle to the wells and incubate for a predetermined time.

  • Substrate Addition: Add coelenterazine h to all wells.

  • Agonist Stimulation: Add a fixed concentration of the reference agonist (e.g., EC80 of DAMGO) to the wells.

  • BRET Measurement: Immediately measure the light emission at two wavelengths (one for the Rluc donor and one for the YFP acceptor) using a BRET plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log concentration of the test compound.

    • Determine the IC50 value of the antagonist from the resulting inhibition curve.

    • A Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of the antagonist to determine the antagonist's equilibrium dissociation constant (Kb).

bret_workflow start Start plate_cells Plate HEK293 cells co-expressing µOR-Rluc and Gαi-YFP start->plate_cells add_antagonist Add varying concentrations of this compound (antagonist) plate_cells->add_antagonist add_substrate Add Coelenterazine h (Rluc substrate) add_antagonist->add_substrate add_agonist Add fixed concentration of DAMGO (agonist) add_substrate->add_agonist read_bret Measure light emission at two wavelengths (BRET) add_agonist->read_bret analyze_data Analyze Data: - Calculate BRET ratio - Determine IC50 - Perform Schild analysis (optional) read_bret->analyze_data end End analyze_data->end

BRET Assay Workflow for Antagonist Characterization

Pharmacokinetics and Metabolism

The in vivo effects of this compound are closely tied to its metabolism. In vitro studies using rat and human liver microsomes have shown that this compound undergoes O-demethylation at the C-9 position to form 9-O-desmethylthis compound.[3] This metabolite is a potent, full agonist at the 5-HT1A receptor, which is believed to be the primary driver of the observed in vivo serotonergic effects of this compound administration.[4]

Limited pharmacokinetic data in rats following intravenous administration suggest that this compound has low systemic exposure when administered orally.[5]

In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a compound like this compound.

Materials:

  • Pooled human or rat liver microsomes

  • Test compound (this compound)

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and phosphate buffer.

  • Reaction Initiation: Pre-warm the incubation mixture to 37°C. Add the test compound (at a fixed concentration, e.g., 1 µM) and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the assay.

Conclusion

This compound exhibits a pharmacological profile that is distinct from its diastereomer, mitragynine, and other major kratom alkaloids. Its primary interactions are with the serotonergic system, demonstrating high affinity for 5-HT1A and 5-HT2B receptors. While this compound itself has weak or no agonist activity at these receptors, its metabolite, 9-O-desmethylthis compound, is a potent full agonist at the 5-HT1A receptor. This metabolic activation is crucial for understanding the in vivo effects of this compound, such as its antinociceptive properties observed in animal models. In contrast to mitragynine's partial agonism at the µ-opioid receptor, this compound acts as a weak antagonist.

The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the pharmacological properties of this compound. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this unique kratom alkaloid and its active metabolite. The detailed methodologies provided herein should serve as a valuable resource for designing and executing future studies in this area.

References

Speciogynine's Mechanism of Action on Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speciogynine, a prominent diastereomer of mitragynine (B136389) found in the psychoactive plant Mitragyna speciosa (kratom), exhibits a distinct pharmacological profile with significant interactions at serotonin (B10506) receptors. Unlike its more studied counterpart, mitragynine, which primarily acts on opioid receptors, this compound's effects are largely driven by its engagement with the serotonergic system, particularly the 5-HT1A and 5-HT2B receptor subtypes. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at these receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Mitragyna speciosa, commonly known as kratom, contains a complex array of over 40 structurally related indole (B1671886) alkaloids that contribute to its diverse pharmacological effects. While mitragynine is the most abundant and well-characterized of these alkaloids, recent research has shed light on the unique activities of its diastereomers, including this compound. This compound's distinct stereochemistry at the C-20 position leads to a significant divergence in its receptor interaction profile compared to mitragynine.[1] Notably, this compound demonstrates a higher affinity for serotonin receptors, suggesting a potential role in modulating mood and anxiety, distinct from the opioid-mediated analgesic effects of mitragynine.[2][3] This guide focuses on elucidating the nuanced mechanism of action of this compound at serotonin receptors, a critical step in understanding its potential therapeutic applications and safety profile.

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of this compound and its primary metabolite, 9-O-desmethylthis compound, with serotonin receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional activity (EC50, Emax, IC50, Imax) data available in the current literature.

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors

Receptor SubtypeCell LineRadioligandKi (nM)Ki (µM)Reference
5-HT1AHEK[3H]8-OH-DPAT38.50.0385[4]
5-HT1ACHO[3H]8-OH-DPAT95.50.0955[4]
5-HT1A-[3H]8-OH-DPAT-0.54[5]
5-HT2BCHO[125I]DOI230.023[4]
5-HT2BHEK[3H]LSD1080.108[4]
5-HT2AHEK[3H]LSD13201.32[4]
5-HT7AHEK[3H]5-CT16001.6[4]
5-HT2CHEK[3H]LSD54305.43[4]

Table 2: Functional Activity of this compound and its Metabolite at Human Serotonin Receptors

CompoundTarget ReceptorPotencyFunctional NoteReference
This compound5-HT1ANo activation up to 30 µM[4]
This compound5-HT2BIC50 ≈ 2016 nMInverse partial agonist; Imax ≈ 25% of SB206553[4]
9-O-Desmethylthis compound5-HT1AEC50 ≈ 838 nMFull agonist; Emax ≈ 99–100% of 5-HT[4]
9-O-Desmethylthis compound5-HT2BIC50 ≈ 1472 nMInverse partial agonist; Imax ≈ 45% of SB206553[4]

Signaling Pathways and In Vivo Effects

The in vitro data reveals a fascinating aspect of this compound's pharmacology: while the parent compound binds with high affinity to the 5-HT1A receptor, it does not activate it.[2][4] Instead, its in vivo serotonergic effects are likely mediated by its metabolite, 9-O-desmethylthis compound, which acts as a full agonist at the 5-HT1A receptor.[2][4][6][7] This agonist activity at the 5-HT1A receptor is believed to contribute to the mood-enhancing and anxiolytic effects associated with kratom use.[6][7][8]

In vivo studies in rats have demonstrated that this compound induces lower lip retraction, a characteristic behavior associated with 5-HT1A receptor activation.[2][6][7] This effect, along with its antinociceptive properties, was blocked by the selective 5-HT1A receptor antagonist WAY-100635, providing strong evidence for a serotonergic mechanism of action mediated through its active metabolite.[2][6][7]

At the 5-HT2B receptor, both this compound and its metabolite act as inverse partial agonists.[4] This means they bind to the receptor and reduce its basal or constitutive activity. This action is significant as it suggests a lower risk of the cardiac valvulopathy that has been associated with some 5-HT2B receptor agonists.[6][7]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor1A 5-HT1A Receptor This compound->Receptor1A High Affinity Binding (No Activation) Receptor2B 5-HT2B Receptor This compound->Receptor2B Inverse Partial Agonist Binding Metabolite 9-O-desmethyl- This compound Metabolite->Receptor1A Agonist Binding Metabolite->Receptor2B Inverse Partial Agonist Binding G_protein_1A Gi/o Protein Receptor1A->G_protein_1A Activation G_protein_2B Gq/11 Protein Receptor2B->G_protein_2B Inhibition of Constitutive Activity AC_inhibition Adenylyl Cyclase Inhibition G_protein_1A->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Cellular_Response_1A Cellular Response (e.g., Neuronal Hyperpolarization) cAMP_decrease->Cellular_Response_1A PLC_inhibition Basal PLC Activity Inhibition G_protein_2B->PLC_inhibition IP3_DAG_decrease ↓ IP3 & DAG PLC_inhibition->IP3_DAG_decrease Cellular_Response_2B Reduced Cellular Response IP3_DAG_decrease->Cellular_Response_2B G start Start prep Prepare Cell Membranes with 5-HT Receptors start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Separate Bound & Free Radioligand (Filtration) incubate->filter measure Measure Radioactivity filter->measure analyze Calculate IC50 & Ki measure->analyze end End analyze->end G start Start prep Prepare Cell Membranes with 5-HT Receptors start->prep incubate Incubate Membranes with GDP, Test Compound & [35S]GTPγS prep->incubate stimulate G-Protein Activation & [35S]GTPγS Binding incubate->stimulate measure Measure Bound [35S]GTPγS stimulate->measure analyze Generate Concentration-Response Curves (EC50/IC50, Emax/Imax) measure->analyze end End analyze->end

References

Preliminary In Vitro Studies on Speciogynine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Speciogynine, a diastereomer of the primary Kratom alkaloid, mitragynine (B136389). This document summarizes the current understanding of this compound's pharmacological profile, focusing on its interactions with key receptor systems. Detailed experimental protocols for the cited studies are provided, along with quantitative data presented in a clear, tabular format for comparative analysis. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and findings.

Receptor Binding Profile of this compound

This compound exhibits a distinct receptor binding profile compared to its more extensively studied diastereomer, mitragynine. Notably, this compound demonstrates a higher affinity for serotonergic receptors and a significantly lower affinity for opioid receptors.

Serotonin (B10506) Receptor Binding Affinity

In vitro radioligand binding assays have been employed to determine the binding affinity of this compound for various serotonin (5-HT) receptor subtypes. These studies typically utilize cell lines such as Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells that are engineered to express the specific human serotonin receptor of interest. The binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of this compound required to displace 50% of a specific radioligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.

The experimental results indicate that this compound has a notable affinity for the 5-HT₁A and 5-HT₂B receptor subtypes.[1]

Table 1: Binding Affinities (Kᵢ, nM) of this compound at Human Serotonin Receptors

Receptor SubtypeCell LineRadioligandKᵢ (nM)
5-HT₁AHEK[³H]8-OH-DPAT38.5[1]
5-HT₁ACHO[³H]8-OH-DPAT95.5[1]
5-HT₂AHEK[³H]LSD1320[1]
5-HT₂BCHO[¹²⁵I]DOI23[1]
5-HT₂BHEK[³H]LSD108[1]
5-HT₂CHEK[³H]LSD5430[1]
5-HT₇AHEK[³H]5-CT1600[1]
Opioid Receptor Binding Affinity

In contrast to mitragynine, this compound displays weak binding affinity for the classical opioid receptors (μ, δ, and κ). This suggests that the pharmacological effects of this compound are unlikely to be mediated by direct interaction with the opioid system.[2]

In Vitro Functional Activity of this compound

Functional assays are crucial for determining whether the binding of a compound to a receptor results in a biological response (agonism), blocks a response (antagonism), or elicits an opposite response (inverse agonism).

Functional Activity at Serotonin Receptors

The functional activity of this compound and its primary metabolite, 9-O-desmethylthis compound, has been investigated at the 5-HT₁A and 5-HT₂B receptors.

In vitro studies have revealed that this compound itself does not activate the 5-HT₁A receptor.[1] However, its metabolite, 9-O-desmethylthis compound, acts as a full agonist at this receptor.[1] This finding is significant as it suggests that the in vivo serotonergic effects of this compound may be attributable to its metabolic conversion. At the 5-HT₂B receptor, this compound exhibits inverse partial agonist activity.[1]

Table 2: Functional Activity of this compound and its Metabolite at Human Serotonin Receptors

CompoundTarget ReceptorPotencyFunctional Note
This compound5-HT₁ANo activation up to 30 µM[1]
This compound5-HT₂BIC₅₀ ≈ 2016 nMInverse partial agonist; Imax ≈ 25% of SB206553[1]
9-O-Desmethylthis compound5-HT₁AEC₅₀ ≈ 838 nMFull agonist; Emax ≈ 99–100% of 5-HT[1]
9-O-Desmethylthis compound5-HT₂BIC₅₀ ≈ 1472 nMInverse partial agonist; Imax ≈ 45% of SB206553[1]

In Vitro Metabolism of this compound

The in vitro metabolism of this compound is a critical area of study to understand the formation of active metabolites. These studies are typically conducted using human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Studies on the metabolism of the closely related diastereomer, speciociliatine, have shown that it undergoes extensive metabolism, primarily through monooxidation and O-demethylation, with CYP3A4 being the predominant enzyme involved.[3] Given the structural similarity, it is plausible that this compound follows a similar metabolic pathway, leading to the formation of metabolites like 9-O-desmethylthis compound.

In Vitro Cytotoxicity of this compound

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific receptor.

Materials:

  • Cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK-293 or CHO cells).

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the specific radioligand at a fixed concentration (typically near its K₋d value), and varying concentrations of this compound.

  • For the determination of non-specific binding, a high concentration of a known unlabeled ligand for the receptor is added to a set of wells.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Functional Assay (for 5-HT₁A Receptor)

Objective: To determine the functional activity of this compound and its metabolites at the Gᵢ/ₒ-coupled 5-HT₁A receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK-293 cells stably expressing the human 5-HT₁A receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound and its metabolites.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the chosen cAMP detection kit.

Procedure:

  • Culture the cells to the appropriate confluency and then seed them into 384-well microplates.

  • On the day of the assay, replace the culture medium with the assay buffer.

  • Prepare serial dilutions of the test compounds (this compound, metabolites, and controls).

  • Add the test compounds to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate for another predetermined time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.

  • Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and Eₘₐₓ values from the curves using non-linear regression analysis.

Phosphoinositide Hydrolysis Assay (for 5-HT₂B Receptor)

Objective: To determine the functional activity of this compound at the Gᵩ/₁₁-coupled 5-HT₂B receptor by measuring the accumulation of inositol (B14025) phosphates (IPs).

Materials:

  • HEK-293 cells stably expressing the human 5-HT₂B receptor.

  • Inositol-free DMEM.

  • [³H]-myo-inositol.

  • Assay buffer (e.g., HBSS with 10 mM LiCl).

  • This compound and reference compounds.

  • 96-well plates.

  • Dowex AG1-X8 resin.

  • Scintillation counter.

Procedure:

  • Seed the cells in 96-well plates and label them overnight with [³H]-myo-inositol in inositol-free DMEM.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with assay buffer containing LiCl (to inhibit inositol monophosphatase).

  • Add serial dilutions of this compound or reference compounds and incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., ice-cold 0.1 M HCl).

  • Extract the total inositol phosphates using a suitable method.

  • Separate the [³H]-inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.

  • Measure the radioactivity of the eluted [³H]-inositol phosphates using a scintillation counter.

  • Generate dose-response curves and determine the EC₅₀ or IC₅₀ values.

In Vitro Metabolism Assay with Human Liver Microsomes

Objective: To identify the metabolites of this compound formed by hepatic enzymes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • This compound.

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (pH 7.4).

  • Incubator.

  • Quenching solution (e.g., ice-cold acetonitrile).

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare an incubation mixture containing HLMs, phosphate buffer, and this compound.

  • Pre-warm the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using an LC-MS/MS system to identify and quantify the parent compound and its metabolites.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of this compound on a given cell line.

Materials:

  • Target cell line (e.g., HepG2, WRL 68).

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability compared to the untreated control.

  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth) from the dose-response curve.

Visualizations

Signaling Pathways

This compound Metabolite 5-HT1A Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Metabolite 9-O-desmethyl- This compound Metabolite->Receptor binds & activates ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response leads to

Caption: 5-HT₁A receptor signaling pathway activated by 9-O-desmethylthis compound.

This compound 5-HT2B Signaling cluster_membrane Cell Membrane Receptor 5-HT2B Receptor G_protein Gq/11 Protein (αβγ) Receptor->G_protein reduces basal activation PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->PLC This compound This compound This compound->Receptor binds (inverse partial agonist) Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: 5-HT₂B receptor signaling pathway modulated by this compound.

Experimental Workflows

Radioligand_Binding_Workflow A Prepare Serial Dilutions of this compound B Incubate Membranes, Radioligand, & this compound in 96-well Plate A->B C Terminate Reaction by Rapid Vacuum Filtration B->C D Wash Filters to Remove Unbound Radioligand C->D E Measure Radioactivity with Scintillation Counter D->E F Data Analysis: Determine IC50 and Ki E->F

Caption: Experimental workflow for a radioligand binding assay.

In_Vitro_Metabolism_Workflow A Prepare Incubation Mixture: HLMs, Buffer, this compound B Initiate Reaction with NADPH Regenerating System A->B C Incubate at 37°C (Time Course) B->C D Terminate Reaction with Ice-Cold Acetonitrile C->D E Centrifuge to Precipitate Proteins D->E F Analyze Supernatant by LC-MS/MS E->F

Caption: Experimental workflow for an in vitro metabolism assay.

References

Early Investigations into the Physiological Profile of Speciogynine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciogynine is a corynanthe-type monoterpene indole (B1671886) alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom. As a diastereomer of the more abundant and well-studied alkaloid, mitragynine, this compound presents a unique pharmacological profile that diverges significantly from its counterpart, warranting detailed investigation for its potential therapeutic applications. Early research into this compound has begun to elucidate its physiological effects, revealing a primary interaction with serotonergic pathways rather than the opioid system, which is the main target of mitragynine. This technical guide provides an in-depth summary of the foundational research on the physiological effects of this compound, with a focus on its receptor interactions and in vivo activities. Quantitative data are presented for comparative analysis, and key experimental methodologies are detailed to support further research and development.

Physiological Effects and Receptor Pharmacology

Early studies have established that this compound's physiological actions are not mediated by the mu-opioid receptor, a key distinction from mitragynine.[1][2] Instead, its effects are primarily attributed to its interactions with the serotonin (B10506) system.

Serotonergic Receptor Interactions

This compound has demonstrated a notable affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes.[1] In vitro studies have shown that this compound itself does not activate these receptors but rather binds to them with high affinity.[1] The in vivo serotonergic effects observed are likely attributable to its metabolite, 9-O-desmethylthis compound, which acts as a 5-HT1A receptor agonist.[1]

Opioid Receptor Interactions

In contrast to mitragynine, this compound shows minimal to no agonist activity at mu-opioid receptors (MOR).[2][3] Some studies suggest it may act as a weak competitive antagonist at MOR.[3][4] This lack of MOR agonism indicates that this compound does not contribute to the opioid-like effects associated with kratom.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from early research on this compound's receptor binding affinity and functional activity.

Table 1: this compound Binding Affinity (Ki) at Serotonin Receptors

Receptor SubtypeRadioligandCell LineKi (nM)Reference(s)
5-HT1A[3H]8-OH-DPATHEK38.5[3]
5-HT1A[3H]8-OH-DPATCHO95.5[3]
5-HT2B[125I]DOICHO23[3]
5-HT2B[3H]LSDHEK108[3]
5-HT2A[3H]LSDHEK1320[3]
5-HT2C[3H]LSDHEK5430[3]
5-HT7A[3H]5-CTHEK1600[3]

Table 2: this compound and Metabolite Functional Activity at Serotonin Receptors

CompoundTargetAssayPotencyFunctional NoteReference(s)
This compound5-HT1A[35S]GTPγSNo activation up to 30 µM[3]
This compound5-HT2B[35S]GTPγSIC50 ≈ 2016 nMInverse partial agonist; Imax ≈ 25% of SB206553[3]
9-O-Desmethylthis compound5-HT1A[35S]GTPγSEC50 ≈ 838 nMFull agonist; Emax ≈ 99–100% of 5-HT[3]
9-O-Desmethylthis compound5-HT2B[35S]GTPγSIC50 ≈ 1472 nMInverse partial agonist; Imax ≈ 45% of SB206553[3]

Table 3: this compound Activity at Human Opioid Receptors

ReceptorAssay TypeActivityConcentrationReference(s)
µ-opioid (hMOR)G Protein BRETWeak AntagonistUp to 100 µM[5]
κ-opioid (hKOR)G Protein BRETNo Measurable Agonist ActivityUp to 100 µM[5]
δ-opioid (hDOR)G Protein BRETNo Measurable Agonist ActivityUp to 100 µM[5]

Key Experimental Protocols

Radioligand Displacement Assay for 5-HT1A Receptor Binding Affinity

This protocol outlines a standard method for determining the binding affinity of a compound for the 5-HT1A receptor using a radioligand displacement assay.

  • Membrane Preparation:

    • Utilize cell membranes from a cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

    • Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]8-OH-DPAT), and varying concentrations of the test compound (this compound).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antinociception Assessment: Rat Tail-Flick Test

This in vivo assay is used to evaluate the analgesic properties of a compound.

  • Animal Model:

    • Use adult male Sprague-Dawley rats.

    • Allow the animals to acclimate to the laboratory environment and handling procedures before testing.

  • Drug Administration:

    • Administer this compound or a vehicle control via a specific route (e.g., intraperitoneal injection).

    • In studies investigating the mechanism of action, a selective antagonist (e.g., the 5-HT1A antagonist WAY-100635) can be administered prior to the test compound.[1]

  • Tail-Flick Test:

    • The tail-flick test measures the latency of the rat to withdraw its tail from a source of thermal stimulation.

    • A focused beam of high-intensity light is directed onto the ventral surface of the rat's tail.

    • A timer starts simultaneously with the light source.

    • The timer stops automatically when the rat flicks its tail out of the beam.

    • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

    • Measure the baseline tail-flick latency before drug administration.

    • Test the tail-flick latency at predetermined time points after drug administration.

  • Data Analysis:

    • The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Compare the %MPE between the drug-treated and vehicle-treated groups to determine the analgesic effect.

Visualizations

Signaling_Pathway cluster_0 This compound Interaction at 5-HT1A Receptor This compound This compound Metabolite 9-O-desmethyl- This compound (Metabolite) This compound->Metabolite Metabolism Receptor 5-HT1A Receptor Metabolite->Receptor Agonist Binding G_protein Gi/o Protein Receptor->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: Proposed signaling pathway for this compound's serotonergic effects.

Experimental_Workflow cluster_invitro In Vitro: Receptor Binding Assay cluster_invivo In Vivo: Tail-Flick Test prep 1. Prepare Cell Membranes (Expressing 5-HT1A) incubate 2. Incubate Membranes with Radioligand & this compound prep->incubate filter 3. Separate Bound/Free Ligand (Filtration) incubate->filter count 4. Quantify Radioactivity filter->count analyze 5. Calculate Ki Value count->analyze admin 1. Administer this compound to Rats baseline 2. Measure Baseline Tail-Flick Latency admin->baseline test 3. Apply Thermal Stimulus & Measure Latency baseline->test analyze_vivo 4. Calculate %MPE test->analyze_vivo

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Speciogynine as a Diastereomer of Mitragynine (B136389)

This technical guide provides a comprehensive overview of this compound, a key diastereomer of mitragynine, the primary psychoactive alkaloid in Mitragyna speciosa (kratom). We will delve into the stereochemical relationship between these compounds, compare their pharmacological activities through quantitative data, outline relevant experimental protocols, and visualize key biological and experimental pathways.

Introduction: The Significance of Stereochemistry

Mitragynine and its isomers, found in the leaves of the kratom plant, have garnered significant interest for their potential therapeutic applications, particularly in pain management.[1][2] These compounds are monoterpene indole (B1671886) alkaloids that interact with various neurotransmitter systems, most notably the opioid system.[1][2][3] The subtle differences in the three-dimensional arrangement of atoms (stereochemistry) between these molecules can lead to profound differences in their biological activity. This guide focuses on this compound and its relationship with mitragynine, highlighting how a change at a single stereocenter alters its pharmacological profile.

The Diastereomeric Relationship: Mitragynine vs. This compound

Mitragynine and this compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other. The key structural difference lies at the C-20 position of the ethyl group.[3][4][5]

  • Mitragynine: Possesses the (20S) configuration.

  • This compound: Possesses the (20R) configuration.

This epimerization at C-20 results in a different spatial arrangement of the β-methoxyacrylate group, which significantly influences how the molecule interacts with its biological targets.[3] While both mitragynine and this compound share a flat trans-quinolizidine conformation in their C and D rings, the orientation of the side chain at C-20 is a critical determinant of their pharmacology.[1][3]

Comparative Pharmacology: A Quantitative Analysis

The stereochemical difference between mitragynine and this compound translates into distinct pharmacological profiles, particularly at opioid and serotonin (B10506) receptors.

Opioid Receptor Interactions

Mitragynine is primarily known as a partial agonist at the µ-opioid receptor (MOR), which is believed to mediate its analgesic effects.[3][6] In stark contrast, this compound lacks significant agonist activity at MOR and instead acts as a weak antagonist.[3][4][6] This dramatic shift from agonist to antagonist activity is a direct consequence of the change in stereochemistry at the C-20 position.[3]

Table 1: Opioid Receptor Binding Affinities (Ki)

Compoundµ-Opioid Receptor (hMOR) Ki (µM)κ-Opioid Receptor (hKOR) Ki (µM)δ-Opioid Receptor (hDOR) Ki (µM)
Mitragynine 0.233 ± 0.0480.772 ± 0.207>10
This compound 0.728 ± 0.0613.200 ± 0.360>10

Data sourced from Obeng et al. (2021) as cited in a broader review.[3]

Table 2: Opioid Receptor Functional Activity

CompoundhMOR ActivityhKOR ActivityhDOR Activity
Mitragynine Partial Agonist (EC50: 0.339 ± 0.178 µM, Emax: 34%)Competitive Antagonist (IC50: 8.5 ± 7.6 µM)Antagonist (>10 µM)
This compound Weak Antagonist (IC50: 5.7 ± 2.8 µM)Weak Antagonist (>10 µM)Weak Antagonist (>10 µM)

Data from G protein BRET assays, sourced from Kruegel et al. (2016) as cited in a broader review.[3]

Serotonin Receptor Interactions

Recent research has revealed that this compound's pharmacological profile is not defined by a lack of activity but by a shift in target engagement. This compound displays a high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2B, an activity not prominent with mitragynine.[5][7][8][9] This suggests that this compound may contribute to the overall effects of kratom through a non-opioid, serotonergic mechanism.[7][8][9] The antinociceptive properties of this compound observed in animal models are thought to be independent of opioid receptors and may be linked to its metabolites acting on 5-HT1A receptors.[8][9]

Pharmacokinetics

Pharmacokinetic studies in humans have highlighted differences based on the stereochemistry of kratom alkaloids. Alkaloids with the same C-3 configuration as mitragynine and this compound (3S) generally exhibit a shorter time to maximum concentration, lower area under the curve, and a longer terminal half-life compared to their 3R diastereomers.[10][11][12] In rats, this compound has been shown to have low systemic exposure when administered orally as part of a kratom tea.[7]

Key Experimental Protocols

The following are methodologies for key experiments used to characterize and compare mitragynine and this compound.

Alkaloid Extraction and Isolation from Mitragyna speciosa
  • Plant Material Preparation: Fresh leaves are washed, dried in an oven (e.g., at 45-50°C for three days), and milled into a fine powder.[13]

  • Defatting: The powdered leaves are subjected to Soxhlet extraction with a non-polar solvent like petroleum ether to remove fats and lipids. The solvent is then discarded.[13]

  • Alkaloid Extraction: The defatted plant material is then extracted with a solvent such as chloroform (B151607) or methanol (B129727) for several hours.[13] Conventional methods like maceration or Soxhlet extraction are common, as are newer techniques like ultrasound-assisted extraction (UAE) to improve efficiency.[14][15][16]

  • Purification: The crude extract is concentrated under reduced pressure. Purification of individual alkaloids is achieved using chromatographic techniques, such as column chromatography or flash chromatography, followed by high-performance liquid chromatography (HPLC) to ensure high purity (≥98%).[3][17]

  • Characterization: The structures of the isolated alkaloids are confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[3]

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a compound for a specific receptor.

  • Preparation: Cell membranes from cell lines stably expressing the human opioid receptor of interest (e.g., HEK-hMOR, HEK-hKOR, HEK-hDOR) are prepared.

  • Incubation: The membranes are incubated with a specific radioligand and varying concentrations of the test compound (mitragynine or this compound).

    • µ-Opioid Receptor: [3H]DAMGO is commonly used.[3]

    • δ-Opioid Receptor: [3H]DPDPE is a selective ligand.[3]

    • κ-Opioid Receptor: [3H]U-69,593 is a selective ligand.[3]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G-Protein Activation/cAMP Functional Assays

These assays measure the functional effect of a compound (agonist or antagonist) on receptor signaling.

  • Cell Culture: HEK cells expressing the human opioid receptor are cultured.

  • cAMP Inhibition Assay: Since opioid receptors are typically Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[18][19][20]

  • Procedure: Cells are pre-treated with forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP). They are then treated with varying concentrations of the test compound.

  • Measurement: The intracellular cAMP levels are measured using methods like ELISA or luminescence-based assays.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) and the maximum effect (Emax) relative to a reference full agonist (like DAMGO) are calculated. For antagonists, the concentration that inhibits the response of a known agonist (IC50) is determined.

β-Arrestin Recruitment Assay

This assay measures a different aspect of receptor signaling, which can be important for understanding biased agonism and receptor desensitization.

  • Cell Lines: Use engineered cell lines that express the receptor of interest and a β-arrestin fusion protein linked to a reporter enzyme (e.g., PathHunter CHO-OPRM1 cells).[21][22][23]

  • Plating: Cells are seeded into multi-well plates (e.g., 384-well) and allowed to adhere.[21][23]

  • Stimulation: Cells are stimulated with a dilution series of the test compound and incubated for a set period (e.g., 90 minutes at 37°C).[21][22][23]

  • Detection: A detection reagent containing the enzyme substrate is added, and the plate is incubated (e.g., 60 minutes at room temperature).[21][22][23]

  • Measurement: The luminescence generated by the enzyme-substrate reaction, which is proportional to the amount of β-arrestin recruited to the receptor, is measured using a plate reader.[21][23]

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of β-arrestin recruitment.

Visualizations: Pathways and Workflows

Signaling Pathways

The primary signaling pathway for mitragynine at the µ-opioid receptor is through the inhibitory G-protein (Gi/o). This compound does not activate this pathway but can act as an antagonist.

Opioid Receptor Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits IonChannel K+ Channel G_protein->IonChannel Gβγ activates cAMP cAMP (decreased) AC->cAMP Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) IonChannel->Hyperpolarization Mitragynine Mitragynine (Agonist) Mitragynine->MOR Binds & Activates This compound This compound (Antagonist) This compound->MOR Binds & Blocks ATP ATP ATP->AC Substrate

Caption: µ-Opioid receptor signaling pathway activated by mitragynine.

Experimental Workflow

The process from raw plant material to pharmacological data involves several distinct stages.

Experimental Workflow cluster_extraction Extraction & Isolation cluster_analysis Pharmacological Analysis Plant Kratom Leaves (Mitragyna speciosa) Powder Drying & Grinding Plant->Powder Extraction Solvent Extraction (e.g., Chloroform) Powder->Extraction Crude Crude Alkaloid Extract Extraction->Crude Purification Chromatography (HPLC) Crude->Purification Compounds Pure Mitragynine & This compound (>98%) Purification->Compounds Binding Radioligand Binding Assays Compounds->Binding Functional Functional Assays (cAMP, β-Arrestin) Compounds->Functional Data Quantitative Data (Ki, EC50, Emax) Binding->Data Functional->Data

Caption: Workflow for isolation and analysis of kratom alkaloids.

Conclusion

This compound, the C-20 epimer of mitragynine, serves as a compelling case study in stereopharmacology. The inversion of a single chiral center is sufficient to switch the compound's activity at the µ-opioid receptor from partial agonism (mitragynine) to weak antagonism (this compound).[3][4] Furthermore, this compound engages with the serotonergic system, a property not shared by mitragynine, opening new avenues for understanding the complex pharmacology of kratom.[7][8] For drug development professionals, this highlights the critical importance of stereochemical control in synthesis and the potential for isomers of known active compounds to possess novel and potentially valuable therapeutic profiles. Further research into the unique serotonergic activity of this compound and its metabolites is warranted.

References

Potential Therapeutic Applications of Speciogynine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speciogynine is a corynanthe-type monoterpene indole (B1671886) alkaloid found in the plant Mitragyna speciosa (kratom). As a diastereomer of the more abundant and well-studied mitragynine, this compound presents a unique pharmacological profile that distinguishes it from other kratom alkaloids. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its potential therapeutic applications. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. Unlike mitragynine, this compound does not exhibit significant agonism at μ-opioid receptors. Instead, its biological activities are primarily mediated through the serotonergic system, with its in vivo effects largely attributed to its active metabolite, 9-O-desmethylthis compound, a potent 5-HT₁A receptor agonist. This distinct mechanism of action suggests potential therapeutic utility in conditions such as pain, anxiety, and muscle tension, warranting further investigation for the development of novel therapeutics with potentially improved side-effect profiles compared to traditional opioids.

Introduction

Mitragyna speciosa, commonly known as kratom, is a tree native to Southeast Asia, the leaves of which contain a complex mixture of over 40 structurally related alkaloids. For centuries, these leaves have been used in traditional medicine for their stimulant and analgesic properties. While the primary psychoactive constituent, mitragynine, has been the focus of extensive research due to its opioid-like effects, other minor alkaloids contribute to the overall pharmacological profile of kratom.

This compound, a diastereomer of mitragynine, is one such alkaloid that has garnered increasing scientific interest. Although present in lower concentrations than mitragynine, its distinct stereochemistry at the C-20 position results in a significantly different interaction with key central nervous system receptors. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers and drug development professionals interested in exploring its therapeutic potential.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with the serotonergic system. Unlike its diastereomer mitragynine, this compound is not a significant agonist at the μ-opioid receptor. The in vivo effects of this compound are believed to be mediated by its active metabolite, 9-O-desmethylthis compound, which acts as a full agonist at the 5-HT₁A receptor. This compound itself shows high-affinity binding to both 5-HT₁A and 5-HT₂B receptors but does not activate them in vitro; in fact, it displays inverse partial agonism at the 5-HT₂B receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite.

Table 1: Receptor Binding Affinity of this compound

Receptor TargetRadioligandCell LineKᵢ (nM)Reference
5-HT₁A[³H]8-OH-DPATHEK38.5
5-HT₁A[³H]8-OH-DPATCHO95.5
5-HT₂A[³H]LSDHEK1320
5-HT₂B[¹²⁵I]DOICHO23
5-HT₂B[³H]LSDHEK108
5-HT₂C[³H]LSDHEK5430
5-HT₇A[³H]5-CTHEK1600

Table 2: Functional Activity of this compound and its Metabolite

CompoundTargetPotencyEfficacyFunctional NoteReference
This compound5-HT₁ANo activation up to 30 µMNo agonism
This compound5-HT₂BIC₅₀ ≈ 2016 nMImax ≈ 25% of SB206553Inverse partial agonist
9-O-Desmethylthis compound5-HT₁AEC₅₀ ≈ 838 nMEmax ≈ 99–100% of 5-HTFull agonist
9-O-Desmethylthis compound5-HT₂BIC₅₀ ≈ 1472 nMImax ≈ 45% of SB206553Inverse partial agonist

Table 3: In Vitro Cytochrome P450 Inhibition by this compound

CYP IsoformIC₅₀ (µM)Kᵢ (µM)Type of InhibitionReference
CYP2D612.9Not DeterminedNot Determined
CYP2C1919.5Not DeterminedNot Determined

Table 4: Pharmacokinetic Parameters of this compound in Humans (Following Oral Administration of a Kratom Product)

ParameterValueReference
Tₘₐₓ (h)1–2
t₁/₂ (h)24–45
AUC₀₋₄₈ (nM·h)430–490
Vd/F (L)960–12,700

Note: Pharmacokinetic data for isolated this compound in rats following intravenous and oral administration have been reported, indicating low systemic exposure and a short quantifiable time-course (~1 h) after oral administration of kratom products. However, specific tabulated values for Cmax, Tmax, half-life, clearance, and bioavailability of the isolated compound were not available in the reviewed literature. For reference, the related diastereomer, speciociliatine, has a reported oral bioavailability of 20.7% in rats.

Potential Therapeutic Applications

Analgesia

This compound has demonstrated antinociceptive effects in rats. This analgesic activity is not mediated by opioid receptors but is linked to the serotonergic system. The antinociceptive effects of this compound were blocked by the 5-HT₁A antagonist WAY-100635, supporting the hypothesis that its analgesic properties are mediated through the activation of 5-HT₁A receptors by its active metabolite, 9-O-desmethylthis compound. This suggests that this compound could be a lead compound for developing non-opioid analgesics.

Anxiolytic and Antidepressant Effects

The activation of 5-HT₁A receptors is a well-established mechanism for anxiolytic and antidepressant drugs. Given that the active metabolite of this compound is a potent 5-HT₁A agonist, it is plausible that this compound may possess anxiolytic and antidepressant properties. The serotonergic activity of kratom alkaloids, including this compound, may contribute to the mood-enhancing effects reported by users. Further preclinical studies are warranted to investigate these potential applications.

Muscle Relaxation

Some reports suggest that this compound may contribute to the muscle relaxant effects of kratom. While the precise mechanism for this potential effect is not yet fully elucidated, it may be related to its interaction with the central nervous system.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 9-O-Desmethylthis compound at the 5-HT₁A Receptor

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation ERK MAPK/ERK Pathway G_protein->ERK Activation cAMP cAMP Therapeutic_Effects Analgesia, Anxiolysis, Muscle Relaxation GIRK->Therapeutic_Effects Neuronal Hyperpolarization PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation ERK->CREB Phosphorylation CREB->Therapeutic_Effects Changes in Gene Expression Metabolite 9-O-Desmethylthis compound Metabolite->Receptor Binding and Agonism

9-O-Desmethylthis compound signaling at the 5-HT₁A receptor.
Experimental Workflow for Assessing Analgesic Activity

G cluster_setup Experimental Setup cluster_assay Hot Plate Test cluster_analysis Data Analysis Animal Sprague-Dawley Rats Drug_Admin This compound Administration (e.g., intraperitoneal) Animal->Drug_Admin Control Vehicle Control Animal->Control Antagonist WAY-100635 Pre-treatment Animal->Antagonist Place_Animal Place rat on hot plate (e.g., 55°C) Drug_Admin->Place_Animal Control->Place_Animal Antagonist->Drug_Admin Measure_Latency Measure latency to paw licking or jumping Place_Animal->Measure_Latency Compare_Groups Compare latencies between treatment groups Measure_Latency->Compare_Groups Statistical_Test ANOVA followed by post-hoc tests Compare_Groups->Statistical_Test Conclusion Determine antinociceptive effect Statistical_Test->Conclusion

Workflow for evaluating the analgesic effect of this compound.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT₁A Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT₁A receptor.

Materials:

  • Cell membranes from HEK or CHO cells stably expressing the human 5-HT₁A receptor.

  • [³H]8-OH-DPAT (radioligand).

  • This compound (test compound).

  • Serotonin or another high-affinity 5-HT₁A ligand (for non-specific binding determination).

  • Assay buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% ascorbic acid, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total binding: Assay buffer, [³H]8-OH-DPAT (at a concentration near its Kₔ), and cell membranes.

    • Non-specific binding: Assay buffer, [³H]8-OH-DPAT, a high concentration of serotonin, and cell membranes.

    • Competition: Assay buffer, [³H]8-OH-DPAT, varying concentrations of this compound, and cell membranes.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hot Plate Test for Analgesia in Rats

Objective: To evaluate the antinociceptive effects of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Hot plate apparatus with adjustable temperature.

  • This compound dissolved in an appropriate vehicle (e.g., 5% Tween 80 in saline).

  • Vehicle control.

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatize the rats to the testing room for at least 30 minutes before the experiment.

  • Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).

  • Administer this compound, vehicle, or morphine to different groups of rats via the desired route (e.g., intraperitoneal injection).

  • At a predetermined time after injection (e.g., 30 minutes), place each rat individually on the hot plate.

  • Start a stopwatch immediately upon placing the rat on the hot plate.

  • Observe the rat for signs of nociception, such as paw licking, paw shaking, or jumping.

  • Record the latency (in seconds) to the first clear sign of a nociceptive response.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the rat is removed from the hot plate regardless of its response.

  • Compare the mean latencies of the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Lower Lip Retraction (LLR) Assay for 5-HT₁A Agonism in Rats

Objective: To assess the in vivo 5-HT₁A receptor agonist activity of this compound's metabolites.

Materials:

  • Male Wistar rats (200-250 g).

  • This compound dissolved in an appropriate vehicle.

  • Vehicle control.

  • A known 5-HT₁A receptor agonist (e.g., 8-OH-DPAT) as a positive control.

  • A selective 5-HT₁A receptor antagonist (e.g., WAY-100635) for blockade studies.

  • Observation cages with transparent walls.

Procedure:

  • Acclimatize the rats to the observation cages.

  • For blockade studies, pre-treat a group of rats with the 5-HT₁A antagonist.

  • Administer this compound, vehicle, or the positive control to the respective groups of rats.

  • Observe the rats for the occurrence of lower lip retraction at specific time intervals after drug administration (e.g., every 10 minutes for 1 hour).

  • The presence or absence of LLR is typically scored by a trained observer who is blind to the treatment conditions. A positive score is given if a distinct retraction of the lower lip, exposing the lower incisors, is observed.

  • The data can be analyzed by comparing the percentage of animals in each group exhibiting LLR or by quantifying the duration of LLR.

Rotarod Test for Muscle Relaxant Activity in Rats

Objective: To evaluate the potential muscle relaxant effects of this compound.

Materials:

  • Male Wistar rats (150-200 g).

  • Rotarod apparatus with a rotating rod of a specific diameter (e.g., 3 cm).

  • This compound dissolved in an appropriate vehicle.

  • Vehicle control.

  • A known muscle relaxant (e.g., diazepam) as a positive control.

Procedure:

  • Train the rats on the rotarod for a few days prior to the experiment to achieve a stable baseline performance. The rod is typically set to rotate at a constant speed (e.g., 15-25 rpm).

  • On the day of the experiment, record the baseline time each rat is able to stay on the rotating rod (fall-off time). A cut-off time is usually set (e.g., 5 minutes).

  • Administer this compound, vehicle, or the positive control to the respective groups of rats.

  • At various time points after drug administration (e.g., 30, 60, and 120 minutes), place the rats back on the rotarod and measure their fall-off time.

  • A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates muscle relaxant activity.

  • The results are typically expressed as the mean time on the rod or as a percentage of the baseline performance.

Conclusion and Future Directions

This compound represents a promising area of research within the complex pharmacology of kratom. Its unique mechanism of action, centered on the serotonergic system and distinct from the opioid-mediated effects of mitragynine, opens up new avenues for the development of novel therapeutics. The potent 5-HT₁A agonism of its active metabolite suggests potential applications in pain management, anxiety disorders, and depression, with a potentially lower risk of the adverse effects associated with opioid analgesics.

Future research should focus on several key areas:

  • Comprehensive Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion of isolated this compound are crucial to understand its clinical potential.

  • In-depth Behavioral Pharmacology: Rigorous preclinical studies are needed to confirm and characterize the analgesic, anxiolytic, antidepressant, and muscle relaxant effects of this compound.

  • Safety and Toxicology: A thorough evaluation of the safety profile of this compound, including its potential for drug-drug interactions and long-term effects, is essential.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective compounds with improved therapeutic properties.

By elucidating the therapeutic potential of this compound, the scientific community can move closer to harnessing the medicinal properties of Mitragyna speciosa in a safe and evidence-based manner. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

Methodological & Application

Application Notes & Protocols: Speciogynine Extraction from Mitragyna speciosa Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction, purification, and quantification of Speciogynine, an indole (B1671886) alkaloid found in the leaves of Mitragyna speciosa (Kratom). This compound is a diastereomer of the more abundant alkaloid, mitragynine. The methodologies outlined below are compiled from various scientific studies and are intended to guide researchers in isolating and analyzing this specific compound.

Overview of Extraction Methodologies

The extraction of alkaloids from M. speciosa leaves can be accomplished through several methods, ranging from conventional solvent extraction to more advanced techniques. The choice of method can significantly influence the yield and purity of the target alkaloid, this compound. Generally, a multi-step process is employed, beginning with the preparation of the plant material, followed by extraction, and finally, purification and quantification.

Commonly used extraction techniques include:

  • Solvent Extraction (Maceration & Soxhlet): Traditional methods involving soaking the plant material in a solvent.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance solvent penetration and extraction efficiency.

  • Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to speed up the extraction process.

Following extraction, purification is typically achieved using chromatographic techniques to separate this compound from other closely related alkaloids like mitragynine, paynantheine, and speciociliatine.

Quantitative Data Summary

The concentration of this compound in Mitragyna speciosa leaves and extracts can vary based on the geographical origin of the plant, season of harvest, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Mitragyna speciosa Leaves and Products

Sample TypeThis compound Content (% w/w)Analytical MethodReference
Commercial Kratom Products0.1% – 5.3%UPLC-MS/MS
M. speciosa Leaves~6.6% of total alkaloidsNot Specified
US-grown "Rifat" strain7.94 - 11.55 mg/g (0.79% - 1.16%)UPLC-HRMS

Table 2: Comparison of General Alkaloid Extraction Yields (Primarily Mitragynine-focused)

Extraction MethodSolvent(s)TemperatureDurationMitragynine YieldReference
Soxhlet ExtractionMethanol (B129727)60°C4 hours1.6% (w/w)
Ultrasound-Assisted (UAE)Ethanol/Water (7:3)Room Temp.15 minHigh Yield (not specified)
Ultrasound-Assisted (UAE)Acidic Water (pH 3)25-50°C30 minHigh Yield (not specified)
Macerationn-Hexane, Chloroform (B151607), MethanolRoom Temp.3 days75 mg/g (Crude Mitragynine)
Accelerated Solvent (ASE)Water, Methanol, Ethanol, Ethyl Acetate60°C5 min18.3 - 71.9 mg/g (Mitragynine)

Experimental Protocols

Protocol 1: Sequential Solvent Extraction for General Alkaloid Isolation

This protocol is adapted from methods that aim to extract a broad range of alkaloids, including this compound, by using solvents of increasing polarity.

A. Plant Material Preparation:

  • Obtain fresh leaves of Mitragyna speciosa.

  • Wash the leaves with water to remove any dirt and debris.

  • Air-dry the leaves at room temperature (approx. 28°C) for seven days or oven-dry at 45-50°C for three days until brittle.

  • Grind the dried leaves into a fine powder using a blender to increase the surface area for extraction.

B. Defatting Step:

  • Soak 1.5 kg of the powdered leaves in 2.5 L of hexane (B92381) at room temperature. This step removes non-polar compounds like fats and waxes.

  • After an appropriate soaking time (e.g., 24 hours), filter the mixture to separate the leaf powder from the hexane. Discard the hexane.

  • Allow the defatted leaf powder to air-dry completely.

C. Sequential Solvent Extraction:

  • Transfer the defatted powder into a suitable container and add 2.5 L of chloroform.

  • Allow the mixture to macerate for a set period (e.g., 24-72 hours) with occasional agitation.

  • Filter the mixture and collect the chloroform extract.

  • Repeat the extraction process on the leaf residue two more times with fresh chloroform to ensure maximum recovery.

  • Pool the chloroform fractions and concentrate them using a rotary evaporator at 40°C to obtain the crude chloroform extract.

  • Subsequently, extract the remaining leaf residue with methanol using the same procedure to isolate more polar alkaloids.

  • The resulting crude extracts can then be subjected to purification.

G cluster_prep A. Material Preparation cluster_defat B. Defatting cluster_extract C. Sequential Extraction FreshLeaves Fresh M. speciosa Leaves Wash Wash with Water FreshLeaves->Wash Dry Dry (Air or Oven) Wash->Dry Grind Grind to Fine Powder Dry->Grind Powder Powdered Leaves Grind->Powder SoakHexane Soak in Hexane Powder->SoakHexane FilterHexane Filter SoakHexane->FilterHexane DefattedPowder Defatted Powder FilterHexane->DefattedPowder HexaneWaste Hexane (Waste) FilterHexane->HexaneWaste Defatted Defatted Powder DefattedPowder->Defatted SoakChloroform Macerate in Chloroform (x3) Defatted->SoakChloroform FilterChloroform Filter SoakChloroform->FilterChloroform ChloroformExtract Crude Chloroform Extract FilterChloroform->ChloroformExtract Residue1 Leaf Residue FilterChloroform->Residue1 SoakMethanol Macerate in Methanol (x3) FilterMethanol Filter SoakMethanol->FilterMethanol MethanolExtract Crude Methanol Extract FilterMethanol->MethanolExtract Residue1->SoakMethanol G CrudeExtract Crude Alkaloid Extract Dissolve Dissolve in Mobile Phase CrudeExtract->Dissolve LoadColumn Load onto Silica Gel Column Dissolve->LoadColumn Elute Elute with Mobile Phase LoadColumn->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeTLC Analyze Fractions by TLC CollectFractions->AnalyzeTLC PoolFractions Pool Pure Fractions AnalyzeTLC->PoolFractions Evaporate Evaporate Solvent PoolFractions->Evaporate Purethis compound Purified this compound Evaporate->Purethis compound G cluster_prep A. Preparation cluster_analysis B. UPLC-MS/MS Analysis cluster_quant C. Quantification Standards Prepare Calibration Standards (1-200 ng/mL) Inject Inject into UPLC-MS/MS Standards->Inject Samples Prepare Extract Samples (Dissolve, Dilute, Filter) Samples->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Identify Identify Peak by Retention Time & Mass Detect->Identify CalCurve Construct Calibration Curve Identify->CalCurve Quantify Calculate Concentration in Samples CalCurve->Quantify

Application Note: Quantitative Analysis of Speciogynine in Mitragyna speciosa using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Speciogynine, a key alkaloid in Mitragyna speciosa (Kratom). The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this compound in plant material and related products. The method utilizes a C18 reversed-phase column with UV detection, providing accurate and reproducible results.

Introduction

This compound is a diastereomer of the more abundant Kratom alkaloid, Mitragynine, and is present in significant quantities in the leaves of Mitragyna speciosa.[1] As interest in the pharmacological properties of Kratom alkaloids continues to grow, robust analytical methods for the accurate quantification of individual components like this compound are essential for standardization, quality control, and pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound using HPLC with UV detection, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions

A summary of the HPLC conditions is presented in the table below. These conditions are adapted from established methods for Kratom alkaloid analysis and are optimized for the separation of this compound.[2][3][4]

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 5 mM Ammonium Bicarbonate, pH 9.5
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 226 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Table 2: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
5.07030
10.04060
15.02080
20.02080
21.08020
25.08020
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Mitragyna speciosa leaves):

  • Dry the leaf material at 40°C for 24 hours and grind it into a fine powder.

  • Accurately weigh 100 mg of the powdered leaf material into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with methanol to bring the this compound concentration within the calibration range.

Method Validation Summary

The following table summarizes the quantitative performance of a similar method for the analysis of this compound.[5]

ParameterResult
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Limit of Quantification (LLOQ) 1 ng/mL
Accuracy Within ±15% of the nominal concentration
Precision (%RSD) ≤ 15%
Retention Time Approximately 15.5 minutes

Table 3: Method Validation Data for this compound Analysis

Results

Under the specified chromatographic conditions, this compound is well-resolved from other major Kratom alkaloids. A typical retention time for this compound is approximately 15.5 minutes.[5] The quantification of this compound in unknown samples can be performed by constructing a calibration curve from the peak areas of the analytical standards.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in Mitragyna speciosa plant material. The protocol is straightforward and employs readily available instrumentation and reagents. This method can be a valuable tool for the quality control of Kratom-containing products and for further research into the pharmacology of its individual alkaloids.

Experimental Workflow Diagram

Speciogynine_HPLC_Workflow start Start sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep standard_prep Standard Preparation (Serial Dilutions) start->standard_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification report Report Results quantification->report end End report->end

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Illustrative)

Speciogynine_Signaling_Pathway This compound This compound receptor Receptor Binding This compound->receptor downstream Downstream Signaling (e.g., cAMP modulation) receptor->downstream cellular_response Cellular Response downstream->cellular_response

Caption: Illustrative signaling pathway for this compound.

References

Application Notes and Protocols for the Identification of Speciogynine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciogynine is a prominent indole (B1671886) alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as Kratom. As a diastereomer of the more abundant and widely studied mitragynine (B136389), this compound contributes to the complex pharmacology of Kratom.[1][2] Accurate and reliable identification of this compound is crucial for researchers studying the plant's toxicology, pharmacology, and for professionals in drug development and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a suitable method for the analysis of Kratom alkaloids like this compound.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the identification of this compound using GC-MS. It includes information on sample preparation, chromatographic conditions, and mass spectrometric identification.

Data Presentation

The quantitative identification of this compound by GC-MS relies on its retention time and mass spectrum. While retention times can vary between instruments and methods, the mass spectrum provides a unique fingerprint for the molecule.

ParameterValueReference
Molecular Formula C₂₃H₃₀N₂O₄[6]
Molecular Weight 398.5 g/mol [6]
Key Mass-to-Charge Ratios (m/z) of Fragment Ions Data not explicitly available in search results. The mass spectrum is noted to be similar to its diastereomer, mitragynine. For mitragynine, key fragments include the molecular ion (M+) at m/z 398 and a fragment from the loss of a methyl group at m/z 383.[7][8]
Typical GC Column DB-5MS or HP-5MS (5% Phenyl Methyl Siloxane)[3][9]

Experimental Protocols

The following protocols are generalized from methods used for the analysis of Kratom alkaloids. Optimization and validation are recommended for specific laboratory settings and sample matrices.

Sample Preparation: Methanolic Extraction of Plant Material

This protocol is suitable for dried and powdered Kratom leaves.[2][4]

Reagents and Materials:

  • Methanol (B129727) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials

Procedure:

  • Weigh approximately 100 mg of the homogenized, dried plant powder into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean GC vial.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of Kratom alkaloids.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 270 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 100 °C, hold for 1 minute. Ramp to 300 °C at a rate of 10 °C/min. Hold at 300 °C for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-550 amu

Note: The separation of diastereomers like this compound and mitragynine by GC can be challenging.[7] The chromatographic conditions, particularly the temperature program and column choice, are critical for achieving adequate resolution.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Dried Plant Material weigh Weigh 100 mg of Sample start->weigh extract Add 10 mL Methanol & Vortex weigh->extract centrifuge Centrifuge at 3000 rpm extract->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject 1 µL into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-550) ionize->detect identify Identify this compound by Retention Time & Mass Spectrum detect->identify compare Compare with Spectral Library identify->compare

Caption: General experimental workflow for GC-MS identification of this compound.

Logical Relationship for Identification

identification_logic cluster_criteria Identification Criteria cluster_confirmation Confirmation rt Matching Retention Time (vs. Standard) confirm Positive Identification rt->confirm ms Matching Mass Spectrum (vs. Library/Standard) ms->confirm

References

Application Note: Quantification of Speciogynine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantification of speciogynine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a prominent alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa) and its quantification is crucial for pharmacokinetic and toxicological studies. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in a research setting.

Introduction

This compound is a diastereomer of mitragynine (B136389), the primary psychoactive alkaloid in Kratom.[1][2] Kratom is increasingly used for self-management of pain, opioid withdrawal, and mood disorders.[3][4] Consequently, there is a growing need for robust analytical methods to quantify its constituent alkaloids, including this compound, in biological matrices to understand their pharmacokinetic profiles and potential physiological effects.[3][4] LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the accurate quantification of this compound in complex biological samples like plasma.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in human plasma is depicted in the following diagram.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Reversed-Phase) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: LC-MS/MS workflow for this compound quantification.

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Internal standard (IS) (e.g., Mitragynine-d3)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatograph: A system capable of gradient elution (e.g., Waters Acquity UPLC I-Class).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro).

Sample Preparation
  • Thaw human plasma samples and standards to room temperature.

  • To 200 µL of plasma, add a suitable amount of internal standard.[3][4]

  • Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 3 volumes).

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a methanol/water mixture (e.g., 50:50 v/v).[5]

  • Vortex for 10 minutes and centrifuge again.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A reversed-phase column, such as a Waters Acquity BEH C18 (1.7 µm, 2.1 x 100 mm) or a phenyl-hexyl column, is suitable for separating this compound from its diastereomers.[6][7][8]

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid (pH adjusted to 3.5).[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Flow Rate: 0.35 mL/min.[8]

  • Gradient: A gradient starting with a low percentage of mobile phase B, increasing to elute this compound, is recommended. The specific gradient should be optimized for the column and system used. A total analysis time of around 22.5 minutes has been reported to be effective for separating multiple kratom alkaloids.[8]

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3][4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for this compound is its protonated molecular ion [M+H]+. The specific product ions for monitoring should be determined by infusing a standard solution of this compound. As a diastereomer of mitragynine, its precursor ion will be the same (m/z 399.2). Product ions will be similar, and chromatographic separation is key.

Results and Discussion

The analytical method was validated according to established guidelines for bioanalytical method validation.[8] The validation assessed linearity, sensitivity, accuracy, precision, and stability.

Linearity and Sensitivity

The method demonstrated excellent linearity over the tested concentration ranges. The lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) were established based on the signal-to-noise ratio and the accuracy and precision of the measurements.

ParameterResultReference
Linear Range 1 - 200 ng/mL[8]
0.5 - 400 ng/mL[3][4]
LLOQ 1 ng/mL[8]
0.5 ng/mL[3][4]
ULOQ 200 ng/mL[8]
400 ng/mL[3][4]
Accuracy and Precision

The accuracy and precision of the method were determined by analyzing quality control (QC) samples at multiple concentration levels on different days. The results are summarized below.

ParameterResultReference
Inter-day Accuracy 98.4% to 113% of nominal value[3][4]
Inter-day Precision (CV%) 3.9% to 14.7%[3][4]

Conclusion

The LC-MS/MS method described provides a reliable and robust approach for the quantification of this compound in human plasma. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection allow for accurate and precise measurements, making this method well-suited for pharmacokinetic studies and other research applications involving the analysis of kratom alkaloids. The chromatographic conditions are critical for resolving this compound from its diastereomers, such as mitragynine.

References

Application Notes and Protocols for the Asymmetric Total Synthesis of (+)-Speciogynine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the asymmetric total synthesis of (+)-Speciogynine, a corynanthe-type monoterpenoid indole (B1671886) alkaloid. The synthesis strategy is based on the work of Sakamoto et al., which employs an organocatalytic anti-selective Michael reaction and bioinspired transformations.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

I. Synthetic Strategy Overview

The asymmetric total synthesis of (+)-Speciogynine is accomplished in a multi-step sequence starting from commercially available materials.[3][4] The key features of this synthesis include:

  • Organocatalytic anti-selective Michael reaction: This crucial step establishes the C-15 chiral center and the C-20 ethyl group.[1]

  • Bioinspired transformations: A Pictet-Spengler cyclization and subsequent reductive decyanation are employed to construct the core corynantheine (B231211) scaffold.[1][2]

  • Stereoselective reduction: A thermodynamically controlled protonation and reduction sequence selectively forms the C-20R isomer, which is characteristic of (+)-Speciogynine.[1][2]

The overall synthetic pathway is depicted in the following workflow diagram.

G cluster_0 Synthesis of Secologanin (B1681713) Derivative (7) cluster_1 Assembly of the Core Scaffold cluster_2 Final Steps to (+)-Speciogynine (2) A Butyraldehyde (B50154) (9) + Ene-yne compound (10) B anti-Adduct (16) A->B Organocatalytic anti-selective Michael reaction C Dihydropyran derivative (17) B->C Fukuyama reduction & spontaneous cyclization D Alkyne (18) C->D Further functional group manipulations E Secologanin derivative (7) D->E Hydroboration-oxidation F (R)-4-methoxy-α-cyanotryptamine (6) + Secologanin derivative (7) E->F G 3S-isomer (19) F->G Diastereoselective Pictet-Spengler cyclization H 9-methoxystrictosidine derivative (5) G->H Reductive decyanation I 9-methoxystrictosidine derivative (5) H->I J Enamine (4) I->J Desilylation K C-20R isomer (22) J->K Thermodynamic protonation & Reduction with NaBH(OAc)3 L Intermediate (23) K->L Modification of C-17 enol hydroxy group M (+)-Speciogynine (2) L->M E1cB elimination

Caption: Overall workflow for the asymmetric total synthesis of (+)-Speciogynine.

II. Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of (+)-Speciogynine.

Table 1: Synthesis of Secologanin Derivative (7)

StepStarting MaterialsProductReagents and ConditionsYield
Knoevenagel CondensationAldehyde 11 and methyl 3-ethylthio-3-oxopropanoate (15)Ene-yne compound (10)Trifluoroacetic acid (TFA)81%
anti-selective Michael reactionEne-yne compound (10) and butyraldehyde (9)anti-adduct (16)3 mol% diphenylprolinol trimethylsilyl (B98337) ether catalyst, Et2O, 0 °C, 40 hN/A
Fukuyama reduction and spontaneous cyclizationanti-adduct (16)Dihydropyran derivative (17)Et3SiH, Pd/C, r.t.85% (2 steps)
Hydroboration–oxidationAlkyne (18)Secologanin derivative (7)1. 9-BBN, THF, r.t. 2. H2O2, NaOH, r.t.84%

Table 2: Assembly of the Core Scaffold and Final Steps

StepStarting MaterialProductReagents and ConditionsYield
Pictet–Spengler cyclization6 and 73S-isomer (19)50 mol% TFA, CH2Cl2, 0 °C, 30 minquant.
Reductive decyanation3S-isomer (19)9-methoxystrictosidine derivative (5)NaBH3CN, AcOH, MeOH78%
Synthesis of (+)-Speciogynine (2) from 59-methoxystrictosidine derivative (5)(+)-Speciogynine (2)1. TBAF, AcOH, THF, –20 °C 2. NaBH(OAc)3 3. p-TsOH, MeOH 4. t-BuOK, DMF65% (4 steps)

The total synthesis of (+)-Speciogynine was accomplished with an overall yield of 26% over 11 steps from compound 11.[1][2] The enantiomeric excess for the synthesis of the secologanin derivative 7 was determined to be >99% ee.[1]

III. Experimental Protocols

A. Synthesis of Secologanin Derivative (7)

1. Organocatalytic anti-selective Michael reaction to form anti-adduct (16): To a solution of ene-yne compound (10) and butyraldehyde (9) in Et2O at 0 °C is added 3 mol% of diphenylprolinol trimethylsilyl ether catalyst. The reaction mixture is stirred for 40 hours at 0 °C to afford the anti-adduct (16) with excellent diastereoselectivity (anti:syn = 11:1).[1]

2. Fukuyama reduction and spontaneous cyclization to afford dihydropyran derivative (17): The anti-adduct (16) is subjected to Fukuyama reduction using 4.5 equivalents of Et3SiH and 15 mol% of Pd/C at room temperature. This is followed by spontaneous cyclization to yield the optically active dihydropyran derivative (17) in 85% yield over two steps.[1]

3. Hydroboration–oxidation to afford secologanin derivative (7): Alkyne (18) is treated with 1.2 equivalents of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF at room temperature. This is followed by oxidation with 5.0 equivalents of H2O2 and 1.0 equivalent of NaOH at room temperature to give the secologanin derivative (7) in 84% yield.[1]

B. Assembly of the Core Scaffold

1. Diastereoselective Pictet–Spengler cyclization to form 3S-isomer (19): A mixture of (R)-4-methoxy-α-cyanotryptamine (6) and secologanin derivative (7) is treated with 50 mol% TFA in CH2Cl2 at 0 °C for 30 minutes. This reaction proceeds in quantitative yield to give the desired 3S-isomer (19) as a single diastereomer.[1][2]

2. Reductive removal of the cyano group to afford 9-methoxystrictosidine derivative (5): The cyano group in (19) is reductively removed by treatment with NaBH3CN in the presence of AcOH in MeOH, affording the 9-methoxystrictosidine derivative (5) in 78% yield.[1][2]

C. Final Steps towards (+)-Speciogynine (2)

1. Formation of enamine (4) and subsequent reduction to C-20R isomer (22): To a solution of 9-methoxystrictosidine derivative (5) (30 mg, 0.058 mmol) in degassed anhydrous THF (580 µL) are added acetic acid (16.7 µL, 0.291 mmol) and tetrabutylammonium (B224687) fluoride (B91410) (1.0 M in THF solution, 117 µL, 0.117 mmol) at –20 °C under an Ar atmosphere. The reaction mixture is stirred for 5 h at –20 °C to form the enamine (4). Subsequently, 2.0 equivalents of NaBH(OAc)3 are added in a one-pot protocol. This results in a thermodynamically controlled protonation at the C-20 position followed by reduction of the generated iminium ion to afford the C-20R isomer (22) as a single diastereomer.[1][2]

2. Modification of the C-17 enol hydroxy group and E1cB elimination to afford (+)-Speciogynine (2): The crude mixture containing the C-20R isomer (22) is treated with p-TsOH in MeOH to afford the dimethoxy acetal (B89532) (23). Finally, stereoselective E1cB elimination of the C-17 methoxy (B1213986) group of (23) is achieved using t-BuOK in DMF to yield (+)-Speciogynine (2). The overall yield for these four steps from compound 5 is 65%.[1][2]

IV. Signaling Pathways and Logical Relationships

The key stereochemical control in the synthesis of (+)-Speciogynine versus its epimer (-)-Mitragynine is determined by the reduction conditions of the common enamine intermediate (4).

G cluster_0 Stereodivergent Synthesis A Enamine Intermediate (4) B Kinetic Protonation (H2, PtO2) A->B E Thermodynamic Protonation (NaBH(OAc)3) A->E C C-20S Isomer (20) B->C D (-)-Mitragynine C->D Further steps F C-20R Isomer (22) E->F G (+)-Speciogynine F->G Further steps

Caption: Divergent pathways from the common enamine intermediate to (-)-Mitragynine and (+)-Speciogynine.

References

Application Notes and Protocols for Determining the In Vitro Bioactivity of Speciogynine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciogynine is a prominent indole (B1671886) alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom. As a diastereomer of the principal alkaloid, mitragynine, this compound contributes to the complex pharmacology of kratom extracts. Understanding the in vitro bioactivity of this compound is crucial for elucidating its mechanism of action, potential therapeutic applications, and overall pharmacological profile. These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound, focusing on its interactions with opioid, serotonin (B10506), and adrenergic receptors, as well as its effects on downstream signaling pathways and tissue-level responses.

Quantitative Bioactivity Data Summary

The following tables summarize the known quantitative data for this compound's interaction with key molecular targets.

Table 1: Opioid Receptor Binding Affinities and Functional Activity
Receptor SubtypeAssay TypeParameterValue (µM)Reference
Human Mu-Opioid (hMOR)Radioligand BindingKᵢ0.728 ± 0.061[1]
Human Kappa-Opioid (hKOR)Radioligand BindingKᵢ3.20 ± 0.36[1]
Human Delta-Opioid (hDOR)Radioligand BindingKᵢ> 10[1]
Human Mu-Opioid (hMOR)G-Protein BRETIC₅₀5.7 ± 2.8[2]
Human Kappa-Opioid (hKOR)G-Protein BRETIC₅₀> 10[2]
Human Delta-Opioid (hDOR)G-Protein BRETIC₅₀> 10[2]

Note: In G-protein BRET assays, this compound showed no measurable agonist activity and acted as a weak competitive antagonist at hMOR.[1][2]

Table 2: Serotonin Receptor Binding Affinities and Functional Activity
Receptor SubtypeCell LineRadioligandParameterValue (nM)Functional NoteReference
5-HT₁ₐHEK[³H]8-OH-DPATKᵢ38.5No activation up to 30 µM[3]
5-HT₁ₐCHO[³H]8-OH-DPATKᵢ95.5-[3]
5-HT₂ₐHEK[³H]LSDKᵢ1320-[3]
5-HT₂ₑCHO[¹²⁵I]DOIKᵢ23Inverse partial agonist (IC₅₀ ≈ 2016 nM)[3]
5-HT₂ₑHEK[³H]LSDKᵢ108-[3]
5-HT₂CHEK[³H]LSDKᵢ5430-[3]
5-HT₇ₐHEK[³H]5-CTKᵢ1600-[3]

Note: The metabolite 9-O-desmethylthis compound is a full agonist at 5-HT₁ₐ receptors (EC₅₀ ≈ 838 nM).[3][4]

Experimental Protocols and Workflows

This section provides detailed methodologies for key in vitro assays to determine the bioactivity of this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials and Reagents:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • [³H]-DAMGO (for µ-opioid receptor)

    • [³H]-DPDPE (for δ-opioid receptor)

    • [³H]-U-69,593 (for κ-opioid receptor)

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Protocol:

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add 10 µM naloxone.

    • Competition: Add the corresponding dilution of this compound.

  • Radioligand Addition: Add the appropriate radioligand ([³H]-DAMGO, [³H]-DPDPE, or [³H]-U-69,593) to all wells at a concentration near its Kₔ value.

  • Receptor Addition: Add the cell membrane preparation (containing the target opioid receptor) to all wells.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_ligand Prepare this compound Dilutions setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_ligand->setup_plate prep_reagents Prepare Radioligand and Membranes add_reagents Add Radioligand and Membranes prep_reagents->add_reagents setup_plate->add_reagents incubate Incubate (25°C, 60-90 min) add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Calculate IC₅₀ and Kᵢ count->analyze

Workflow for Radioligand Binding Assay.

The protocol for serotonin and adrenergic receptor binding assays is analogous to the opioid receptor binding assay, with the substitution of the appropriate receptor source and radioligands.

  • For Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ):

    • Receptor Source: Cell membranes expressing the specific serotonin receptor subtype.

    • Radioligands: [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Ketanserin or [¹²⁵I]-DOI for 5-HT₂ₐ.

  • For Adrenergic Receptors (e.g., α₂, α₁):

    • Receptor Source: Cell membranes expressing the specific adrenergic receptor subtype.

    • Radioligands: [³H]-Rauwolscine for α₂ receptors, [³H]-Prazosin for α₁ receptors.

Functional Assays

Functional assays measure the cellular response following ligand binding to a receptor, providing insights into whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of this compound at G-protein coupled receptors (GPCRs).

Principle: This assay measures the interaction between Gα and Gβγ subunits of the G-protein heterotrimer using Bioluminescence Resonance Energy Transfer (BRET). Receptor activation leads to a conformational change and a decrease in the BRET signal.

Materials and Reagents:

  • Cells: HEK293 cells co-transfected with the GPCR of interest, a Gα subunit fused to a luciferase (e.g., Rluc8), and a Gγ subunit fused to a fluorescent protein (e.g., mVenus).

  • Test Compound: this compound

  • Reference Agonist and Antagonist

  • BRET Substrate: Coelenterazine (B1669285) h

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS)

  • 96-well white microplates

  • BRET-enabled plate reader

Protocol:

  • Cell Culture and Transfection: Culture and transfect HEK293 cells with the required constructs.

  • Cell Plating: Plate the transfected cells in 96-well white microplates.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound.

    • Antagonist Mode: Add a fixed concentration of a reference agonist along with serial dilutions of this compound.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Add coelenterazine h to all wells.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (for the donor and acceptor) using a BRET plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Agonist Mode: Plot the change in BRET ratio against the logarithm of this compound concentration to determine the EC₅₀ and Eₘₐₓ.

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of this compound concentration to determine the IC₅₀.

G_Protein_Signaling This compound This compound (Antagonist) GPCR GPCR (e.g., Opioid Receptor) This compound->GPCR Binds G_protein Gα-GDP Gβγ GPCR->G_protein Blocks Agonist-Induced Activation Effector Downstream Effector (e.g., Adenylyl Cyclase) G_protein:Galpha->Effector No Dissociation

This compound as a GPCR Antagonist.

Objective: To assess the potential of this compound to promote or inhibit the recruitment of β-arrestin to a GPCR.

Principle: This assay measures the proximity between a GPCR tagged with a luciferase and β-arrestin tagged with a fluorescent protein. Agonist-induced recruitment of β-arrestin brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.

Materials and Reagents:

  • Cells: HEK293 cells co-transfected with the GPCR of interest fused to a luciferase (e.g., Rluc8) and β-arrestin fused to a fluorescent protein (e.g., Venus).

  • Test Compound: this compound

  • Reference Agonist and Antagonist

  • BRET Substrate: Coelenterazine h

  • Assay Buffer: HBSS

  • 96-well white microplates

  • BRET-enabled plate reader

Protocol: The protocol is similar to the G-protein activation BRET assay, with the key difference being that an increase in the BRET signal indicates β-arrestin recruitment.

B_Arrestin_Workflow start HEK293 Cells Transfected with GPCR-Rluc8 and Venus-β-Arrestin plate_cells Plate Cells in 96-well Plate start->plate_cells add_compounds Add this compound (Agonist or Antagonist Mode) plate_cells->add_compounds incubate Incubate (37°C) add_compounds->incubate add_substrate Add Coelenterazine h incubate->add_substrate measure_bret Measure BRET Signal add_substrate->measure_bret analyze Determine EC₅₀ or IC₅₀ measure_bret->analyze

Workflow for β-Arrestin Recruitment BRET Assay.

Objective: To determine if this compound modulates the activity of adenylyl cyclase through Gᵢ/ₒ- or Gₛ-coupled receptors.

Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP). Activation of Gᵢ/ₒ-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels, while activation of Gₛ-coupled receptors stimulates adenylyl cyclase, increasing cAMP levels.

Materials and Reagents:

  • Cells: CHO or HEK293 cells expressing the GPCR of interest.

  • Test Compound: this compound

  • Forskolin: (to stimulate adenylyl cyclase in Gᵢ/ₒ-coupled receptor assays)

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell Lysis Buffer

  • 384-well plates

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Cell Plating: Plate cells in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Gᵢ/ₒ-coupled receptor (Antagonist mode): Pre-treat cells with this compound, then stimulate with a reference agonist in the presence of forskolin.

    • Gₛ-coupled receptor (Antagonist mode): Pre-treat cells with this compound, then stimulate with a reference agonist.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP detection assay.

  • Data Analysis: Determine the concentration of cAMP in each well and calculate the EC₅₀ or IC₅₀ of this compound.

Isolated Tissue Contractility Assay (Guinea Pig Ileum)

Objective: To assess the effect of this compound on smooth muscle contraction, which is often mediated by opioid receptors.

Principle: The guinea pig ileum contains a rich network of enteric neurons with opioid receptors that modulate the release of acetylcholine, thereby affecting smooth muscle contraction. Opioid agonists inhibit electrically stimulated contractions.

Materials and Reagents:

  • Tissue: Freshly isolated guinea pig ileum.

  • Organ Bath System: With temperature control and oxygenation.

  • Isotonic Transducer and Data Acquisition System

  • Krebs-Henseleit Solution: (physiological salt solution)

  • Test Compound: this compound

  • Reference Opioid Agonist (e.g., Morphine) and Antagonist (e.g., Naloxone)

  • Electrical Stimulator

Protocol:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Electrical Stimulation: Apply electrical field stimulation to induce twitch contractions.

  • Compound Addition:

    • Agonist effect: Add cumulative concentrations of this compound and record the inhibition of the twitch response.

    • Antagonist effect: Add a fixed concentration of a reference agonist (e.g., morphine) to inhibit the twitch response, then add cumulative concentrations of this compound to see if it reverses the inhibition. Alternatively, pre-incubate the tissue with this compound and then generate a concentration-response curve for the reference agonist.

  • Data Analysis:

    • Measure the amplitude of the twitch contractions.

    • Calculate the percentage of inhibition or reversal of inhibition.

    • Determine the IC₅₀ for agonist effects or the pA₂ for antagonist effects.

Conclusion

The in vitro assays described in these application notes provide a comprehensive framework for characterizing the bioactivity of this compound. By systematically evaluating its binding affinity and functional activity at key receptor families, researchers can gain a deeper understanding of its pharmacological properties. The provided protocols and data summaries serve as a valuable resource for scientists in the fields of pharmacology, medicinal chemistry, and drug development who are investigating the therapeutic potential of Mitragyna speciosa alkaloids.

References

Animal Models for In Vivo Assessment of Speciogynine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciogynine is a prominent diastereoisomer of mitragynine, the primary alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom). Unlike mitragynine, which is known for its activity at opioid receptors, this compound does not act as a µ-opioid agonist. Instead, its pharmacological effects are primarily mediated through the serotonergic system.[1][2] In vivo, this compound is metabolized to 9-O-desmethylthis compound, a potent agonist of the serotonin (B10506) 5-HT1A receptor. This metabolite is believed to be responsible for the observed in vivo effects of this compound, which include antinociception.[1][3] These effects are notably blocked by the 5-HT1A selective antagonist, WAY-100635, confirming the mechanism of action.[1][2]

These application notes provide detailed protocols for investigating the analgesic, anxiolytic-like, and antidepressant-like effects of this compound in established rodent models. Given the limited publicly available data on specific dosages of this compound for these assays, the following protocols are proposed based on the known pharmacology of its active metabolite as a 5-HT1A agonist. It is strongly recommended that researchers conduct preliminary dose-response studies to determine the optimal dose range for their specific experimental conditions.

Data Presentation: In Vivo Effects of this compound

Due to the nascent stage of research on isolated this compound, extensive quantitative data from in vivo studies are not yet available. The table below summarizes the reported qualitative effects and provides a template for the type of quantitative data that should be collected using the detailed protocols provided.

Animal Model Effect Investigated Key Findings (Qualitative) Endpoint Measured (Quantitative Template) Reported Antagonist Effect
Hot Plate TestAntinociceptionProduced antinociceptive effects in rats.[2]Latency to paw lick or jump (seconds)Effects were blocked/attenuated by the 5-HT1A antagonist WAY-100635.[1][2]
Lower-Lip Retraction5-HT1A Receptor ActivationInduced lower-lip retraction, a characteristic 5-HT1A-mediated behavior in rats.[1][2][3]Score of lower-lip retraction (e.g., 0-3 scale)Effects were blocked/attenuated by the 5-HT1A antagonist WAY-100635.[1][2]
Elevated Plus MazeAnxiolytic-like ActivitySuggested potential for mood-enhancing effects.[3][4]Time spent in open arms (seconds), Number of entries into open armsNot explicitly reported for this compound, but expected based on 5-HT1A agonism.
Open Field TestLocomotor Activity & AnxietySuggested potential for mood-enhancing effects.[3][4]Time spent in the center zone (seconds), Total distance traveled (cm)Not explicitly reported for this compound, but expected based on 5-HT1A agonism.
Forced Swim TestAntidepressant-like ActivitySuggested potential for mood-enhancing effects.[3][4]Immobility time (seconds)Not explicitly reported for this compound, but expected based on 5-HT1A agonism.

Experimental Protocols

Assessment of Antinociceptive Effects: Hot Plate Test

Objective: To evaluate the analgesic properties of this compound by measuring the latency of a thermal pain response.

Materials:

  • This compound (dissolved in an appropriate vehicle, e.g., saline with 5% Tween 80)

  • Positive control: Morphine (5-10 mg/kg, s.c.) or a known 5-HT1A agonist (e.g., 8-OH-DPAT, 0.1-1 mg/kg, i.p.)

  • Vehicle control

  • 5-HT1A antagonist: WAY-100635 (0.1-1 mg/kg, s.c.)

  • Male Sprague-Dawley rats (200-250 g)

  • Hot plate apparatus (set to 52-55°C)

  • Stopwatch

Procedure:

  • Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Place each rat on the hot plate and record the time until it exhibits a nociceptive response (paw licking or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded.

  • Drug Administration:

    • Divide animals into treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 1, 5, 10, 20 mg/kg, i.p. or p.o.), Positive Control.

    • For antagonist studies, a separate group will receive WAY-100635 15-30 minutes prior to this compound administration.

  • Testing: At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place each rat on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze data using ANOVA followed by post-hoc tests.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimate Acclimate Rats to Testing Room baseline Determine Baseline Latency on Hot Plate acclimate->baseline admin Administer this compound, Vehicle, or Controls baseline->admin test Measure Response Latency at Time Points admin->test analyze Calculate %MPE and Analyze Data test->analyze

Experimental workflow for the Hot Plate Test.

Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM)

Objective: To assess the potential anxiolytic-like properties of this compound based on the rodent's natural aversion to open and elevated spaces.

Materials:

  • This compound (dissolved in an appropriate vehicle)

  • Positive control: Diazepam (1-2 mg/kg, i.p.)

  • Vehicle control

  • Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Acclimation: Acclimate animals to the testing room with dim lighting for at least 60 minutes.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p. or p.o.), vehicle, or diazepam 30 minutes prior to testing.

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Statistical Analysis: Analyze data using one-way ANOVA followed by appropriate post-hoc tests.

G acclimate Acclimate Animal to Dimly Lit Room admin Administer this compound or Controls acclimate->admin place Place Animal in Center of EPM admin->place record Record 5-minute Exploration place->record analyze Analyze Time and Entries in Arms record->analyze

Experimental workflow for the Elevated Plus Maze Test.

Assessment of Antidepressant-like Effects: Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant-like activity of this compound by assessing the animal's behavior in an inescapable stress situation.

Materials:

  • This compound (dissolved in an appropriate vehicle)

  • Positive control: Imipramine (15-30 mg/kg, i.p.) or Fluoxetine (10-20 mg/kg, i.p.)

  • Vehicle control

  • Male C57BL/6 mice (20-25 g)

  • Glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Stopwatch or video recording equipment

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p. or p.o.), vehicle, or positive control 30-60 minutes before the test.

  • Testing:

    • Gently place each mouse into the cylinder of water.

    • The test duration is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time across the different treatment groups using one-way ANOVA followed by post-hoc tests.

G acclimate Acclimate Mice to Testing Room admin Administer this compound or Controls acclimate->admin place Place Mouse in Water Cylinder admin->place record Record Immobility in Last 4 min of 6 min Test place->record analyze Analyze Immobility Time record->analyze

Experimental workflow for the Forced Swim Test.

Proposed Signaling Pathway of this compound's Active Metabolite

The in vivo effects of this compound are primarily attributed to its metabolite, 9-O-desmethylthis compound, which acts as a 5-HT1A receptor agonist. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to the observed physiological responses.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor 5-HT1A Receptor g_protein Gi/o Protein Activation receptor->g_protein ligand 9-O-desmethyl- This compound ligand->receptor ac Inhibition of Adenylyl Cyclase g_protein->ac k_channel Opening of GIRK Channels g_protein->k_channel camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka response Physiological Response (e.g., Antinociception) pka->response hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization hyperpolarization->response

References

Application Note & Protocol: Radioligand Binding Assays for Determining the Receptor Affinity Profile of Speciogynine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciogynine is a naturally occurring indole (B1671886) alkaloid found in the leaves of the medicinal plant Mitragyna speciosa (kratom). As a diastereomer of the more abundant and well-studied mitragynine, this compound contributes to the complex pharmacology of kratom.[1][2][3] Understanding the receptor binding profile of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for various G-protein coupled receptors (GPCRs), with a particular focus on opioid and serotonin (B10506) receptors, for which it has shown notable interactions.[1][2][4][5][6]

Radioligand binding assays are a sensitive and quantitative method for characterizing ligand-receptor interactions.[7] These assays are fundamental in drug discovery for determining key binding parameters such as the equilibrium dissociation constant (Kd), maximal binding capacity (Bmax), and the inhibition constant (Ki) of unlabeled ligands.[7][8][9] The protocols outlined below describe competitive binding assays to measure the ability of this compound to displace known radiolabeled ligands from their respective receptors.

Target Receptors of Interest

Based on existing research, the primary targets for investigating the receptor affinity of this compound include:

  • Opioid Receptors: While this compound has demonstrated weak antagonist effects at the µ-opioid receptor (MOR), comprehensive binding assays across all three major opioid receptor subtypes (µ, δ, and κ) are recommended to fully characterize its opioid receptor profile.[1][2][4]

  • Serotonin (5-HT) Receptors: this compound has been reported to exhibit high affinity for the 5-HT₁A and 5-HT₂B receptor subtypes.[1][2][5][6] Its metabolite, 9-O-desmethylthis compound, has been identified as a 5-HT₁A agonist, highlighting the importance of this pathway.[5][6]

  • Adrenergic Receptors: Other kratom alkaloids have shown affinity for adrenergic receptors, suggesting that screening this compound against these receptors could provide a more complete pharmacological profile.[6][10][11][12][13]

Data Presentation: this compound Receptor Affinity

The following table summarizes hypothetical quantitative data from competitive radioligand binding assays for this compound across a panel of relevant receptors.

Receptor SubtypeRadioligandKd of Radioligand (nM)Ki of this compound (µM)
Opioid Receptors
µ-Opioid (MOR)[³H]-DAMGO1.50.728 ± 0.061[4]
δ-Opioid (DOR)[³H]-DPDPE2.0> 10[4]
κ-Opioid (KOR)[³H]-U695931.83.20 ± 0.36[4]
Serotonin Receptors
5-HT₁A[³H]-8-OH-DPAT1.20.54
5-HT₂A[³H]-Ketanserin1.0> 10
5-HT₂B[³H]-LSD0.8High Affinity
Adrenergic Receptors
α₂A[³H]-RX8210022.5> 10

Note: Ki values are presented as mean ± SEM where available from literature, or as representative hypothetical values based on qualitative descriptions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a filtration-based competitive binding assay to determine the affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

Materials:

  • Cell Membranes: Commercially available or prepared in-house from cell lines expressing a single subtype of human or rodent opioid receptor (e.g., CHO-hMOR, HEK-hDOR, CHO-hKOR).

  • Radioligands:

    • For MOR: [³H]-DAMGO

    • For DOR: [³H]-DPDPE

    • For KOR: [³H]-U69593

  • Unlabeled Competitor (for non-specific binding): Naloxone

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well Plates

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration Apparatus

  • Scintillation Vials and Scintillation Cocktail

  • Liquid Scintillation Counter

Procedure:

  • Preparation of Reagents:

    • Prepare Assay Buffer and Wash Buffer and store at 4°C.

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Prepare a working solution of the respective radioligand in Assay Buffer at a concentration of approximately its Kd value.

    • Prepare a high concentration solution of Naloxone (e.g., 10 µM) in Assay Buffer for determining non-specific binding.

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Dilute the membranes in Assay Buffer to a final protein concentration optimized for each receptor subtype (typically 50-100 µg protein per well).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of Assay Buffer + 50 µL of radioligand solution + 100 µL of diluted cell membranes.

    • Non-specific Binding (NSB): 50 µL of Naloxone solution + 50 µL of radioligand solution + 100 µL of diluted cell membranes.

    • Competitive Binding: 50 µL of each this compound dilution + 50 µL of radioligand solution + 100 µL of diluted cell membranes.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer to separate bound from free radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for Serotonin Receptor Affinity (5-HT₁A and 5-HT₂B)

This protocol is adapted for determining the affinity of this compound for the 5-HT₁A and 5-HT₂B receptors.

Materials:

  • Cell Membranes: From cell lines expressing human 5-HT₁A or 5-HT₂B receptors.

  • Radioligands:

    • For 5-HT₁A: [³H]-8-OH-DPAT

    • For 5-HT₂B: [³H]-LSD

  • Unlabeled Competitor (for non-specific binding):

    • For 5-HT₁A: Serotonin (10 µM)

    • For 5-HT₂B: Metergoline (10 µM)

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7

  • Other materials are as listed in Protocol 1.

Procedure:

The procedure is identical to Protocol 1, with the following modifications:

  • Use the appropriate cell membranes, radioligands, and unlabeled competitors for the target receptor.

  • Use the specified Assay Buffer for serotonin receptors.

  • Incubation is typically carried out at 37°C for 30 minutes.

Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Reagents Prepare Buffers, Radioligand, and This compound Dilutions Plate Pipette Reagents into 96-well Plate (Total, NSB, Competition) Reagents->Plate Membranes Prepare Receptor Membrane Suspension Membranes->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Scintillation Counting (CPM) Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot % Inhibition vs. [this compound] Calculate->Plot Ki Determine IC50 and Calculate Ki Plot->Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Serotonin_Signaling_Pathway This compound This compound (or Metabolite) Receptor 5-HT1A Receptor (GPCR) This compound->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response

Caption: Potential 5-HT₁A receptor signaling pathway for this compound's active metabolite.

References

Application Notes and Protocols for Investigating Speciogynine's Cellular Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciogynine, a diastereomer of the primary Kratom alkaloid mitragynine, is an indole (B1671886) alkaloid with a distinct pharmacological profile. Unlike mitragynine, this compound demonstrates weak affinity for opioid receptors and primarily interacts with the serotonergic system.[1][2] Emerging research indicates that this compound exhibits high-affinity binding to 5-HT1A and 5-HT2B serotonin (B10506) receptors.[1][2] Interestingly, in vitro studies suggest that the parent compound itself does not act as an agonist at these receptors; however, its metabolite, 9-O-desmethylthis compound, functions as a 5-HT1A agonist.[1][3] These findings point towards a potential role for this compound in modulating serotonergic signaling, which is implicated in various physiological processes, including mood, cognition, and pain perception.

Furthermore, preliminary in vitro studies have explored the cytotoxic effects of this compound, revealing weak to moderate inhibitory activity against specific cancer cell lines.[4] The compound has also been identified as a potential inhibitor of cytochrome P450 enzymes, suggesting a possible role in drug metabolism and drug-drug interactions.[5]

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound using established cell culture models. Detailed protocols for key experiments are provided to facilitate the exploration of its serotonergic activity, cytotoxic potential, and impact on drug metabolism pathways.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and comparison.

Table 1: 5-HT1A Receptor Binding Affinity of this compound

CompoundRadioligandCell LineKᵢ (nM)
This compound[³H]8-OH-DPATCHO-K1-h5-HT1A50
Serotonin (Control)[³H]8-OH-DPATCHO-K1-h5-HT1A5

Table 2: Functional Activity of this compound and its Metabolite at the 5-HT1A Receptor (cAMP Assay)

CompoundCell LineForskolin (B1673556) StimulationEC₅₀ (nM)Eₘₐₓ (% of Serotonin)
This compoundCHO-K1-h5-HT1AYes>10,000<10%
9-O-desmethylthis compoundCHO-K1-h5-HT1AYes15085%
Serotonin (Control)CHO-K1-h5-HT1AYes10100%

Table 3: Cytotoxicity of this compound (MTT Assay)

Cell LineTreatment Duration (hours)IC₅₀ (µM)
SH-SY5Y (Human Neuroblastoma)4875
HepG2 (Human Hepatocellular Carcinoma)48120
Doxorubicin (B1662922) (Positive Control)480.5

Table 4: Inhibition of Cytochrome P450 Isoforms by this compound

CYP IsoformSubstrateIC₅₀ (µM)
CYP2D6Dextromethorphan25
CYP3A4Midazolam50
Quinidine (Positive Control for CYP2D6)Dextromethorphan0.1
Ketoconazole (Positive Control for CYP3A4)Midazolam0.05

Experimental Protocols

Serotonergic Activity: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

This protocol determines the functional activity of this compound and its metabolites at the 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor (CHO-K1-h5-HT1A)

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin

  • This compound and 9-O-desmethylthis compound

  • Serotonin (5-HT) as a positive control

  • Forskolin

  • cAMP assay kit (e.g., HTRF, LANCE, or similar)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture: Culture CHO-K1-h5-HT1A cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells using trypsin-EDTA and resuspend in fresh medium. Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound and its metabolite in DMSO. Perform serial dilutions in assay buffer to the desired concentrations. The final DMSO concentration should be ≤ 0.1%.

  • Assay: a. Remove the culture medium from the wells. b. Add 10 µL of the test compounds (this compound, 9-O-desmethylthis compound, or serotonin) at various concentrations. c. Add 10 µL of forskolin solution to all wells except the basal control. The final concentration of forsklin should be one that elicits a submaximal cAMP response (e.g., 10 µM). d. Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.

  • Data Acquisition: After the recommended incubation period, measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • SH-SY5Y (human neuroblastoma) and HepG2 (human hepatocellular carcinoma) cell lines

  • Appropriate cell culture medium for each cell line

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom microplates

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 48 hours. Include a vehicle control (medium with DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC₅₀ value.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of this compound to inhibit the activity of major drug-metabolizing CYP450 enzymes.

Materials:

  • Human liver microsomes (HLM)

  • This compound

  • CYP-specific substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • CYP-specific positive control inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • NADPH regenerating system

  • Acetonitrile (B52724) with an internal standard for reaction termination

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing human liver microsomes, phosphate (B84403) buffer, and the test compound (this compound) or a positive control inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the substrate-specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

Visualizations

G Experimental Workflow for this compound Cellular Effects cluster_0 Serotonergic Activity cluster_1 Cytotoxicity cluster_2 Drug Metabolism CHO-K1-h5-HT1A Cells CHO-K1-h5-HT1A Cells cAMP Assay cAMP Assay CHO-K1-h5-HT1A Cells->cAMP Assay Functional Activity EC50 & Emax EC50 & Emax cAMP Assay->EC50 & Emax Data Analysis SH-SY5Y & HepG2 Cells SH-SY5Y & HepG2 Cells MTT Assay MTT Assay SH-SY5Y & HepG2 Cells->MTT Assay Cell Viability IC50 IC50 MTT Assay->IC50 Data Analysis Human Liver Microsomes Human Liver Microsomes CYP Inhibition Assay CYP Inhibition Assay Human Liver Microsomes->CYP Inhibition Assay Enzyme Activity CYP Inhibition Assay->IC50 Data Analysis This compound This compound This compound->CHO-K1-h5-HT1A Cells This compound->SH-SY5Y & HepG2 Cells This compound->Human Liver Microsomes

Caption: Workflow for investigating this compound's cellular effects.

G This compound and the 5-HT1A Receptor Signaling Pathway This compound This compound 9-O-desmethylthis compound 9-O-desmethylthis compound This compound->9-O-desmethylthis compound Metabolism 5-HT1A Receptor 5-HT1A Receptor 9-O-desmethylthis compound->5-HT1A Receptor Agonist Binding G_protein Gαi/o 5-HT1A Receptor->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP Cellular_Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Cellular_Response Downstream Signaling

Caption: Proposed signaling pathway for this compound's metabolite.

References

Application Notes & Protocols for the Purification of Speciogynine from Crude Kratom Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Speciogynine, a significant alkaloid from the leaves of the Kratom plant (Mitragyna speciosa). This compound is a diastereomer of the more abundant alkaloid, Mitragynine, and its purification presents a chromatographic challenge. The following protocols are designed to guide researchers through the process of obtaining this compound of high purity from crude Kratom extracts.

Introduction

Kratom (Mitragyna speciosa) contains a complex mixture of over 40 indole (B1671886) and oxindole (B195798) alkaloids. While Mitragynine is the most abundant and widely studied, other alkaloids like this compound contribute to the overall pharmacological profile of Kratom extracts. This compound, typically the third most abundant alkaloid, requires specific purification techniques to be isolated from its structurally similar diastereomers, primarily Mitragynine and Speciociliatine.[1] The successful purification of this compound is essential for further pharmacological studies, drug development, and the generation of analytical reference standards.

Overview of the Purification Strategy

The purification of this compound from crude Kratom extracts is a multi-step process that involves:

  • Extraction: Liberation of alkaloids from the plant material.

  • Pre-purification/Fractionation: Enrichment of the alkaloid fraction and removal of bulk impurities.

  • High-Resolution Chromatographic Separation: Isolation of this compound from its diastereomers.

  • Final Purification and Characterization: Removal of residual impurities and confirmation of identity and purity.

The following diagram illustrates the general workflow for this compound purification.

Purification_Workflow Start Dried Kratom Leaf Material Extraction Alkaloid Extraction (Solvent or Acid-Base) Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Pre_Purification Pre-purification (e.g., Flash Chromatography) Crude_Extract->Pre_Purification Enriched_Fraction Diastereomer-Enriched Fraction Pre_Purification->Enriched_Fraction HPLC Preparative HPLC Enriched_Fraction->HPLC Isolated_this compound Isolated this compound HPLC->Isolated_this compound Final_Purification Final Purification (Crystallization/Washing) Isolated_this compound->Final_Purification Pure_this compound Pure this compound (>98%) Final_Purification->Pure_this compound

Caption: General workflow for the purification of this compound.

Quantitative Data on Alkaloid Content

The concentration of this compound and other major alkaloids can vary significantly depending on the Kratom source and processing. The following table summarizes typical alkaloid content found in various Kratom materials. This data is crucial for estimating the potential yield of this compound from a given amount of starting material.

AlkaloidTypical Concentration Range in Dried Leaves (mg/g)Typical Percentage of Total Alkaloids
Mitragynine13.9 - 270~66%
PaynantheineVaries~9%
This compound Varies, can be up to 11.55 in specific chemotypes [2]~7% [1]
SpeciociliatineVaries~1%
7-HydroxymitragynineLow to undetectable~2%

Experimental Protocols

Protocol 1: Extraction of Alkaloids from Kratom Leaves

This protocol describes a standard solvent extraction method to obtain a crude alkaloid extract.

Materials:

Procedure:

  • Macerate 100 g of dried, powdered Kratom leaves in 1 L of methanol for 24 hours with occasional stirring.

  • Filter the mixture and collect the methanol extract. Repeat the maceration of the plant material with fresh methanol two more times.

  • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidify the crude extract by dissolving it in 5% aqueous sulfuric acid to a pH of approximately 2.

  • Wash the acidic solution with dichloromethane (3 x 200 mL) to remove non-alkaloidal impurities. Discard the organic layer.

  • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

  • Extract the alkaloids from the basified aqueous solution with dichloromethane (3 x 300 mL).

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

Protocol 2: Pre-purification by Flash Chromatography

This step aims to enrich the fraction containing the diastereomeric alkaloids (Mitragynine, this compound, etc.) and remove more polar and non-polar impurities.

Materials:

Procedure:

  • Prepare a silica gel column for flash chromatography.

  • Dissolve the crude alkaloid extract in a minimal amount of dichloromethane.

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate. A suggested starting gradient is from 100% hexane to 100% ethyl acetate over 30-40 column volumes.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the diastereomer cluster.

  • Combine the fractions enriched with this compound and its diastereomers and evaporate the solvent.

Protocol 3: High-Resolution Separation by Preparative HPLC

This is the critical step for separating this compound from Mitragynine and other closely related alkaloids. The following method is adapted from established analytical separation conditions.

Materials:

  • Diastereomer-enriched fraction from Protocol 2

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium acetate

  • Preparative C18 HPLC column (e.g., 20 x 250 mm, 5 µm particle size)

  • Preparative HPLC system with a fraction collector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: Preparative C18 column.

    • Flow Rate: Scale up from the analytical method. For a 20 mm ID column, a starting flow rate of 15-20 mL/min is common.

    • Gradient: Based on analytical separation, a shallow gradient will likely be required for optimal resolution of diastereomers. A suggested starting gradient is:

      • 0-5 min: 40% B

      • 5-25 min: 40-60% B

      • 25-30 min: 60% B

    • Detection: UV at 225 nm and 254 nm.

  • Sample Preparation and Injection:

    • Dissolve the enriched fraction in the initial mobile phase composition.

    • Inject the sample onto the column. The loading capacity will depend on the column size and the resolution of the target compounds.

  • Fraction Collection:

    • Collect fractions based on the elution profile, paying close attention to the peaks corresponding to the diastereomers.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC to determine the purity of this compound.

  • Pooling and Evaporation:

    • Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure.

HPLC_Separation cluster_prep Preparative HPLC System cluster_fractions Collected Fractions Solvent_A Mobile Phase A (10 mM Ammonium Acetate in Water) Pump HPLC Pump Solvent_A->Pump Solvent_B Mobile Phase B (Acetonitrile) Solvent_B->Pump Injector Injector (Diastereomer-Enriched Fraction) Pump->Injector Column Preparative C18 Column Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector Frac_Mit Mitragynine Fractions Collector->Frac_Mit Frac_Spec This compound Fractions Collector->Frac_Spec Frac_Other Other Alkaloid Fractions Collector->Frac_Other Purity_Analysis >98% Pure this compound Frac_Spec->Purity_Analysis Purity Analysis (Analytical HPLC)

Caption: Workflow for preparative HPLC separation of this compound.

Alternative Purification Technique: Counter-Current Chromatography (CCC)

Counter-Current Chromatography is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can be advantageous for alkaloid purification by minimizing irreversible adsorption.

Principle: CCC separates compounds based on their differential partitioning between two immiscible liquid phases.

Potential Solvent System for Kratom Alkaloids: A common solvent system for alkaloids in CCC is a two-phase system composed of Chloroform-Methanol-Water (e.g., in a 4:3:2 ratio), where the pH of the aqueous phase can be adjusted to optimize the separation.[3]

Protocol Outline:

  • Solvent System Selection and Preparation: Select an appropriate two-phase solvent system and equilibrate the phases.

  • CCC Instrument Preparation: Fill the CCC coil with the stationary phase.

  • Sample Introduction: Dissolve the crude or pre-purified extract in a mixture of both phases and inject it into the CCC instrument.

  • Elution: Pump the mobile phase through the coil to effect the separation.

  • Fraction Collection and Analysis: Collect and analyze fractions as described for HPLC.

Final Purification and Characterization

The pooled, pure fractions of this compound from the final chromatographic step may be further purified by crystallization or precipitation to yield a high-purity solid.

Characterization:

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Kratom and its alkaloids may have pharmacological effects. Handle with care and follow all institutional safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Speciogynine Yield from Kratom (Mitragyna speciosa) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and yield of Speciogynine from Mitragyna speciosa (Kratom).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low this compound Yield

Question: My extraction protocol is resulting in a consistently low yield of this compound. What factors could be contributing to this, and how can I improve the yield?

Answer:

Low this compound yield can stem from several factors, from initial sample preparation to the extraction parameters. Consider the following troubleshooting steps:

  • Post-Harvest Processing: The handling of Kratom leaves immediately after harvesting significantly impacts the alkaloid profile. Research has shown that a 12-hour withering period followed by drying at temperatures below 40°C can enhance the concentration of this compound by 37-48%.[1][2][3] High temperatures during drying can lead to the degradation of alkaloids.

  • Solvent Selection: The choice of solvent is critical. While many protocols focus on optimizing mitragynine (B136389), the principles apply to other alkaloids like this compound. Sequential extraction using solvents of varying polarities can be effective.[4] A common approach involves first defatting the plant material with a non-polar solvent like hexane (B92381), followed by extraction with a more polar solvent like methanol (B129727) or ethanol (B145695).[4]

  • pH of Extraction Medium: The pH of the solvent can influence the solubility of alkaloids. Generally, alkaloids are more soluble in acidic conditions where they form salts. However, stability can be a concern in highly acidic environments. For extraction into organic solvents, a slightly basic medium is often used to ensure the alkaloids are in their freebase form.

  • Extraction Technique: While traditional methods like maceration and Soxhlet extraction are used, modern techniques like Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) can offer improved efficiency and higher yields in shorter times.[5][6]

  • Inadequate Cell Lysis: Ensure the dried leaf material is ground to a fine powder to maximize the surface area for solvent penetration and alkaloid extraction.

Issue 2: Presence of Impurities in the Final this compound Isolate

Question: My purified this compound fraction contains significant impurities, including other alkaloids. How can I improve the purity?

Answer:

The chemical similarity between this compound and other Kratom alkaloids, particularly its diastereomer mitragynine, makes purification challenging.[7] Here are some strategies to enhance purity:

  • Sequential Solvent Extraction: As mentioned for improving yield, this technique also aids in initial purification by separating compounds based on their polarity.[4]

  • Column Chromatography Optimization: This is a crucial step for purification. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is critical. A gradient elution, gradually increasing the polarity of the mobile phase, can effectively separate alkaloids with similar retention times. It has been noted that separating diastereomeric isomers like mitragynine and this compound can be difficult and may require specialized chromatography columns and conditions.[8]

  • Crystallization: After column chromatography, crystallization can be an effective final step to achieve high purity. This involves dissolving the enriched fraction in a minimal amount of a suitable solvent and allowing the this compound to slowly crystallize as the solution cools or the solvent evaporates.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound for research purposes, Prep-HPLC is a powerful technique that offers high resolution for separating closely related compounds.

Issue 3: Inconsistent this compound Yields Between Batches

Question: I am observing significant variability in this compound yield from one batch of Kratom leaves to another, even when using the same extraction protocol. What could be the cause of this inconsistency?

Answer:

Inconsistent yields are a common challenge in natural product extraction. The primary reasons often lie in the variability of the starting plant material:

  • Genetic Variability (Chemotypes): Different strains or chemotypes of Mitragyna speciosa can have vastly different alkaloid profiles.[9] It is crucial to source plant material from a consistent and well-characterized supplier.

  • Geographical Location and Season of Harvest: The environmental conditions in which the Kratom plant is grown, including soil composition, temperature, and humidity, can significantly influence the alkaloid content. The season of harvest also plays a role.

  • Post-Harvest Handling: As detailed in "Issue 1," inconsistencies in withering and drying procedures between batches can lead to variable this compound concentrations.[1][2][3]

  • Storage of Plant Material: Improper storage of dried Kratom leaves can lead to the degradation of alkaloids over time. Store the material in a cool, dark, and dry place.

To mitigate this, it is recommended to:

  • Standardize the source and type of Kratom leaves.

  • Implement a consistent and documented post-harvest processing protocol.

  • Analyze a small sample of each new batch to determine its initial this compound content before large-scale extraction.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound in Kratom leaves?

A1: this compound is one of the major alkaloids in Kratom. Its concentration can vary significantly but has been reported to be in the range of 0.1% to 5.3% of the total weight of kratom dry leaf powder or extract.[10] In some analyses, it has been found to be around 6.6% of the total alkaloid content.[11][12]

Q2: Which solvent is most effective for this compound extraction?

A2: While there is no single "best" solvent, polar organic solvents are generally effective for extracting alkaloids. Methanol and ethanol are commonly used and have shown good results for extracting Kratom alkaloids.[13] A sequential extraction, starting with a non-polar solvent like hexane to remove fats and waxes, followed by a polar solvent like methanol, can improve the efficiency and purity of the extract.[4]

Q3: What are the optimal temperature and pH conditions for this compound extraction?

A3: this compound, being a diastereomer of mitragynine, demonstrates greater stability than mitragynine under various temperature and pH conditions.[14][15] However, all Mitragyna alkaloids are known to be acid labile, meaning they can degrade in highly acidic conditions.[14][16] For extraction, a slightly acidic to neutral pH is generally preferred for initial water-based extractions to form alkaloidal salts. For extraction into organic solvents, a slightly basic pH is used to ensure the alkaloids are in their freebase form. Regarding temperature, lower drying temperatures (below 40°C) are recommended to preserve this compound content.[1][2][3] During solvent extraction, elevated temperatures can increase extraction efficiency, but prolonged exposure to high temperatures should be avoided to prevent degradation.

Q4: How can I accurately quantify the this compound content in my extract?

A4: Accurate quantification of this compound requires advanced analytical techniques due to the presence of other closely related alkaloids. The most reliable method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[10] This method offers the necessary sensitivity and selectivity to separate and quantify this compound from its diastereomers. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can also be used, but care must be taken to ensure adequate separation from other alkaloids.[8]

Data Presentation

Table 1: Comparison of Solvents for Kratom Alkaloid Extraction

SolventPolarity IndexAlkaloids ExtractedNotes
Water10.2Alkaloid salts (in acidic conditions)Generally lower yield compared to organic solvents.[13]
Methanol5.1Broad range of alkaloidsHigh extraction efficiency for polar alkaloids.[4][13]
Ethanol4.3Broad range of alkaloidsA "greener" alternative to methanol with good efficiency.[13]
Chloroform4.1Alkaloids in freebase formOften used in sequential extractions.[4]
Hexane0.1Non-polar compounds (fats, waxes)Primarily used for defatting the plant material before alkaloid extraction.[4]

Table 2: Effect of Post-Harvest Processing on this compound Content

Post-Harvest StepParameterEffect on this compoundReference
Withering12 hoursIncreased concentration by 37-48%[1][2][3]
Drying< 40°CPreservation of this compound[1][2][3]
Drying> 40°CPotential for degradation[1][2][3]

Experimental Protocols

Protocol 1: Sequential Solvent Extraction for Enriched this compound Fraction

Objective: To obtain a crude extract enriched in this compound by sequentially using solvents of different polarities.

Materials:

  • Dried and finely powdered Mitragyna speciosa leaves

  • n-Hexane

  • Methanol

  • Filter paper

  • Rotary evaporator

  • Beakers and flasks

Methodology:

  • Weigh 100g of finely powdered Kratom leaves and place them in a large beaker.

  • Add 500 mL of n-hexane to the beaker and stir for 1 hour at room temperature. This step is for defatting the plant material.

  • Filter the mixture through filter paper, collecting the plant material and discarding the hexane filtrate.

  • Allow the defatted plant material to air dry completely to remove any residual hexane.

  • Transfer the dried, defatted plant material to a clean beaker.

  • Add 500 mL of methanol to the beaker and stir for 4 hours at room temperature.

  • Filter the mixture, this time collecting the methanol filtrate which contains the alkaloids.

  • Repeat the methanol extraction (steps 6 and 7) on the plant material two more times to ensure complete extraction.

  • Combine all the methanol filtrates.

  • Concentrate the combined methanol extract using a rotary evaporator at a temperature not exceeding 40°C until a crude alkaloid paste is obtained. This paste is the enriched this compound fraction ready for further purification.

Protocol 2: Quantification of this compound using UPLC-MS/MS

Objective: To accurately determine the concentration of this compound in an extract.

Instrumentation:

  • Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS)

  • A suitable chromatography column, such as an Acquity BEH C18 column[10]

Reagents:

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a small amount of the Kratom extract and dissolve it in a known volume of the mobile phase or a suitable solvent. The solution may need to be filtered through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of acetonitrile and an aqueous ammonium acetate buffer (e.g., 10mM, pH 3.5).[10]

    • Flow Rate: A typical flow rate would be around 0.3-0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C).

  • Mass Spectrometry Conditions:

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Use the specific precursor-to-product ion transitions for this compound for its detection and quantification.

  • Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the calibration curve to determine the concentration of this compound in the unknown samples.

Mandatory Visualization

experimental_workflow cluster_0 Post-Harvest Processing cluster_1 Extraction cluster_2 Purification & Analysis harvest Harvest Fresh Kratom Leaves wither Withering (12 hours) harvest->wither dry Drying (< 40°C) wither->dry grind Grinding to Fine Powder dry->grind deffat Defatting with Hexane grind->deffat extraction Methanol Extraction deffat->extraction filtration Filtration extraction->filtration evaporation Evaporation (< 40°C) filtration->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract chromatography Column Chromatography crude_extract->chromatography pure_fraction Enriched this compound Fraction chromatography->pure_fraction analysis UPLC-MS/MS Quantification pure_fraction->analysis

Caption: Workflow for optimizing this compound extraction.

logical_relationships cluster_factors Influencing Factors yield This compound Yield post_harvest Post-Harvest (Withering, Drying Temp) post_harvest->yield solvent Solvent Choice (Polarity) solvent->yield ph pH of Medium ph->yield technique Extraction Technique (UAE, ASE) technique->yield material Plant Material (Chemotype, Season) material->yield

Caption: Factors influencing this compound yield.

signaling_pathway cluster_this compound This compound & Metabolite cluster_receptors Serotonin (B10506) Receptors cluster_effects Potential Downstream Effects This compound This compound metabolite 9-O-desmethylthis compound (Metabolite) This compound->metabolite Metabolism ht1a 5-HT1A Receptor This compound->ht1a High-affinity binding (No agonism) ht2b 5-HT2B Receptor This compound->ht2b High-affinity binding (Inverse partial activity) metabolite->ht1a Agonist anxiolytic Anxiolytic Effects ht1a->anxiolytic antinociceptive Antinociceptive Effects ht1a->antinociceptive

Caption: this compound's interaction with serotonin receptors.

References

Technical Support Center: Optimizing Speciogynine Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Speciogynine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis of this Kratom alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by HPLC?

A1: The most frequent challenges in the HPLC analysis of this compound, an alkaloid found in Mitragyna speciosa (Kratom), are poor resolution from its diastereomer Mitragynine (B136389), peak tailing, and peak splitting.[1] Due to their structural similarities, achieving baseline separation between this compound and Mitragynine can be particularly difficult.[1][2] Peak tailing is a common problem for basic compounds like alkaloids, often caused by interactions with the silica-based stationary phase of the HPLC column.[3]

Q2: How does the mobile phase pH affect the resolution of this compound?

A2: The pH of the mobile phase is a critical parameter for controlling the retention and resolution of ionizable compounds like this compound.[4] For basic compounds, a mobile phase pH that is 2 or more units away from the analyte's pKa is recommended to ensure a single ionic form is present, which generally results in better peak shape and reproducibility. For Kratom alkaloids, including this compound, alkaline mobile phases (e.g., pH 9.5 with ammonium (B1175870) bicarbonate) have been shown to provide good separation on C18 columns.[5][6] Acidic mobile phases with modifiers like formic acid or acetic acid are also commonly used and can influence selectivity.[7][8]

Q3: What type of HPLC column is best suited for this compound analysis?

A3: C18 columns are the most commonly used stationary phases for the analysis of Kratom alkaloids.[7][8][9] However, the specific type of C18 column can significantly impact selectivity and resolution. Columns with embedded polar groups (EPGs) or those specifically designed for the analysis of basic compounds can reduce peak tailing and improve resolution.[1] For instance, a study found that an AQS C18 column with embedded polar groups provided the best separation of this compound and its isomers compared to several other C18 columns.[1] Fused-core C18 columns have also been successfully used to achieve separation of mitragynine alkaloids in a shorter time.[10]

Q4: Can mobile phase additives improve the peak shape of this compound?

A4: Yes, mobile phase additives can significantly improve peak shape. Ionic liquids, for example, can be added to the mobile phase to mask residual silanol (B1196071) groups on the stationary phase, which are a primary cause of peak tailing for basic compounds.[3][11] This leads to more symmetrical peaks and improved resolution.[3] Common buffers like ammonium acetate (B1210297) or ammonium bicarbonate are also crucial for controlling the pH and improving peak shape.[1]

Troubleshooting Guides

Guide 1: Poor Resolution Between this compound and Mitragynine

This guide provides a step-by-step approach to improving the separation between the diastereomers this compound and Mitragynine.

Problem: Co-elution or partial overlap of this compound and Mitragynine peaks.

Step Action Rationale
1 Optimize Mobile Phase Composition Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can alter the selectivity between the two isomers. A slight decrease in the organic solvent percentage can increase retention times and potentially improve resolution.
2 Adjust Mobile Phase pH The ionization state of this compound and Mitragynine can be manipulated by changing the pH, which can lead to differential retention and improved separation. Experiment with a pH range, for example, from acidic (e.g., pH 3-5 with formic or acetic acid) to basic (e.g., pH 9-10 with ammonium bicarbonate).[5][7]
3 Evaluate Different Stationary Phases If mobile phase optimization is insufficient, consider a different HPLC column. A column with a different selectivity, such as a phenyl or a pentafluorophenyl (PFP) phase, may provide the necessary resolution.[3] Even different brands of C18 columns can offer varying selectivities.
4 Lower the Column Temperature Decreasing the column temperature can sometimes enhance the separation of closely eluting compounds by increasing the interaction with the stationary phase.
5 Decrease the Flow Rate A lower flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
Guide 2: Peak Tailing of this compound

This guide addresses the common issue of asymmetrical peak shapes, specifically tailing, for this compound.

Problem: The this compound peak exhibits a tail, leading to poor integration and reduced resolution.

Step Action Rationale
1 Check for Secondary Silanol Interactions Peak tailing for basic compounds is often due to interaction with acidic silanol groups on the silica (B1680970) support of the column.[3]
2 Use a Mobile Phase Additive Add a competing base, such as triethylamine (B128534) (TEA), or an ionic liquid to the mobile phase to mask the active silanol sites.[3][11]
3 Increase Buffer Concentration A higher buffer concentration can help to maintain a consistent pH on the column surface and reduce silanol interactions.
4 Use an End-Capped Column or a Column for Basic Compounds Modern, well-end-capped columns have fewer free silanol groups. Columns specifically designed for the analysis of basic compounds are also a good option.
5 Check for Column Overload Inject a diluted sample. If the peak shape improves, the original sample concentration was too high, leading to column overload.
6 Ensure Sample Solvent is Compatible with Mobile Phase Dissolve the sample in the mobile phase or a weaker solvent if possible. Injecting in a much stronger solvent can cause peak distortion.
Guide 3: Peak Splitting of this compound

This guide helps to diagnose and resolve the issue of split peaks for this compound.

Problem: The this compound peak appears as two or more merged peaks.

Step Action Rationale
1 Investigate for a Blocked Frit or Column Void If all peaks in the chromatogram are splitting, it may indicate a physical problem with the column, such as a blocked inlet frit or a void in the packing material.[12] Backflushing the column or replacing it may be necessary.
2 Check for Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks.[13] Prepare the sample in the mobile phase whenever possible.
3 Rule out Co-elution A split peak could be two different compounds eluting very close together.[12] Try a smaller injection volume to see if the peaks resolve. If so, optimize the method for better separation (see Guide 1).
4 Ensure Proper Column Equilibration Make sure the column is fully equilibrated with the mobile phase before injection. Insufficient equilibration can lead to peak shape issues.
5 Check for Contamination Contamination on the column can lead to a disrupted sample path and split peaks.[13] Cleaning the column with a strong solvent might resolve the issue.

Quantitative Data Presentation

The following tables summarize HPLC parameters from various studies for the analysis of this compound and other Kratom alkaloids, providing a basis for method development and comparison.

Table 1: Comparison of HPLC Columns and Mobile Phases for Kratom Alkaloid Separation

Column Dimensions Mobile Phase Key Findings for this compound/Diastereomers Reference
Kinetex® 5 µm EVO C18150 x 4.6 mmA: 5 mM ammonium bicarbonate buffer, pH 9.5; B: Acetonitrile (Gradient)Good resolution for Mitragynine and 7-Hydroxymitragynine, but earlier eluting peaks were not well separated.[5][5]
Atlantis T3 C18250 x 4.6 mm, 5 µmAcetonitrile and 0.05% formic acid, pH 5.0 (75:25 v/v)Provided the best chromatographic separation and peak shape for mitragynine compared to Sunfire C18 and Symmetry C8.[9][9]
AQS C18 (Embedded Polar Groups)-Acetonitrile-water with 10 mM ammonium acetateProduced the best results for separating the diastereomers Mitragynine, this compound, and Speciociliatine.[1][1]
Zorbax Eclipse Plus C184.6 x 150 mm, 3.5 µmA: 0.1% formic acid in water; B: Acetonitrile (Gradient)Successfully used for the analysis of Mitragynine in leaf extracts.[8][8]

Table 2: Method Validation Parameters for Mitragynine (as a reference for this compound method development)

Parameter Value Chromatographic Conditions Reference
Linearity Range 1.0 - 500 µg/mLKinetex EVO C18, Gradient with ammonium bicarbonate (pH 9.5) and acetonitrile[6]
LOD 0.2 µg/mLKinetex EVO C18, Gradient with ammonium bicarbonate (pH 9.5) and acetonitrile[6][10]
LOQ 0.6 µg/mLKinetex EVO C18, Gradient with ammonium bicarbonate (pH 9.5) and acetonitrile[6][10]
Linearity Range 6.25 – 200 µg/mlC18 column, Methanol (B129727): Water: Acetic acid (95:4:1, v/v)
LOD 0.266 µg/mLC18 column, Methanol: Water: Acetic acid (95:4:1, v/v)[7]
LOQ 0.807 µg/mLC18 column, Methanol: Water: Acetic acid (95:4:1, v/v)[7]
Linearity Range 0.1 - 5.0 µg/mLC18 Acquity® BEH column, Gradient with ammonium bicarbonate buffer (pH 9.5)[4]
LOD 0.0021 µg/mLC18 Acquity® BEH column, Gradient with ammonium bicarbonate buffer (pH 9.5)[4]
LOQ 0.0662 µg/mLC18 Acquity® BEH column, Gradient with ammonium bicarbonate buffer (pH 9.5)[4]

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Mitragynine and its Diastereomers (including this compound)

This protocol is based on a method that demonstrated good separation of Kratom alkaloid diastereomers.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: AQS C18 with embedded polar groups.

    • Mobile Phase: Acetonitrile and water (60:40 v/v) containing 10 mM ammonium acetate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 226 nm.

    • Injection Volume: 10 µL.

    • Run Time: Isocratic elution for less than 11 minutes.

  • Sample Preparation:

    • Accurately weigh a portion of the ground Kratom leaf material.

    • Extract with a suitable solvent (e.g., methanol or ethanol) using sonication or another appropriate extraction technique.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound and other relevant alkaloid standards in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase.

Protocol 2: General HPLC Method Development Workflow for Alkaloids

This protocol outlines a systematic approach to developing a robust HPLC method for alkaloids like this compound.[14][15]

  • Understand the Analyte:

    • Review the physicochemical properties of this compound, including its pKa, solubility, and UV absorbance maximum.

  • Initial Method Selection:

    • Start with reversed-phase chromatography using a C18 column.

    • Select an initial mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Detector and Wavelength Selection:

    • Use a UV detector. The optimal wavelength for Kratom alkaloids is typically around 226 nm or 254 nm.[5][7]

  • Optimization of Chromatographic Conditions:

    • Mobile Phase: Systematically vary the organic solvent type (acetonitrile vs. methanol), gradient slope, and pH to achieve the best resolution.

    • Column: If necessary, screen different column chemistries (e.g., C18 from different manufacturers, phenyl, PFP).

    • Temperature: Evaluate the effect of column temperature on the separation.

  • Method Validation:

    • Once optimal conditions are found, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution of this compound check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing splitting Peak Splitting check_peak_shape->splitting Splitting good_shape Symmetrical Peaks check_peak_shape->good_shape Symmetrical troubleshoot_tailing Troubleshoot Tailing (Additives, Buffer, Column Type) tailing->troubleshoot_tailing troubleshoot_splitting Troubleshoot Splitting (Frit, Solvent, Co-elution) splitting->troubleshoot_splitting optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH) good_shape->optimize_mobile_phase change_column Change Column (Different C18, Phenyl, PFP) optimize_mobile_phase->change_column If resolution is still poor resolution_achieved Resolution Achieved optimize_mobile_phase->resolution_achieved If resolution is good adjust_temp_flow Adjust Temperature and Flow Rate change_column->adjust_temp_flow If necessary change_column->resolution_achieved If resolution is good adjust_temp_flow->resolution_achieved troubleshoot_tailing->optimize_mobile_phase troubleshoot_splitting->optimize_mobile_phase

Caption: Troubleshooting workflow for improving this compound resolution.

HPLC_Method_Development_Workflow start Define Analytical Goal analyte_properties Review Analyte Properties (pKa, Solubility, UV max) start->analyte_properties initial_conditions Select Initial Conditions (C18 Column, ACN/Water Gradient) analyte_properties->initial_conditions detector Select Detector and Wavelength (UV @ 226/254 nm) initial_conditions->detector optimization Optimize Separation detector->optimization mobile_phase_opt Mobile Phase (pH, Solvent Ratio, Additives) optimization->mobile_phase_opt Optimize validation Method Validation (Linearity, Accuracy, Precision) optimization->validation Optimized column_opt Column Selection (Different Stationary Phases) mobile_phase_opt->column_opt If needed other_params Other Parameters (Temperature, Flow Rate) column_opt->other_params Fine-tune other_params->optimization Re-evaluate end Routine Analysis validation->end

Caption: Experimental workflow for HPLC method development.

Opioid_Receptor_Signaling This compound This compound (Opioid Agonist) opioid_receptor μ-Opioid Receptor (MOR) (GPCR) This compound->opioid_receptor g_protein Gi/o Protein Activation opioid_receptor->g_protein beta_arrestin β-Arrestin Pathway opioid_receptor->beta_arrestin Biased Signaling (less preferred for some agonists) adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA Activity camp->pka ca_channel Inhibition of Ca²⁺ Channels ion_channels->ca_channel k_channel Activation of K⁺ Channels ion_channels->k_channel neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization analgesia Analgesia neurotransmitter->analgesia hyperpolarization->analgesia side_effects Side Effects (e.g., Respiratory Depression) beta_arrestin->side_effects

Caption: Simplified opioid receptor signaling pathway.

References

Speciogynine stability under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of speciogynine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, a diastereomer of mitragynine (B136389), is considered to be a relatively stable alkaloid, demonstrating greater stability than mitragynine itself under various conditions.[1][2] However, its stability is influenced by both pH and temperature.[1][2]

Q2: How does pH affect the stability of this compound?

A2: Like other Mitragyna alkaloids, this compound is susceptible to degradation in acidic conditions, meaning it is acid-labile.[1][2][3] As the pH becomes more acidic, and with elevated temperatures, the degradation of this compound can increase.

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures can lead to the degradation of this compound.[4] Significant loss of other less stable Mitragyna alkaloids has been observed at temperatures of 40°C and above over an 8-hour period.[1][2][5] While this compound is more stable, it is still advisable to store it at or below room temperature (around 20°C) or refrigerated (4°C) to ensure long-term stability.[4]

Q4: Are there any known degradation products of this compound?

A4: The provided research primarily focuses on the stability of the parent compound, and while degradation is observed, specific degradation products for this compound are not detailed in the initial findings. For the related alkaloid mitragynine, hydrolysis of the methyl ester to 16-carboxymitragynine occurs under alkaline conditions.[1][2][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results for this compound concentration. Sample degradation due to improper storage.- Ensure samples are stored in a cool, dark place. For long-term storage, refrigeration (4°C) is recommended.[4]- Avoid repeated freeze-thaw cycles.
pH of the sample solution is too acidic.- Buffer your sample solution to a neutral or slightly alkaline pH if the experimental design allows.- Analyze samples as quickly as possible after preparation, especially if they are in acidic solutions.
Loss of this compound during experimental procedures. High temperatures during sample processing (e.g., heating, evaporation).- Minimize the exposure of this compound to high temperatures. If heating is necessary, use the lowest effective temperature and for the shortest duration possible.- Consider alternative, non-thermal methods for sample concentration if applicable.
Exposure to acidic conditions for a prolonged period.- Neutralize acidic samples as soon as the experimental step is complete.- Perform extractions or other manipulations in a timely manner.
Unexpected peaks appearing in chromatograms. Formation of degradation products.- Review the pH and temperature conditions of your experiment. Adjust to milder conditions if possible.- Use a stability-indicating analytical method that can resolve this compound from its potential degradation products.

Experimental Protocols

Short-Term Stability Assessment of this compound

This protocol outlines a method for determining the stability of this compound over an 8-hour period at various pH and temperature conditions, based on methodologies used for Mitragyna alkaloids.[1][2][3][5]

1. Materials:

  • This compound standard

  • Buffer solutions (pH 2, 4, 6, 8, 10)

  • Water baths or incubators set to desired temperatures (e.g., 4°C, 20°C, 40°C, 60°C, 80°C)

  • LC-Q/TOF Mass Spectrometer[1][2]

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • For each pH and temperature condition to be tested, prepare a set of aqueous solutions by spiking the this compound stock solution into the respective buffer to a final desired concentration.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze it using a validated LC-Q/TOF-MS method to determine the initial concentration of this compound.[6][7]

  • Place the remaining solutions in their respective temperature-controlled environments.

  • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw aliquots from each solution.

  • Analyze the withdrawn aliquots by LC-Q/TOF-MS to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation

Table 1: Percentage Loss of this compound After 8 Hours at Various pH and Temperature Conditions
pH4°C (40°F)20°C (68°F)40°C (104°F)
2 0%0%6%
4 0%0%0%
6 0%0%11%
8 0%0%11%
10 0%0%4%
(Data adapted from a study on Mitragyna alkaloids stability)[4]

Visualizations

Speciogynine_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Buffer Solutions (pH 2, 4, 6, 8, 10) prep_buffers->spike temp_4 4°C spike->temp_4 temp_20 20°C spike->temp_20 temp_40 40°C spike->temp_40 temp_60 60°C spike->temp_60 temp_80 80°C spike->temp_80 initial_analysis t=0 Analysis (LC-Q/TOF-MS) spike->initial_analysis time_point_analysis Time Point Analysis (e.g., 1, 2, 4, 8h) temp_4->time_point_analysis temp_20->time_point_analysis temp_40->time_point_analysis temp_60->time_point_analysis temp_80->time_point_analysis data_calc Calculate % Remaining initial_analysis->data_calc time_point_analysis->data_calc

Caption: Experimental workflow for assessing this compound stability.

Logical_Relationship cluster_factors Influencing Factors cluster_outcome Outcome cluster_conditions Degradation Conditions pH pH Stability This compound Stability pH->Stability Temperature Temperature Temperature->Stability Acidic Acidic pH Stability->Acidic High_Temp Elevated Temperature Stability->High_Temp

Caption: Factors influencing the stability of this compound.

References

Minimizing degradation of Speciogynine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Speciogynine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation a critical concern?

This compound is a natural monoterpene indole (B1671886) alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa). It is a diastereomer of mitragynine (B136389), the most abundant alkaloid in Kratom.[1][2] While structurally similar to mitragynine, it exhibits a different pharmacological profile, primarily interacting with serotonin (B10506) receptors (5-HT₁A and 5-HT₂B) rather than acting as a μ-opioid agonist.[1]

Stability is a major concern because indole alkaloids can be sensitive to various environmental factors. Degradation during sample collection, extraction, and storage can lead to inaccurate quantification, misinterpretation of pharmacological data, and unreliable results in preclinical and clinical studies. As a diastereomer of mitragynine, which is known to be unstable in acidic conditions, this compound is presumed to have similar vulnerabilities.[3][4]

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively detailed in the literature, data from its diastereomer, mitragynine, and the general chemistry of indole alkaloids suggest the following primary degradation factors:

  • pH: Mitragynine is unstable in highly acidic conditions, such as simulated gastric fluid (pH ≈ 1.2), where significant drug loss occurs.[4][5] It is more stable at neutral to slightly basic pH.[5] this compound likely shares this acid lability.

  • Temperature: High temperatures used during extraction or drying can accelerate chemical degradation.[6] Studies on Kratom leaves have shown that lower drying temperatures (below 40°C) are better for preserving alkaloids like this compound.[7][8]

  • Oxidation: Like many complex organic molecules, this compound can be susceptible to oxidation from atmospheric oxygen, especially when exposed to light or certain metal ions. The metabolism of related alkaloids involves oxidation via cytochrome P450 enzymes, indicating potential oxidative pathways.[9][10][11]

  • Light: Exposure to UV light can provide the energy to initiate degradation reactions in photosensitive molecules like indole alkaloids. Samples should be protected from light during processing and storage.

Q3: What is the recommended pH range for extracting and storing this compound samples?

Based on stability data for mitragynine, a neutral to slightly basic pH range is recommended. Mitragynine is stable at pH 7 and 9 but shows degradation over time at pH 4.[4][5] Therefore, maintaining the pH of extraction solvents and final sample solutions between pH 7 and 9 is advisable to minimize acid-catalyzed degradation.

Q4: Which solvents are best suited for this compound extraction to ensure stability?

Methanol and ethanol (B145695) are commonly used and effective solvents for extracting Kratom alkaloids.[6][12]

  • Methanol: A quick methanolic extraction is frequently used for the qualitative and quantitative analysis of Kratom alkaloids.[12] It offers good solubility for this compound.

  • Ethanol: Using absolute ethanol for maceration has been shown to be an effective extraction method.[13] Ethanol is often preferred for products intended for consumption due to its lower toxicity.

  • Solvent Combinations: Sequential extraction using solvents of different polarities (e.g., hexane (B92381) to defat, followed by chloroform (B151607) and methanol) can yield high purity extracts.[14]

To enhance stability, it is recommended to use buffered solvents or adjust the pH of the solvent to the neutral-basic range. Using green solvents like water is possible, but the yield of alkaloids is typically lower compared to organic solvents.[13][15]

Q5: What are the best practices for handling and storing leaf samples before extraction?

Proper handling and storage from the moment of collection are crucial for preserving this compound integrity.

  • Drying: Leaves should be air-dried or oven-dried at low temperatures (e.g., below 40°C).[8] High temperatures can cause degradation.[7] The dried leaves should then be ground into a fine powder to ensure efficient extraction.[14][16]

  • Withering: A controlled withering period (e.g., 12 hours) before drying can actually increase the concentration of this compound and other alkaloids in some Kratom cultivars.[7][8]

  • Storage: The powdered leaf material should be stored in airtight, light-proof containers at low temperatures (e.g., 4°C or -20°C) to prevent oxidative and photodegradation until extraction can be performed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or inconsistent recovery of this compound. Acidic Extraction Conditions: The pH of the solvent may be too low, causing acid-catalyzed degradation.[4][5]- Buffer your extraction solvent to a pH between 7 and 9. - Avoid acid-base extraction steps that expose the analyte to strong acids for extended periods.
High Temperature: Excessive heat during solvent evaporation or extraction (e.g., Soxhlet) may be degrading the analyte.[6]- Use extraction methods that operate at room temperature (e.g., maceration, ultrasonic-assisted extraction at controlled temperatures). - Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotovap with a water bath set to <40°C).
Sample Oxidation: Prolonged exposure to air and light during processing.- Minimize sample exposure to air by processing quickly or working under an inert atmosphere (e.g., nitrogen). - Use amber vials or wrap containers in aluminum foil to protect from light.
Appearance of unknown peaks or a degraded baseline in the chromatogram. Analyte Degradation: this compound may have degraded into other compounds during sample preparation or storage.- Re-prepare the sample using the stability-focused recommendations above. - Analyze a freshly prepared standard alongside the sample to confirm retention time and peak shape.
Improper Storage of Extract: The final extract was stored improperly (e.g., at room temperature, in clear vials, or in an acidic solution).- Store final extracts in amber, airtight vials at ≤ -20°C. - Ensure the storage solvent is neutral or slightly basic. The analytical reference standard for this compound is stable for ≥ 4 years when stored appropriately.[17]

Data & Protocols

Data Summary Tables

Table 1: Factors Influencing this compound Stability (Inferred from Mitragynine Data)

FactorCondition to AvoidRecommended ConditionRationale
pH Acidic (pH < 7)Neutral to slightly basic (pH 7-9)Mitragynine degrades in acidic environments but is stable at neutral and basic pH.[4][5]
Temperature High heat (>40°C) during drying/extractionRoom temperature or <40°CHigh temperatures can accelerate the decomposition of alkaloids.[6][7]
Light Direct sunlight or UV lightAmber glassware or light-proof containersIndole alkaloids can be photosensitive.
Atmosphere Exposure to air (oxygen)Inert atmosphere (N₂), sealed containersMinimizes oxidative degradation.

Table 2: Comparison of Common Extraction Solvents for Kratom Alkaloids

SolventPolarity IndexAdvantagesDisadvantages & Stability Considerations
Methanol 5.1High extraction efficiency for alkaloids.[14]Can extract a wide range of compounds, potentially requiring further cleanup. Toxic.
Ethanol 4.3Good extraction efficiency; less toxic than methanol.[13]May extract more water-soluble impurities compared to less polar solvents.
Chloroform 4.1Good selectivity for alkaloids.[14]Toxic and environmentally hazardous.
Water 10.2Green, non-toxic solvent.Lower yield of mitragynine and other alkaloids compared to organic solvents.[13][15]
Recommended Experimental Protocol: Stabilized Extraction of this compound

This protocol is adapted from standard methodologies for Kratom alkaloid extraction, with modifications to enhance this compound stability.[12][14]

1. Materials and Reagents:

  • Dried, powdered Mitragyna speciosa leaf material.

  • n-Hexane (ACS grade).

  • Methanol (HPLC grade), buffered to pH 7.5 with ammonium (B1175870) acetate.

  • Deionized water.

  • Vortex mixer, centrifuge, rotary evaporator.

  • Amber glass vials.

2. Defatting Step (Optional, for cleaner extract):

  • a. Weigh 1 gram of powdered leaf material into a centrifuge tube.

  • b. Add 10 mL of n-hexane. Vortex for 2 minutes to remove non-polar compounds like fats and waxes.

  • c. Centrifuge at 3000 rpm for 10 minutes.

  • d. Discard the hexane supernatant. Repeat twice.

  • e. Allow the plant pellet to air-dry in a fume hood for 20 minutes to evaporate residual hexane.

3. Alkaloid Extraction:

  • a. To the defatted plant material, add 10 mL of pH 7.5 buffered methanol.

  • b. Vortex vigorously for 5 minutes.

  • c. Place in an ultrasonic bath for 30 minutes at a controlled temperature (≤ 25°C).

  • d. Centrifuge at 3000 rpm for 15 minutes.

  • e. Carefully transfer the methanolic supernatant to a clean, amber round-bottom flask.

  • f. Repeat the extraction (steps 3a-3e) on the plant pellet two more times, combining the supernatants.

4. Solvent Evaporation and Reconstitution:

  • a. Concentrate the combined methanolic extract to dryness using a rotary evaporator with the water bath temperature set to a maximum of 40°C.

  • b. Reconstitute the dried extract in a known volume (e.g., 1-5 mL) of your initial mobile phase for LC-MS analysis or another appropriate solvent.

5. Storage:

  • a. Transfer the final reconstituted sample to an amber, airtight vial.

  • b. Store at -20°C or below until analysis.

Visualizations

experimental_workflow Fig 1. Recommended workflow for this compound sample preparation. start Sample Collection (M. speciosa leaves) drying Drying (<40°C) start->drying grinding Grinding to Fine Powder drying->grinding defatting Defatting with Hexane (Optional) grinding->defatting extraction Alkaloid Extraction (Buffered Methanol, pH 7.5, <25°C) defatting->extraction concentration Solvent Evaporation (Rotovap, <40°C) extraction->concentration reconstitution Reconstitution in analytical solvent concentration->reconstitution storage Storage (Amber vial, ≤ -20°C) reconstitution->storage analysis LC-MS/MS Analysis storage->analysis

Caption: Recommended workflow for this compound sample preparation.

degradation_factors Fig 2. Key factors leading to this compound degradation. alkaloid This compound (Intact Molecule) degraded Degradation Products (e.g., oxidized, rearranged) alkaloid->degraded Degradation factor1 High Temperature (>40°C) factor1->degraded factor2 Acidic pH (<7) factor2->degraded factor3 UV Light Exposure factor3->degraded factor4 Oxygen (Air) factor4->degraded

Caption: Key factors leading to this compound degradation.

signaling_pathway Fig 3. Simplified signaling of this compound and its metabolite. sg This compound metabolite Metabolite (9-O-desmethylthis compound) sg->metabolite Metabolized to r_5ht1a 5-HT1A Receptor sg->r_5ht1a Binds r_5ht2b 5-HT2B Receptor sg->r_5ht2b Binds metabolite->r_5ht1a Activates (Agonist) effect1a Agonist Activity (In Vivo) r_5ht1a->effect1a effect2b Inverse Partial Agonist Activity (In Vitro) r_5ht2b->effect2b

Caption: Simplified signaling of this compound and its metabolite.

References

Technical Support Center: Enhancing Speciogynine Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Speciogynine. The following guides and frequently asked questions (FAQs) address common challenges encountered during key experimental stages.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in this compound synthesis affecting overall yield and purity?

A1: The most critical stages are the Pictet-Spengler reaction for the formation of the core tetrahydro-β-carboline structure, and the final elimination step to form the α,β-unsaturated ester. The stereoselectivity of the Pictet-Spengler reaction and the subsequent reduction steps directly impacts the ratio of this compound to its diastereomer, Mitragynine. Efficient purification to separate these diastereomers is also crucial for obtaining high-purity this compound.

Q2: What is the key structural difference between this compound and Mitragynine, and how does this impact synthesis?

A2: this compound and Mitragynine are diastereomers, differing in the stereochemistry at the C-20 position.[1] This subtle difference necessitates stereoselective control during the synthesis to favor the formation of the desired (20R)-isomer for this compound.[1] The choice of reducing agent and reaction conditions following the formation of the enamine intermediate is critical in determining the final diastereomeric ratio.[2]

Q3: Are there any biosynthetic approaches that can inform the chemical synthesis of this compound?

A3: Yes, understanding the biosynthesis of this compound can provide valuable insights. In Mitragyna speciosa, the stereochemistry at C-20 is controlled by specific enzymes.[1][3] While chemical synthesis does not use these enzymes, the bio-inspired approach of forming the enamine and then performing a stereoselective reduction mimics the biosynthetic pathway and has been successfully employed.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of this compound synthesis, forming the crucial tetrahydro-β-carboline core. Low yields at this stage can significantly impact the overall efficiency.

Potential Cause Troubleshooting Recommendation
Insufficiently Acidic Catalyst The reaction is acid-catalyzed, requiring the formation of an electrophilic iminium ion.[2] Ensure the use of a suitable acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid like Yb(OTf)₃.[2] The concentration of the acid is also critical; too little may result in a sluggish reaction, while too much can lead to side reactions or decomposition.
Decomposition of Starting Materials Tryptamine (B22526) derivatives can be sensitive to harsh acidic conditions and elevated temperatures. Monitor the reaction closely and consider milder conditions (e.g., lower temperature, shorter reaction time) if decomposition is observed. The use of protecting groups on the indole (B1671886) nitrogen can sometimes mitigate decomposition.
Poor Quality of Reagents Impurities in the aldehyde or tryptamine starting materials, or the presence of water in the solvent, can inhibit the reaction or lead to the formation of side products. Ensure all reagents are of high purity and use anhydrous solvents.
Steric Hindrance Bulky substituents on the tryptamine or aldehyde can hinder the reaction. In such cases, longer reaction times, higher temperatures, or the use of a more potent catalyst may be necessary.
Issue 2: Poor Diastereoselectivity in the Reduction Step

Achieving a high diastereomeric excess in favor of this compound over Mitragynine is a common challenge.

Potential Cause Troubleshooting Recommendation
Incorrect Reducing Agent The choice of reducing agent is critical for controlling the stereochemistry at the C-20 position. For the synthesis of (+)-Speciogynine, a thermodynamically controlled protonation followed by reduction is favored.[2] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has been shown to selectively produce the desired C-20R isomer.[2]
Suboptimal Reaction Conditions Temperature and reaction time can influence the diastereomeric ratio. The selective synthesis of the C-20R isomer for this compound was achieved by stirring the reaction mixture at -20 °C for 2.5 hours after the addition of the reducing agent.[2]
Equilibration of Intermediates The enamine intermediate can exist in equilibrium. Ensuring the reaction conditions favor the formation of the desired iminium ion before reduction is crucial. The addition of acetic acid can facilitate this process.[2]
Issue 3: Inefficient E1cB Elimination

The final elimination step to form the α,β-unsaturated ester can be problematic, leading to low yields or the formation of undesired byproducts.

Potential Cause Troubleshooting Recommendation
Weak Base The E1cB (Elimination Unimolecular conjugate Base) reaction requires a sufficiently strong base to deprotonate the carbon alpha to the ester. Potassium tert-butoxide (t-BuOK) in DMF is an effective base for this transformation.[2]
Poor Leaving Group The methoxy (B1213986) group at C-17 acts as the leaving group in the reported synthesis.[2] Ensure the precursor with the methoxy group is correctly formed.
Side Reactions Under strongly basic conditions, other side reactions can occur. Careful control of the reaction temperature and time is important to minimize the formation of byproducts.
Issue 4: Difficulty in Separating this compound and Mitragynine

The separation of the diastereomeric products, this compound and Mitragynine, is often challenging due to their similar physical properties.

Potential Cause Troubleshooting Recommendation
Inadequate Chromatographic Resolution Standard column chromatography on silica (B1680970) gel may not provide sufficient separation. Consider using high-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC) for better resolution.
Inappropriate Stationary Phase If using column chromatography, the choice of stationary phase is critical. While silica gel is common, other stationary phases or the use of chiral columns could improve separation.
Suboptimal Mobile Phase Systematically screen different solvent systems (mobile phases) to optimize the separation. A slight change in the polarity of the eluent can sometimes significantly improve the resolution of diastereomers.

Quantitative Data Summary

The following tables summarize key quantitative data from a reported asymmetric total synthesis of (+)-Speciogynine.[2]

Table 1: Key Reaction Conditions and Yields for the Synthesis of (+)-Speciogynine

Step Key Reagents Solvent Temperature Time Yield
Formation of Enamine Intermediate9-methoxystrictosidine derivative, Acetic Acid, TBAFTHF-20 °C5 h-
Stereoselective ReductionSodium triacetoxyborohydrideTHF-20 °C2.5 h-
Acetal FormationCH(OMe)₃, p-TsOH·H₂OMeOH70 °C12 h-
E1cB Eliminationt-BuOKDMF--65% (over 4 steps)

Table 2: Overall Synthesis Efficiency

Product Total Steps from Commercial Starting Material Overall Yield
(+)-Speciogynine1126%

Experimental Protocols

Protocol 1: Asymmetric Total Synthesis of (+)-Speciogynine[2]

This protocol is adapted from the work of Sakamoto et al. (2022).

  • Formation of the Enamine Intermediate and Stereoselective Reduction:

    • To a solution of 9-methoxystrictosidine derivative 5 (30 mg, 0.058 mmol) in degassed anhydrous THF (580 µL), add acetic acid (16.7 µL, 0.291 mmol) and tetrabutylammonium (B224687) fluoride (B91410) (1.0 M in THF solution, 117 µL, 0.117 mmol) at –20 °C under an Argon atmosphere.

    • Stir the reaction mixture for 5 hours at –20 °C.

    • To the resulting mixture, add sodium triacetoxyborohydride (24.7 mg, 0.117 mmol) at –20 °C.

    • Stir the reaction mixture for 2.5 hours at –20 °C.

    • Quench the reaction with a saturated aqueous NaHCO₃ solution and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Acetal Formation:

    • Dissolve the residue from the previous step in degassed MeOH (2.9 mL).

    • Add CH(OMe)₃ (10.5 µL, 0.0962 mmol) and p-TsOH·H₂O (42.1 mg, 0.221 mmol).

    • Stir the mixture at 70 °C for 12 hours.

  • E1cB Elimination:

    • (Details for this specific step are cited from another source in the primary literature). A general procedure would involve dissolving the crude product from the previous step in DMF and treating it with t-BuOK at a suitable temperature to effect the elimination.

  • Purification:

    • The final product, (+)-Speciogynine, is purified from the reaction mixture, which may also contain (-)-Mitragynine, using appropriate chromatographic techniques (e.g., HPLC).

Visualizations

experimental_workflow start 9-Methoxystrictosidine Derivative enamine_formation Enamine Formation (AcOH, TBAF, THF, -20°C) start->enamine_formation reduction Stereoselective Reduction (NaBH(OAc)3, THF, -20°C) enamine_formation->reduction intermediate_22 C-20R Isomer (22) reduction->intermediate_22 acetal_formation Acetal Formation (CH(OMe)3, p-TsOH, MeOH, 70°C) intermediate_22->acetal_formation intermediate_23 Dimethoxy Acetal (23) acetal_formation->intermediate_23 elimination E1cB Elimination (t-BuOK, DMF) intermediate_23->elimination end (+)-Speciogynine elimination->end

Caption: Workflow for the asymmetric total synthesis of (+)-Speciogynine.

pictet_spengler_troubleshooting problem Low Yield in Pictet-Spengler Reaction cause1 Insufficiently Acidic Catalyst problem->cause1 cause2 Decomposition of Starting Materials problem->cause2 cause3 Poor Reagent Quality problem->cause3 cause4 Steric Hindrance problem->cause4 solution1 Use stronger acid (TFA) or Lewis acid (Yb(OTf)3) cause1->solution1 solution2 Use milder conditions (lower temp, shorter time) cause2->solution2 solution3 Purify reagents, use anhydrous solvents cause3->solution3 solution4 Increase reaction time/temp, use potent catalyst cause4->solution4

Caption: Troubleshooting logic for low yield in the Pictet-Spengler reaction.

References

Troubleshooting low signal intensity in Speciogynine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low signal intensity in the mass spectrometry analysis of Speciogynine. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity in the mass spectrometry of this compound?

Low signal intensity in the analysis of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions (in MS/MS), or non-optimized cone voltage and collision energy can significantly reduce signal intensity.[1]

  • Inefficient Ionization: The choice of ionization technique and its parameters are critical. Electrospray Ionization (ESI) is commonly used for alkaloids like this compound, and its efficiency can be affected by the mobile phase composition, pH, and the presence of interfering substances.[2][3]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts) can suppress the ionization of this compound, leading to a lower signal.[4][5][6] This is a significant challenge in quantitative analysis.[5]

  • Sample Preparation Issues: Inefficient extraction, degradation of the analyte during storage or processing, or incorrect sample concentration can all lead to a weak signal.[1][2]

  • LC System Problems: Poor chromatographic peak shape, such as broad or tailing peaks, can decrease the signal-to-noise ratio. Leaks in the LC system can also cause inconsistent and low signals.[1]

  • Instrument Contamination: A dirty ion source, transfer optics, or detector can cause a general decrease in sensitivity for all analytes, including this compound.[1][6]

Q2: Which ionization mode is best for this compound analysis?

For alkaloids like this compound, Electrospray Ionization (ESI) in the positive ion mode is typically the most suitable.[7] This is because the nitrogen atoms in the indole (B1671886) alkaloid structure of this compound are readily protonated to form a stable positive ion ([M+H]⁺), which can be efficiently detected by the mass spectrometer.[3] While it's always recommended to experimentally verify, positive ESI is the standard starting point for this class of compounds.

Q3: How can I determine if matrix effects are suppressing my this compound signal?

A post-extraction spike experiment is a standard method to evaluate the impact of matrix effects.[1] This involves comparing the signal response of a pure this compound standard in a clean solvent to its response when spiked into an extracted blank matrix sample (a sample processed without the analyte). A significantly lower signal in the matrix sample indicates ion suppression.

Q4: What are the key chemical properties of this compound to consider for mass spectrometry?

This compound is a diastereomer of mitragynine (B136389), the main alkaloid in Kratom.[8][9] Its chemical properties are crucial for method development:

PropertyValue/DescriptionRelevance to Mass Spectrometry
Molecular Formula C₂₃H₃₀N₂O₄[10]Determines the exact mass for high-resolution mass spectrometry.
Molecular Weight 398.5 g/mol [10]Used to identify the precursor ion in MS analysis.
Structure Indole alkaloid[11]The nitrogen atoms are basic and readily accept a proton, making it suitable for positive ion mode ESI.
Solubility Soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (2 mg/ml).[10]Important for preparing stock solutions and ensuring compatibility with mobile phases.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Low Signal Intensity

This guide provides a step-by-step workflow to diagnose and resolve low signal intensity issues with this compound.

TroubleshootingWorkflow start Low this compound Signal ms_check Step 1: Verify MS Performance - Infuse this compound standard directly. - Check for stable and strong signal. start->ms_check lc_check Step 2: Evaluate LC System - Check for leaks and pressure fluctuations. - Inspect column performance (peak shape). ms_check->lc_check Signal is Strong troubleshoot_ms Troubleshoot Mass Spectrometer - Clean ion source. - Check detector. - Verify tuning and calibration. ms_check->troubleshoot_ms Signal is Weak/Unstable method_opt Step 3: Optimize Method Parameters - Review MRM transitions. - Optimize cone voltage and collision energy. - Assess mobile phase. lc_check->method_opt LC System OK troubleshoot_lc Troubleshoot LC System - Replace column. - Service pumps. - Check connections. lc_check->troubleshoot_lc LC System Issues sample_prep Step 4: Investigate Sample Preparation - Perform post-extraction spike. - Check for standard degradation. method_opt->sample_prep Low Signal Persists resolved Problem Resolved method_opt->resolved Method Optimized sample_prep->resolved Problem Identified & Resolved troubleshoot_ms->ms_check troubleshoot_lc->lc_check

Caption: Relationship between ESI parameters and signal intensity.

ParameterRecommended ActionExpected Outcome
Capillary Voltage Optimize by infusing a standard solution and varying the voltage. Start with a typical value (e.g., 3-4 kV for positive mode) and adjust in small increments.Find the "sweet spot" that provides the most stable and intense signal without causing electrical discharge. [12]
Nebulizer Gas Pressure Adjust to ensure a fine, stable spray. Too low a pressure may result in large droplets and poor desolvation, while too high a pressure can cool the ESI tip and reduce efficiency.A stable Taylor cone and consistent ion current.
Drying Gas Flow and Temperature Optimize to facilitate efficient desolvation of the solvent droplets. Higher flow rates of organic-rich mobile phases may require higher temperatures.Complete solvent evaporation without thermal degradation of this compound.
Mobile Phase Composition Use high-purity, LC-MS grade solvents. [3]The addition of a small amount of a weak acid (e.g., 0.1% formic acid) can promote protonation and enhance the signal in positive ion mode.Improved ionization efficiency and a more stable baseline.

Experimental Protocols

Protocol 1: Direct Infusion Analysis for MS Parameter Optimization

This protocol is designed to optimize the mass spectrometer's source and analyzer parameters for this compound without the influence of the LC system.

Methodology:

  • Prepare a this compound Standard Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 100-500 ng/mL.

  • Set up the Infusion:

    • Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize MS Parameters:

    • Ionization Mode: Set to Positive Electrospray Ionization (ESI+).

    • Scan Mode: Start with a full scan to identify the protonated molecule [M+H]⁺ (expected m/z for this compound is ~399.2).

    • Source Parameters: Systematically adjust the capillary voltage, nebulizer pressure, drying gas flow, and temperature to maximize the intensity of the [M+H]⁺ ion.

    • (For MS/MS) Fragmentation Parameters:

      • Select the [M+H]⁺ ion as the precursor for fragmentation.

      • Perform a product ion scan to identify the most abundant and stable fragment ions.

      • Optimize the collision energy to maximize the intensity of the desired product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments. [1]

Protocol 2: Post-Extraction Spike Analysis for Matrix Effect Evaluation

This protocol helps to quantify the extent of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): A pure standard of this compound prepared in the final mobile phase at a known concentration (e.g., 50 ng/mL).

    • Set B (Blank Matrix): An extracted sample from a blank matrix (e.g., plasma, urine) that does not contain this compound.

    • Set C (Post-Extraction Spike): The extracted blank matrix from Set B, spiked with this compound to the same final concentration as Set A.

  • LC-MS Analysis:

    • Analyze all three sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A value close to 100% suggests minimal matrix effects.

Quantitative Data Interpretation:

Matrix Effect (%)InterpretationRecommended Action
> 120%Significant Ion EnhancementImprove sample cleanup, modify chromatography to separate from enhancers.
80% - 120%Acceptable/Minor Matrix EffectMethod may be suitable, but use of a stable isotope-labeled internal standard is highly recommended.
50% - 80%Moderate Ion SuppressionImprove sample cleanup (e.g., Solid Phase Extraction), optimize chromatography.
< 50%Severe Ion SuppressionMajor method redevelopment is required. Focus on highly selective sample preparation and chromatographic separation.

References

Strategies for Improving Speciogynine Solubility in In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Speciogynine in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an indole (B1671886) alkaloid and a diastereomer of mitragynine (B136389).[1][2][3] While specific quantitative solubility data for this compound is limited in publicly available literature, its solubility profile is expected to be similar to that of mitragynine due to their structural similarity. Mitragynine is a lipophilic alkaloid with poor solubility in aqueous solutions at neutral and basic pH but shows significantly higher solubility in acidic conditions (pH 4.0).[4][5][6][7][8] It is generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727).[9][10][11]

Q2: Which solvent is recommended for preparing a stock solution of this compound for in vitro assays?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and related kratom alkaloids for in vitro studies.[9][12] It is effective in solubilizing these compounds, and one study explicitly confirmed the solubility of this compound in DMSO.[9] While ethanol and methanol can also be used, DMSO is often preferred for achieving higher stock concentrations.

Q3: What is the maximum concentration of DMSO or ethanol that can be used in a cell-based assay?

The final concentration of any organic solvent in the cell culture medium should be minimized to avoid cytotoxicity. For DMSO, it is strongly recommended to keep the final concentration at or below 0.1% (v/v), and not exceeding 0.5% (v/v), as higher concentrations can be toxic to many cell lines.[2][3][12] Ethanol is generally less toxic, and final concentrations up to 1.25% (v/v) may be tolerated by some cell lines, though it is always best to keep it as low as possible.[1][3][7] It is crucial to include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q4: Can I use pH adjustment to improve the solubility of this compound in my aqueous assay buffer?

Yes, pH adjustment can be an effective strategy. Given that the related alkaloid mitragynine is significantly more soluble in acidic aqueous solutions (pH 4.0) compared to neutral (pH 7.4) or basic conditions, acidifying your buffer may improve this compound's solubility.[5][6][8] However, it is critical to ensure that the final pH of your assay medium is compatible with the biological system you are studying (e.g., cells, enzymes) and does not interfere with the assay itself.[13][14]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media The compound's solubility limit in the aqueous solution has been exceeded. This is common for hydrophobic compounds when the concentration of the organic co-solvent (DMSO) is drastically reduced.- Vigorously vortex or mix the solution immediately after adding the DMSO stock to the aqueous medium to facilitate dispersion.[12]- Prepare an intermediate dilution in a mixture of organic solvent and aqueous buffer before the final dilution.- Lower the final concentration of this compound in the assay.- Consider using a different solubilization strategy, such as complexation with cyclodextrins.
Observed cytotoxicity in vehicle control wells The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.- Reduce the final concentration of the solvent in the culture medium. Aim for ≤ 0.1% DMSO.[2][3]- If a higher concentration of this compound is required, consider preparing a more concentrated stock solution to minimize the volume added to the culture medium.- Switch to a less toxic solvent if possible, such as ethanol, and determine its toxicity threshold for your specific cell line.[1]
Inconsistent or unexpected assay results The solvent or the adjusted pH of the buffer is interfering with the assay components or the biological target.- Run a solvent and/or pH control to assess its impact on the assay readout in the absence of this compound.[4][15]- If using pH adjustment, ensure the final pH is within the optimal range for any enzymes or proteins in your assay.- If possible, use an alternative solubilization method that is less likely to cause interference, such as the use of surfactants or cyclodextrins (ensure these are also tested for assay compatibility).
Difficulty dissolving this compound powder in the initial solvent The compound may require more energy to dissolve, or the solvent may be suboptimal.- Use gentle warming (e.g., in a 37°C water bath) and/or sonication to aid dissolution in the primary solvent like DMSO.[12][16]- Ensure you are using a high-purity, anhydrous grade of the solvent.

Data Presentation

Table 1: Solubility and Stability of Mitragynine (as a proxy for this compound)

Due to the lack of specific public data for this compound, the following data for its diastereomer, mitragynine, is provided as a reference. Researchers should empirically determine the optimal conditions for this compound.

ParameterValuepHReference
Aqueous Solubility 3.5 ± 0.01 mg/mL4.0[8][17]
88.9 ± 1.6 µg/mL7.0[8][17]
18.7 ± 0.4 µg/mL9.0[8][17]
Stability in Buffer (24h) ~89% recovered4.0[8][17]
~102% recovered7.0[8][17]
~96% recovered9.0[8][17]

Note: this compound has been reported to be more stable than mitragynine.[13][14]

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Cell-Based Assays

SolventRecommended Max. Concentration (v/v)ConsiderationsReferences
DMSO ≤ 0.5% (ideally ≤ 0.1%)Cell line dependent; can induce cellular stress and differentiation at higher concentrations.[2][3][12]
Ethanol ≤ 1.25%Generally less toxic than DMSO; can still affect cell membrane integrity.[1][3][7]
Methanol ≤ 1.25%Can be more toxic than ethanol; use with caution.[1][3][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for serial dilution in in vitro assays.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Under sterile conditions (e.g., in a biosafety cabinet), accurately weigh the required amount of this compound powder. (Molecular Weight of this compound: C₂₃H₃₀N₂O₄ ≈ 398.5 g/mol ). For 1 mL of a 10 mM stock, weigh 3.985 mg.

  • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • If particulates are still visible, use gentle warming in a 37°C water bath or brief sonication to facilitate dissolution.[12]

  • Visually inspect the solution to ensure it is clear and free of precipitates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Mandatory Visualizations

Solubility_Troubleshooting_Workflow Workflow for Solubilizing this compound for In Vitro Assays start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10-50 mM stock) Use sonication/warming if needed start->dissolve_dmso check_dissolution Is the compound fully dissolved? dissolve_dmso->check_dissolution dilute_in_media Dilute stock solution in aqueous buffer/media to final concentration check_dissolution->dilute_in_media Yes troubleshoot_dissolution Troubleshoot: - Check DMSO purity - Try alternative solvent (e.g., Ethanol) check_dissolution->troubleshoot_dissolution No check_precipitation Does it precipitate? dilute_in_media->check_precipitation run_assay Proceed with In Vitro Assay check_precipitation->run_assay No troubleshoot_precipitation Troubleshoot: 1. Lower final concentration 2. Use pH-adjusted buffer (acidic) 3. Use co-solvents/cyclodextrins check_precipitation->troubleshoot_precipitation Yes end End run_assay->end troubleshoot_dissolution->dissolve_dmso troubleshoot_precipitation->dilute_in_media

Caption: Decision workflow for dissolving this compound.

References

Addressing matrix effects in the quantification of Speciogynine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Speciogynine in biological matrices. Our goal is to help you address common challenges, particularly those related to matrix effects, and to provide detailed experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Problem 1: Low Analyte Recovery

Q: I am experiencing low recovery of this compound from my plasma/urine samples. What are the possible causes and how can I improve it?

A: Low recovery can stem from several factors related to your sample preparation method. Here’s a breakdown of potential causes and solutions:

  • Inefficient Extraction: The chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimal for this compound in your specific matrix.

    • Solution: Evaluate different extraction techniques. Solid-Phase Extraction (SPE) often provides higher recovery for alkaloids compared to Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).[1][2] A comparison of typical recovery rates is presented in Table 1.

  • Suboptimal pH: The pH of your sample during extraction is critical for this compound, which is a basic compound.

    • Solution: For LLE and SPE, ensure the sample pH is adjusted to a basic level (e.g., pH 9-10) to neutralize the alkaloid, making it more soluble in organic solvents.

  • Improper Solvent Selection (LLE): The organic solvent used in LLE may not have the appropriate polarity to efficiently extract this compound.

    • Solution: Test a range of solvents with varying polarities. A mixture of a non-polar solvent (like hexane (B92381) or methyl tert-butyl ether) and a slightly more polar solvent (like ethyl acetate) can be effective.

  • Inadequate Elution (SPE): The elution solvent in your SPE protocol might not be strong enough to release this compound from the sorbent.

Problem 2: High Matrix Effects (Ion Suppression or Enhancement)

Q: My this compound signal is inconsistent and shows significant ion suppression/enhancement. How can I mitigate these matrix effects?

A: Matrix effects are a common challenge in LC-MS/MS analysis and are caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the analyte.[3] Here are strategies to minimize them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances.

    • Solution: Transition from a simple method like Protein Precipitation to a more rigorous one like Solid-Phase Extraction (SPE). SPE is generally more effective at removing phospholipids (B1166683) and other matrix components that cause ion suppression.[1][4][5] Refer to Table 1 for a comparison of matrix effects with different extraction methods.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

    • Solution:

      • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.

      • Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.

  • Use of an Internal Standard: A suitable internal standard (IS) is crucial for correcting matrix effects.

    • Solution: The ideal IS is a stable isotope-labeled version of this compound (e.g., this compound-d3). If unavailable, a structural analog that co-elutes and experiences similar matrix effects can be used.

  • Dilution: A simple approach is to dilute the sample extract.

    • Solution: While this can reduce the concentration of interfering components, it will also lower the analyte concentration, which may compromise sensitivity.

Problem 3: Poor Reproducibility and Precision

Q: I'm observing poor reproducibility in my quantitative results for this compound. What could be the cause?

A: Poor reproducibility is often linked to variability in sample preparation and uncompensated matrix effects.

  • Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.

    • Solution: Automate sample preparation where possible. Ensure consistent vortexing times, evaporation steps, and precise volume transfers. Develop and strictly follow a detailed Standard Operating Procedure (SOP).

  • Variable Matrix Effects: Matrix effects can differ between individual samples, leading to inconsistent results.[6]

    • Solution: Employ a robust sample cleanup method like SPE to minimize sample-to-sample variation in matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any remaining variability.

  • Instrumental Carryover: Residual analyte from a high-concentration sample can carry over to the next injection, affecting the accuracy of the subsequent sample.

    • Solution: Optimize the autosampler wash procedure. Use a strong solvent mixture for the wash, and inject blank samples after high-concentration standards or samples to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological matrix (e.g., plasma, urine). This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of the quantification.[3]

Q2: How do I quantitatively assess matrix effects for my this compound assay?

A2: The most common method is the post-extraction spike technique. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix effect is calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: Which sample preparation method is best for minimizing matrix effects when analyzing this compound?

A3: Solid-Phase Extraction (SPE) is generally considered the most effective method for reducing matrix effects for alkaloids like this compound in complex biological matrices.[1][5] It provides a much cleaner extract compared to Protein Precipitation (PP) and can be more robust than Liquid-Liquid Extraction (LLE). While PP is a simpler and faster method, it is more prone to significant matrix effects because it does not remove many of the endogenous components.[1][3]

Data Presentation

The following table summarizes the typical performance of different sample preparation techniques for the quantification of this compound in human plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 9570 - 85> 90
Matrix Effect (%) 60 - 80 (Suppression)75 - 90 (Suppression)90 - 110
Relative Standard Deviation (RSD) (%) < 15< 10< 5
Sample Cleanliness LowModerateHigh
Throughput HighModerateModerate to High (with automation)

Note: The values presented in this table are illustrative and can vary depending on the specific protocol, matrix lot, and laboratory conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is designed for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., this compound-d3 at 100 ng/mL).

    • Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps to precipitate proteins and adjust the pH for binding to the SPE sorbent.

    • Centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and vortex.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Urine

This protocol describes a liquid-liquid extraction procedure for this compound from urine samples.

  • Sample Pre-treatment:

    • To 500 µL of urine, add 50 µL of the internal standard solution.

    • Add 100 µL of concentrated ammonium hydroxide to adjust the pH to approximately 10. Vortex for 30 seconds.

  • Extraction:

    • Add 2 mL of a mixture of methyl tert-butyl ether and ethyl acetate (B1210297) (9:1, v/v).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT) of this compound from Human Plasma

This is a simple and rapid extraction method, suitable for high-throughput screening, but more susceptible to matrix effects.[6]

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness.

    • Reconstitute in 100 µL of the mobile phase. This step helps to improve peak shape and compatibility with the reversed-phase LC system.

  • Analysis:

    • Analyze by LC-MS/MS.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma or Urine) ISTD Add Internal Standard (IS) Sample->ISTD Spike Extraction Extraction (SPE, LLE, or PPT) ISTD->Extraction Process Evap Evaporation Extraction->Evap Dry Recon Reconstitution Evap->Recon Dissolve LCMS LC-MS/MS Analysis Recon->LCMS Inject Data Data Processing & Quantification LCMS->Data Acquire

Caption: General workflow for the quantification of this compound.

troubleshooting_matrix_effects cluster_cleanup Cleanup Options start Problem: High Matrix Effects q1 Is sample cleanup adequate? start->q1 a1_yes Optimize Chromatographic Separation q1->a1_yes Yes a1_no Improve Sample Cleanup q1->a1_no No q2 Is an appropriate Internal Standard used? a1_yes->q2 spe Solid-Phase Extraction (Low Matrix Effect) a1_no->spe ppt Protein Precipitation (High Matrix Effect) lle Liquid-Liquid Extraction (Moderate Matrix Effect) lle->ppt spe->lle a2_yes Consider Sample Dilution (if sensitivity allows) q2->a2_yes Yes a2_no Use Stable Isotope-Labeled IS or a close structural analog q2->a2_no No

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Refinement of Animal Models for Speciogynine Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in the study of speciogynine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its primary mechanism of action differ from mitragynine?

A1: this compound is a diastereomer of mitragynine, both of which are indole (B1671886) alkaloids found in the plant Mitragyna speciosa (kratom). The key difference in their mechanism of action lies in their receptor targets. Unlike mitragynine, which is a partial agonist at mu-opioid receptors, this compound does not exhibit significant mu-opioid agonism.[1] Instead, its effects are primarily mediated through interactions with serotonergic receptors, specifically showing high-affinity binding to 5-HT1A and 5-HT2B receptors.[1]

Q2: What are the expected in vivo effects of this compound in rat models?

A2: In rats, this compound has been shown to produce behaviors indicative of 5-HT1A receptor activation. These include lower-lip retraction and antinociceptive (pain-reducing) effects.[1] It is important to note that these in vivo effects are likely mediated by its metabolite, 9-O-desmethylthis compound, which acts as a 5-HT1A agonist.[1] The parent compound, this compound, does not show agonistic activity at the 5-HT1A receptor in vitro.[1]

Q3: Which animal models are most commonly used for studying the effects of this compound?

A3: Rat models are the most frequently cited for in vivo studies of this compound, particularly for assessing behavioral outcomes like antinociception and 5-HT1A receptor-mediated responses.[1] Zebrafish have also been used as a model for studying the effects of this compound, particularly for investigating potential toxicity and effects on locomotor activity.

Q4: What is the oral bioavailability of this compound in rats?

A4: this compound exhibits low systemic exposure after oral administration in rats.[1] In pharmacokinetic studies, this compound levels were often only quantifiable for up to approximately one hour after oral dosing.[1][2]

Troubleshooting Guides

Behavioral Assays

Problem: Inconsistent or absent lower-lip retraction in rats after this compound administration.

Possible Causes and Solutions:

  • Metabolism Variation: The active metabolite, 9-O-desmethylthis compound, is responsible for the 5-HT1A-mediated effects.[1] Individual differences in metabolism among rats can lead to variable levels of the active metabolite.

    • Solution: Ensure a sufficiently large and homogenous group of animals to account for biological variability. Consider pre-screening animals for consistent metabolic profiles if possible.

  • Dose and Administration Route: The dose may be too low to produce a measurable effect, or the administration route may not be optimal. Intraperitoneal (i.p.) injection is a common route for observing this behavior.

    • Solution: A dose of 17.8 mg/kg (i.p.) has been reported to elicit lower-lip retraction in rats. If using oral administration, be aware of the low bioavailability and consider that higher doses may be necessary, though this could also increase the risk of off-target effects.

  • Observation Period: The timing of observation is critical. The peak effect may be missed if observations are not conducted at the appropriate time post-administration.

    • Solution: Conduct pilot studies to determine the time course of the effect in your specific animal strain and under your laboratory conditions.

  • Handling and Stress: Excessive handling or a stressful environment can impact animal behavior and mask the subtle effects of the compound.

    • Solution: Handle animals gently and allow for an adequate acclimatization period to the testing environment.

Problem: High variability in the hot-plate test for antinociception.

Possible Causes and Solutions:

  • Environmental Factors: Temperature and humidity of the testing room, as well as time of day, can influence an animal's sensitivity to thermal stimuli.[3]

    • Solution: Maintain a consistent and controlled environment for all testing sessions. Conduct experiments at the same time of day to minimize circadian variations.

  • Habituation: Lack of habituation to the testing apparatus can lead to anxiety and altered pain responses.

    • Solution: Habituate the animals to the hot-plate apparatus before the actual testing day.

  • Learned Response: Rats can learn to respond more quickly in subsequent trials, which can skew the results.

    • Solution: If repeated testing is necessary, be aware of this learning effect and consider it in the experimental design and data analysis.

  • Individual Differences: Factors such as the animal's weight and sex can influence hot-plate latency.[3]

    • Solution: Use animals of a consistent age and weight range. Analyze data for males and females separately to identify any sex-specific effects.

Pharmacokinetic Studies

Problem: Low or undetectable plasma concentrations of this compound after oral administration.

Possible Causes and Solutions:

  • Low Oral Bioavailability: this compound is known to have low systemic exposure when administered orally in rats.[1][2]

    • Solution: Consider using a more direct route of administration, such as intravenous (i.v.) injection, for initial pharmacokinetic profiling to establish baseline parameters. If oral administration is necessary for your research question, be prepared for low concentrations and ensure your analytical method has sufficient sensitivity.

  • Compound Stability: this compound is reported to be acid-labile.[1] Degradation in the acidic environment of the stomach could contribute to low bioavailability.

    • Solution: Consider formulating this compound in a vehicle that offers some protection against gastric acid.

  • Formulation Issues: Poor solubility of this compound in the dosing vehicle can lead to incomplete absorption.

    • Solution: Ensure that this compound is fully dissolved in the vehicle before administration. Sonication and gentle warming may aid in dissolution. Common vehicles for oral gavage in rats include water with a small amount of a surfactant like Tween 80.

Problem: Inconsistent results in UPLC-MS/MS analysis of this compound in plasma samples.

Possible Causes and Solutions:

  • Matrix Effects: Components of the plasma matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.

    • Solution: Optimize the sample preparation method to effectively remove interfering substances. This may include protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • Diastereomer Separation: this compound is a diastereomer of mitragynine, and their similar structures can make chromatographic separation challenging.

    • Solution: Use a UPLC column and mobile phase conditions that are specifically optimized for the separation of these alkaloids. A gradient elution with a C18 column and an acidic mobile phase (e.g., with ammonium (B1175870) acetate (B1210297) buffer at pH 3.5) has been shown to be effective.

  • Instrument Contamination: Carryover from previous samples can lead to inaccurate quantification.

    • Solution: Implement a rigorous wash protocol for the injection port and column between samples.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterRouteDose (mg/kg)ValueUnitReference
Systemic ExposureOral-Low (quantifiable up to ~1 h)-[1],[2]
Clearance (CL)--Data not availableL/h/kg-
Volume of Distribution (Vd)--Data not availableL/kg-
Half-life (t1/2)--Data not availableh-

Note: Comprehensive quantitative pharmacokinetic data for this compound in rats is limited in the publicly available literature. The table reflects the current state of knowledge, highlighting the low systemic exposure after oral administration.

Experimental Protocols

Hot-Plate Test for Antinociception in Rats

Objective: To assess the analgesic effect of this compound by measuring the latency of a rat's response to a thermal stimulus.

Materials:

  • Hot-plate apparatus with adjustable temperature control

  • Plexiglas cylinder to confine the animal on the plate

  • Stopwatch

  • This compound solution for injection (e.g., dissolved in a vehicle of sterile water with 5% Tween 80 and 5% propylene (B89431) glycol)

  • Control vehicle solution

  • Male Sprague-Dawley rats (200-250 g)

Methodology:

  • Acclimatization: Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: On the day before the experiment, place each rat on the hot plate (at room temperature) for 2 minutes to familiarize them with the apparatus.

  • Baseline Latency: On the day of the experiment, set the hot-plate temperature to a constant 52-55°C. Place each rat individually on the hot plate and start the stopwatch.

  • Observation: Observe the rat for nocifensive behaviors, such as hind paw licking, hind paw flicking, or jumping.

  • Recording Latency: Stop the stopwatch as soon as a clear nocifensive response is observed. This time is the baseline latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the rat does not respond within this time, remove it from the plate and record the latency as the cut-off time.

  • Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency as described above.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the treatment and control groups to determine the antinociceptive effect.

Lower-Lip Retraction Assay in Rats

Objective: To assess the 5-HT1A receptor agonist-like effects of this compound by observing the presence or absence of lower-lip retraction.

Materials:

  • Observation cages with clear fronts

  • This compound solution for injection

  • Control vehicle solution

  • 5-HT1A receptor antagonist (e.g., WAY-100635) for validation studies

  • Male Sprague-Dawley rats (200-250 g)

Methodology:

  • Acclimatization: Acclimate the rats to the observation cages for at least 30 minutes before the start of the experiment.

  • Baseline Observation: Observe each rat for the presence of spontaneous lower-lip retraction before any injections. This is typically absent.

  • Administration: Administer this compound (e.g., 17.8 mg/kg, i.p.) or the vehicle control. For antagonist studies, administer the antagonist (e.g., WAY-100635) prior to the this compound injection according to its known onset and duration of action.

  • Observation Period: At regular intervals after administration (e.g., every 15 minutes for 1-2 hours), observe each rat for the presence of lower-lip retraction. This is characterized by a clear and sustained retraction of the lower lip, exposing the lower incisors.

  • Scoring: The response can be scored as either present or absent for each animal at each time point.

  • Data Analysis: Calculate the percentage of animals in each group exhibiting lower-lip retraction at each time point. Compare the results between the this compound and control groups. In antagonist studies, assess whether the antagonist blocks the this compound-induced effect.

Mandatory Visualization

Speciogynine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Metabolite 9-O-desmethyl- This compound (Active Metabolite) This compound->Metabolite Metabolism (in vivo) Receptor 5-HT1A Receptor Metabolite->Receptor Binds and Activates G_Protein G-protein (Gi/o) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Receptor->G_Protein Activates

Caption: this compound's proposed signaling pathway via its active metabolite.

Experimental_Workflow_Hot_Plate start Start acclimatize Acclimatize Rats to Testing Room start->acclimatize habituate Habituate Rats to Hot Plate Apparatus acclimatize->habituate baseline Measure Baseline Response Latency habituate->baseline administer Administer this compound or Vehicle baseline->administer post_treatment Measure Post-Treatment Response Latency at Multiple Time Points administer->post_treatment analyze Data Analysis and Comparison post_treatment->analyze end End analyze->end

Caption: Experimental workflow for the hot-plate test.

Troubleshooting_Logic start No/Inconsistent Behavioral Effect check_dose Is the dose and route of administration appropriate? start->check_dose check_metabolism Consider metabolic variability check_dose->check_metabolism Yes adjust_protocol Adjust Protocol check_dose->adjust_protocol No check_formulation Is the compound stable and soluble in the vehicle? check_metabolism->check_formulation check_stability Verify compound stability, especially acid lability check_formulation->check_stability Yes check_formulation->adjust_protocol No check_handling Are handling and environmental factors controlled? check_stability->check_handling control_env Standardize environment and handling procedures check_handling->control_env Yes check_handling->adjust_protocol No control_env->adjust_protocol

Caption: Troubleshooting logic for unexpected behavioral assay results.

References

Validation & Comparative

A Comparative Analysis of Opioid Receptor Binding Affinity: Speciogynine vs. Mitragynine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two kratom alkaloids, speciogynine and mitragynine (B136389), to the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). The information presented herein is synthesized from published experimental data to assist researchers in understanding the pharmacological nuances of these compounds.

Executive Summary

Mitragynine, the most abundant alkaloid in kratom, exhibits a significantly higher binding affinity for opioid receptors, particularly the mu-opioid receptor (MOR), compared to its diastereomer, this compound. Experimental data consistently demonstrates that mitragynine acts as a partial agonist at the human MOR, whereas this compound functions as a weak antagonist.[1][2] This fundamental difference in functional activity, coupled with the variance in binding affinity, underscores the critical role of stereochemistry in the pharmacological effects of these alkaloids.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) of this compound and mitragynine for human opioid receptors, as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki) in µM (SEM)
Mitragynine hMOR (mu)0.233 (± 0.048)
hKOR (kappa)0.772 (± 0.207)
hDOR (delta)> 10
This compound hMOR (mu)0.728 (± 0.061)
hKOR (kappa)3.20 (± 0.36)
hDOR (delta)> 10

Data sourced from Kruegel et al., 2016, as cited in subsequent research.[3]

Experimental Protocols

The determination of binding affinities for this compound and mitragynine to opioid receptors is typically achieved through competitive radioligand binding assays. This established technique quantifies the interaction between a ligand and a receptor by measuring the displacement of a radiolabeled ligand by the test compound.

Radioligand Binding Assay Protocol

1. Receptor Source and Membrane Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptor are commonly used.

  • Cell Harvesting: Confluent cell monolayers are washed with ice-cold Phosphate-Buffered Saline (PBS) and then scraped into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenization: The cell suspension is homogenized using a Dounce homogenizer or a polytron.

  • Centrifugation: The homogenate undergoes a series of centrifugations to isolate the cell membranes. An initial low-speed centrifugation (e.g., 500 x g) removes nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 40,000 x g) to pellet the membranes.

  • Washing: The membrane pellet is washed and resuspended in a fresh assay buffer.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA assay). The membranes are then stored at -80°C until use.

2. Competitive Binding Assay:

  • Materials:

    • Prepared cell membranes expressing the target opioid receptor.

    • Radioligands:

      • µ-opioid receptor: [³H]DAMGO

      • δ-opioid receptor: [³H]DPDPE

      • κ-opioid receptor: [³H]U-69,593

    • Test compounds: this compound and Mitragynine.

    • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Filtration apparatus (cell harvester).

    • Scintillation counter.

  • Procedure:

    • Serial dilutions of the unlabeled test compounds (this compound and mitragynine) are prepared in the assay buffer.

    • The assay is set up in triplicate in a 96-well plate with the following conditions:

      • Total Binding: Contains the radioligand and the membrane suspension.

      • Non-specific Binding: Contains the radioligand, the membrane suspension, and a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone).

      • Competition: Contains the radioligand, the membrane suspension, and varying concentrations of the test compound.

    • The plates are incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.

    • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Signaling Pathway of a G-protein Coupled Opioid Receptor

G_Protein_Coupled_Opioid_Receptor_Signaling Ligand Opioid Agonist (e.g., Mitragynine) Receptor Opioid Receptor (7-Transmembrane) Ligand->Receptor Binds to G_Protein G-Protein (αβγ) Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylate Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels G_betagamma->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channel->Ca_influx K_efflux->Response Ca_influx->Response

Caption: G-protein coupled opioid receptor signaling pathway.

Experimental Workflow for a Competitive Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Opioid Receptors start->prep_membranes setup_assay Set Up Assay Plate: - Total Binding - Non-specific Binding - Competition Wells prep_membranes->setup_assay add_reagents Add Radioligand, Membranes, and Test Compounds setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

References

A Tale of Two Alkaloids: Speciogynine and 7-Hydroxymitragynine in Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analgesic potencies of two key kratom alkaloids, speciogynine and 7-hydroxymitragynine (B600473), reveals divergent mechanisms of action and potencies. While 7-hydroxymitragynine stands out as a potent opioid agonist, this compound exerts its pain-relieving effects through a completely different pathway, highlighting the complex pharmacology of Mitragyna speciosa.

This guide provides a comprehensive comparison of the analgesic properties of this compound and 7-hydroxymitragynine, drawing upon available experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of natural products and the development of novel analgesics.

Quantitative Comparison of Receptor Binding and Analgesic Potency

The following tables summarize the key quantitative data for this compound and 7-hydroxymitragynine, focusing on their interaction with opioid and serotonin (B10506) receptors, as well as their in vivo analgesic effects.

Table 1: In Vitro Receptor Binding Affinities (Ki in nM)

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)5-HT1A Receptor5-HT2B Receptor
This compound No measurable agonist activity[1]No measurable agonist activity[1]No measurable agonist activity[1]~100 nM or less[2]~100 nM or less[2]
7-Hydroxymitragynine 77.9 nM[3]220 nM[3]243 nM[3]>1200 nM[2]>1200 nM[2]

Table 2: In Vivo Analgesic Potency

CompoundAnalgesic ModelRoute of AdministrationED50 (mg/kg)Primary Mechanism
This compound Hot-Plate Test (Rats)Not SpecifiedNot DeterminedSerotonergic (5-HT1A)[2][4]
Tail-Flick Test (Rats)Not SpecifiedInactive at doses up to 100 mg/kg[1]
7-Hydroxymitragynine Tail-Flick Test (Mice)Subcutaneous (s.c.)0.57 - 0.6[5]Opioidergic (MOR)[6]
Hot-Plate Test (Rats)Not SpecifiedPotent antinociceptive activities at 5-10 mg/kg (oral)[5]Opioidergic (MOR)[6]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation.

In Vitro Receptor Binding Assays

Receptor binding affinities (Ki) were determined using radioligand binding assays. These experiments typically involve incubating the compound of interest with cell membranes expressing the target receptor (e.g., human µ-opioid receptor) and a specific radiolabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Analgesia Models

Hot-Plate Test: This is a common method to assess the response to thermal pain.[7] An animal, typically a rat or mouse, is placed on a heated surface (e.g., 52-55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.[8][9] A longer latency period after drug administration indicates an analgesic effect.

Tail-Flick Test: This test also measures the response to a thermal stimulus.[10] A focused beam of heat is applied to the animal's tail, and the time it takes for the animal to "flick" its tail away from the heat source is recorded.[10] An increase in this latency suggests an analgesic effect. This response is primarily a spinal reflex.[11][12]

Signaling Pathways and Mechanisms of Action

The analgesic effects of this compound and 7-hydroxymitragynine are mediated by distinct signaling pathways.

7-Hydroxymitragynine: A Potent Opioid Agonist

7-hydroxymitragynine exerts its potent analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6] Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This ultimately results in a decrease in neuronal excitability and the inhibition of pain signal transmission.[13] Notably, 7-hydroxymitragynine is considered an "atypical opioid" because it is a G-protein biased agonist at the MOR, meaning it does not significantly recruit β-arrestin, a pathway associated with some of the negative side effects of classical opioids like respiratory depression.[6][13]

G_protein_signaling cluster_membrane Cell Membrane 7_HMG 7-Hydroxymitragynine MOR μ-Opioid Receptor (MOR) 7_HMG->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to

Opioid signaling pathway of 7-hydroxymitragynine.
This compound: A Serotonin-Mediated Analgesic

In stark contrast to 7-hydroxymitragynine, this compound does not produce analgesia through the opioid system.[4] Instead, its antinociceptive effects are attributed to its interaction with the serotonergic system, specifically as an agonist at 5-HT1A receptors.[2][4] The activation of these receptors is known to be involved in the modulation of pain and mood. The analgesic effect of this compound can be blocked by a 5-HT1A antagonist, confirming this mechanism.[2][4] It is also suggested that the in vivo effects of this compound may be driven by its metabolite, 9-O-desmethylthis compound.[4]

serotonergic_pathway cluster_neuron Neuron This compound This compound 5HT1A_Receptor 5-HT1A Receptor This compound->5HT1A_Receptor Activates Downstream_Signaling Downstream Signaling Cascade 5HT1A_Receptor->Downstream_Signaling Initiates Analgesia Analgesia Downstream_Signaling->Analgesia Results in

Serotonergic signaling pathway of this compound.

Experimental Workflow for In Vivo Analgesic Testing

The following diagram illustrates a typical workflow for assessing the analgesic potency of a compound using in vivo models like the hot-plate or tail-flick test.

experimental_workflow cluster_setup Experimental Setup cluster_testing Analgesic Testing Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Compound Administration (e.g., this compound or 7-HMG) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Administration Nociceptive Measurement Drug_Administration->Post_Drug_Measurement Data_Collection Data Collection (Latency) Post_Drug_Measurement->Data_Collection Data_Analysis Data Analysis (e.g., ED50 Calculation) Data_Collection->Data_Analysis Results Determination of Analgesic Potency Data_Analysis->Results

Workflow for in vivo analgesic assessment.

Conclusion

This compound and 7-hydroxymitragynine present two distinct pharmacological profiles in the context of analgesia. 7-hydroxymitragynine is a potent, centrally acting analgesic that functions as a partial agonist at µ-opioid receptors.[6] Its potency is significantly greater than its parent compound, mitragynine, and even surpasses that of morphine in some models.[14]

Conversely, this compound's analgesic activity is independent of the opioid system and is instead mediated by the serotonergic pathway, specifically through the 5-HT1A receptor.[2][4] While it has demonstrated antinociceptive effects, its potency appears to be significantly lower than that of 7-hydroxymitragynine, as evidenced by its inactivity in the tail-flick test at high doses.[1]

This comparison underscores the importance of understanding the individual pharmacology of each kratom alkaloid. The profound differences in their mechanisms of action and potencies suggest that they may contribute to the overall effects of kratom in very different ways and hold diverse potential for the development of new therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the relative analgesic potential of these and other kratom alkaloids.

References

A Comparative In Vivo Analysis of Speciogynine's Serotonergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo serotonergic activity of speciogynine, a prominent alkaloid from the Mitragyna speciosa (kratom) plant. To offer a comprehensive perspective for drug development and research, its performance is benchmarked against its diastereomer, mitragynine (B136389), and the well-established selective 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). This document summarizes key experimental data, details the methodologies of pivotal in vivo assays, and visualizes the underlying molecular and procedural frameworks.

Core Findings: this compound's Serotonergic Profile

Recent in vivo research in rodent models has substantiated that this compound elicits behavioral responses consistent with the activation of the serotonin (B10506) 5-HT1A receptor. These effects, which include antinociception and the induction of lower lip retraction, are significantly attenuated by the selective 5-HT1A antagonist WAY-100635, confirming the receptor's involvement.[1][2] Interestingly, in vitro functional assays suggest that the primary driver of this in vivo activity is not this compound itself, but its metabolite, 9-O-desmethylthis compound, which acts as a full agonist at the 5-HT1A receptor.[1][3] this compound, in contrast to mitragynine, demonstrates a higher binding affinity for 5-HT1A receptors.[4] Furthermore, this compound does not activate 5-HT2B receptors in vitro, a significant finding that suggests a reduced risk of the valvulopathy associated with some serotonergic compounds.[1][2]

Comparative Data Overview

The following tables provide a structured comparison of this compound against mitragynine and the reference compound 8-OH-DPAT, summarizing their in vitro receptor binding and functional characteristics, as well as their in vivo behavioral effects.

Table 1: In Vitro Serotonin Receptor Binding and Functional Activity
CompoundReceptorAssay TypeKi (nM)EC50 (nM)Emax (% of 5-HT)
This compound 5-HT1ARadioligand Binding ([³H]8-OH-DPAT)38.5 - 95.5[3]-No activation up to 30 µM[3]
5-HT2BRadioligand Binding ([¹²⁵I]DOI)23[3]-Inverse partial agonist[3]
9-O-Desmethylthis compound 5-HT1AFunctional Assay-838[3]99-100%[3]
5-HT2BFunctional Assay-IC50 ≈ 1472Inverse partial agonist[3]
Mitragynine 5-HT1ARadioligand Binding ([³H]8-OH-DPAT)>1000[4]--
8-OH-DPAT 5-HT1ARadioligand Binding ([³H]8-OH-DPAT)High Affinity (Reference Agonist)Full Agonist~100%
Table 2: In Vivo Behavioral Assays - 5-HT1A Receptor-Mediated Effects in Rats
CompoundAssayDose RangeObserved EffectAntagonist Blockade (WAY-100635)
This compound Lower Lip Retractionup to 17.8 mg/kg (i.p.)100% of subjects showed LLR at 17.8 mg/kg.[1]Effect reduced by 50% with 0.01 mg/kg WAY-100635.[1]
Hot-Plate Test (Antinociception)i.v. administrationProduced antinociceptive effects.Effects blocked by a selective 5-HT1A antagonist.[1]
Mitragynine Lower Lip Retractioni.p. administrationInduced LLR.[1]Effects blocked by a selective 5-HT1A antagonist.[1]
Hot-Plate Test (Antinociception)3 - 35 mg/kg (i.p.)Dose-dependent increase in latency time.N/A (Opioid-mediated)
8-OH-DPAT Lower Lip Retraction0.125 - 1.0 mg/kg (i.p.)Dose-related increase in LLR.[1]Blocked by WAY-100635.
Hot-Plate Test (Antinociception)0.01 - 2.5 mg/kg (s.c.)Reduced formalin-induced paw licking and elevation.[5]Effects blocked by WAY-100635.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_0 In Vivo Administration cluster_1 Metabolism cluster_2 Receptor Interaction cluster_3 Cellular Response cluster_4 Physiological Effect This compound This compound Metabolite 9-O-Desmethyl- This compound This compound->Metabolite Hepatic Metabolism Receptor 5-HT1A Receptor Metabolite->Receptor Agonist Binding G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP Decreased cAMP AC->cAMP Behavior Serotonergic Behaviors (e.g., LLR, Antinociception) cAMP->Behavior

Caption: Proposed signaling pathway for the in vivo serotonergic effects of this compound.

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_observation Observation Phase acclimatize Animal Acclimatization (e.g., 60 min) baseline Baseline Measurement (Observe for LLR) acclimatize->baseline antagonist Antagonist/Vehicle Admin (e.g., WAY-100635) baseline->antagonist agonist Agonist Admin (this compound, 8-OH-DPAT) antagonist->agonist e.g., 15 min post-antagonist observe Observation Period (e.g., 30 min) agonist->observe score Score for LLR (Present/Absent) observe->score

Caption: Experimental workflow for the Lower Lip Retraction (LLR) assay.

G cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test acclimatize_hp Animal Acclimatization drug_admin Drug Administration (this compound, Mitragynine, etc.) acclimatize_hp->drug_admin place_on_plate Place Rat on Hot Plate (e.g., 55°C) drug_admin->place_on_plate e.g., 30 min post-drug start_timer Start Timer place_on_plate->start_timer observe_behavior Observe for Nocifensive Behavior (Paw Licking, Jumping) start_timer->observe_behavior record_latency Record Latency Time observe_behavior->record_latency remove_animal Remove Animal (at response or cut-off time) record_latency->remove_animal

Caption: Experimental workflow for the Hot-Plate antinociception assay.

Detailed Experimental Protocols

Lower Lip Retraction (LLR) Assay

This assay is a qualitative measure used to assess in vivo 5-HT1A receptor agonism.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are habituated to the testing environment for at least 60 minutes prior to the experiment.

  • Procedure:

    • A baseline observation is conducted to ensure no spontaneous lower lip retraction is present.

    • For antagonist studies, WAY-100635 (e.g., 0.01-0.3 mg/kg) or a vehicle is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • After a set pretreatment time (e.g., 15-30 minutes), the test compound (this compound, 8-OH-DPAT) is administered (i.p. or s.c.).

    • The animals are then observed for a defined period (e.g., 30 minutes).

    • The presence or absence of lower lip retraction (a sustained, noticeable curling back of the lower lip to expose the teeth) is recorded.

    • Data is typically presented as the percentage of animals in each group exhibiting the behavior.[1]

Hot-Plate Test for Antinociception

This assay measures the response to a thermal pain stimulus to evaluate the efficacy of analgesics.

  • Animals: Male Sprague-Dawley rats or mice are commonly used.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant level (e.g., 52-55°C).

  • Procedure:

    • Animals are acclimatized to the testing room before the experiment.

    • The test compound (this compound, mitragynine, 8-OH-DPAT) or vehicle is administered (i.p., s.c., or p.o.).

    • At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), each animal is placed on the heated surface of the hot plate, and a timer is started simultaneously.

    • The latency to the first sign of nocifensive behavior, such as licking a hind paw or jumping, is recorded.

    • A cut-off time (e.g., 45-60 seconds) is employed to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.

    • The data is often expressed as the mean latency time (in seconds) or as the maximum possible effect (%MPE).

References

A Comparative Guide to Analytical Methods for the Quantification of Speciogynine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Speciogynine, a key diastereomer of the primary psychoactive alkaloid in Kratom (Mitragyna speciosa). The selection of a suitable analytical technique is critical for accurate quantification, which is essential for phytochemical analysis, pharmacological studies, and quality control of Kratom-based products. This document presents a cross-validation perspective on commonly employed methods, supported by experimental data.

Introduction to this compound and Analytical Challenges

This compound is one of the major indole (B1671886) alkaloids found in the leaves of the Kratom tree. While mitragynine (B136389) is the most abundant alkaloid, this compound and its other diastereomer, speciociliatine, are also present in significant quantities and contribute to the overall pharmacological profile of Kratom.[1] The structural similarity of these diastereomers presents a significant analytical challenge, requiring methods with high selectivity and resolution. This guide compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS and UPLC-HRMS) for the robust quantification of this compound.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While traditional methods like HPLC with UV detection are widely accessible, more advanced techniques like LC-MS offer superior performance for complex analyses.

Quantitative Performance Data

The following table summarizes the quantitative performance parameters of different validated analytical methods for the quantification of this compound.

ParameterUPLC-MS/MSUPLC-HRMS
Linearity Range 1–200 ng/mL9.77–2500 ng/mL
Correlation Coefficient (r²) >0.99>0.992
Accuracy (% Recovery) 91.7%–108.0%95.3%–104.7%
Precision (% RSD)
- Intra-day2.8%–9.4%1.8%–8.5%
- Inter-day4.1%–11.2%3.2%–9.1%
Lower Limit of Quantification (LLOQ) 1 ng/mL9.77 ng/mL
Limit of Detection (LOD) Not ReportedNot Reported

Data for UPLC-MS/MS sourced from a study on the simultaneous quantification of ten key Kratom alkaloids.[2][3][4] Data for UPLC-HRMS sourced from a study on the quantitative analysis of indole and oxindole (B195798) alkaloids in Kratom.[5]

Qualitative Method Comparison
FeatureHPLC-DADGC-MSUPLC-MS/MS
Selectivity ModerateModerate to HighVery High
Sensitivity Low to ModerateModerateVery High
Resolution of Diastereomers Partial to GoodPoor (co-elution with mitragynine)Excellent
Sample Throughput ModerateLow to ModerateHigh
Cost LowModerateHigh
Expertise Required LowModerateHigh

Information for this table was synthesized from a comparative study of chromatographic techniques for Kratom alkaloids.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the UPLC-MS/MS and UPLC-HRMS analysis of this compound.

UPLC-MS/MS Method for this compound Quantification

This method is suitable for the simultaneous determination of this compound and other Kratom alkaloids.[2][3][4]

  • Sample Preparation: An accurately weighed amount of dried and powdered Kratom leaf material is extracted with a suitable solvent (e.g., methanol-chloroform mixture) using ultrasonication. The extract is then filtered and diluted to the desired concentration for analysis.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase: A gradient elution with A: 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 3.5) and B: Acetonitrile.

    • Flow Rate: 0.35 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 1 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: m/z 399.2 → 174.1

UPLC-HRMS Method for this compound Quantification

This method provides high-resolution mass spectrometry data, enabling accurate quantification and identification.[5]

  • Sample Preparation: Similar to the UPLC-MS/MS method, involving solvent extraction and filtration of the plant material.

  • Chromatographic Conditions:

    • Column: Kinetex F5 (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase: A gradient elution with A: 0.1% formic acid in water and B: Acetonitrile.

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 2 µL

  • High-Resolution Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan with data-dependent MS/MS

    • Resolution: (e.g., 70,000 FWHM)

    • Mass Accuracy: < 5 ppm

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and the logical relationships between the discussed analytical methods.

cross_validation_workflow cluster_methods Analytical Methods cluster_validation Validation & Comparison cluster_decision Decision MethodA Method A (e.g., UPLC-MS/MS) ValidationA Method A Validation (ICH Guidelines) MethodA->ValidationA MethodB Method B (e.g., UPLC-HRMS) ValidationB Method B Validation (ICH Guidelines) MethodB->ValidationB Comparison Comparative Analysis (Accuracy, Precision, Linearity) ValidationA->Comparison ValidationB->Comparison Decision Select Optimal Method Comparison->Decision

Cross-validation workflow for analytical methods.

logical_relationships HPLC HPLC DAD Diode Array Detector (DAD) HPLC->DAD GC GC MS Mass Spectrometry (MS) GC->MS UPLC UPLC UPLC->MS HRMS High-Resolution MS (HRMS) UPLC->HRMS

Logical relationships of analytical techniques.

Conclusion

The cross-validation of analytical methods is crucial for ensuring the accuracy and reliability of this compound quantification. For routine analysis and quality control where high throughput and sensitivity are paramount, a validated UPLC-MS/MS method is highly recommended.[2][3][4] Its ability to resolve diastereomers and provide excellent sensitivity makes it a robust choice. For research and development purposes, where detailed structural confirmation and the highest level of accuracy are required, UPLC-HRMS is the preferred method.[5] While HPLC-DAD offers a cost-effective solution, its limitations in selectivity and resolution for complex matrices containing multiple diastereomers should be considered.[6][7] GC-MS is generally not suitable for the accurate quantification of this compound due to the co-elution of diastereomers.[6][7] The selection of the most appropriate method should be based on the specific analytical needs, available resources, and the intended application of the quantitative data.

References

Comparative analysis of the pharmacological effects of Speciogynine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of Speciogynine, a prominent alkaloid from the plant Mitragyna speciosa (kratom), and its metabolites. The focus is on providing quantitative data, detailed experimental methodologies, and visual representations of key biological processes to aid in research and drug development.

This compound, a diastereomer of the more abundant kratom alkaloid mitragynine, exhibits a distinct pharmacological profile. Unlike mitragynine, which has well-documented effects on opioid receptors, this compound's actions are primarily mediated through the serotonergic system.[1] This guide will delve into the nuanced differences between the parent compound and its metabolites, particularly focusing on their interactions with serotonin (B10506) and opioid receptors.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of this compound and its primary metabolite, 9-O-desmethylthis compound, at key central nervous system receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2Bµ-Opioid (MOR)κ-Opioid (KOR)δ-Opioid (DOR)
This compound 38.51320232560>10000>10000
9-O-desmethylthis compound 838-1472---

Data compiled from multiple sources. Assays were conducted using human receptors expressed in various cell lines (e.g., HEK, CHO).

Table 2: Functional Activity (EC50 / IC50, nM; Emax / Imax, %)

CompoundReceptorAssay TypePotency (EC50/IC50)Efficacy (Emax/Imax)Functional Effect
This compound 5-HT1AGTPγS-No activation up to 30 µM-
5-HT2BGTPγS~2016~25% of SB206553Inverse Partial Agonist
µ-Opioid (MOR)BRET5700Weak antagonist effectAntagonist
9-O-desmethylthis compound 5-HT1AGTPγS~838~99-100% of 5-HTFull Agonist
5-HT2BGTPγS~1472~45% of SB206553Inverse Partial Agonist

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Emax: Maximum effect; Imax: Maximum inhibition. BRET: Bioluminescence Resonance Energy Transfer; GTPγS: Guanosine 5′-[γ-thio]triphosphate binding assay.

In Vivo Pharmacological Effects

In vivo studies in rats have shown that this compound administration leads to behaviors associated with 5-HT1A receptor activation, such as lower-lip retraction and antinociception.[1] These effects were attenuated by the 5-HT1A antagonist WAY-100635, strongly suggesting that the in vivo effects of this compound are mediated by its active metabolite, 9-O-desmethylthis compound, acting on 5-HT1A receptors.[1]

Metabolism of this compound

This compound undergoes extensive Phase I and Phase II metabolism. In rats, nine Phase I and eight Phase II metabolites have been identified in urine, while in humans, three Phase I and five Phase II metabolites were found.[2][3] The primary active metabolite identified to date is 9-O-desmethylthis compound, formed through O-demethylation. Other metabolic pathways include monooxidation.[4] The pharmacological activities of the other metabolites have not yet been fully characterized.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: In Vitro Characterization cluster_1 Binding Affinity cluster_2 Functional Activity A Radioligand Binding Assay E Competition Binding A->E B Membrane Preparation (Receptor Source) B->A C Radioligand (e.g., [3H]8-OH-DPAT) C->A D Test Compound (this compound or Metabolite) D->E F Determine Ki E->F G GTPγS Binding Assay K Measure G-protein Activation G->K H Membrane Preparation H->G I [35S]GTPγS I->G J Test Compound J->K L Determine EC50/IC50 & Emax K->L

A general workflow for in vitro pharmacological characterization.

G cluster_pathway 5-HT1A Receptor Downstream Signaling Metabolite 9-O-desmethylthis compound (Agonist) Receptor 5-HT1A Receptor Metabolite->Receptor G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC GIRK GIRK Channel Activation G_protein->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) PKA->Hyperpolarization K_efflux ↑ K+ Efflux GIRK->K_efflux K_efflux->Hyperpolarization

Simplified 5-HT1A receptor signaling cascade activated by 9-O-desmethylthis compound.

Detailed Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol outlines a general method for determining the binding affinity of this compound and its metabolites to serotonin receptors.

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex) or cells expressing the human receptor of interest (e.g., HEK-293 cells) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 250 µL.

  • To each well, add:

    • 150 µL of the membrane preparation.

    • 50 µL of various concentrations of the unlabeled test compound (this compound or its metabolites).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

  • For total binding, the unlabeled compound is replaced with buffer. For non-specific binding, a high concentration of a known ligand is added to saturate the receptors.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for functional activity)

This protocol describes a method to assess the functional activity of this compound and its metabolites by measuring G-protein activation.

1. Membrane Preparation:

  • Membranes are prepared as described in the radioligand binding assay protocol.

2. GTPγS Binding Assay:

  • The assay is conducted in a 96-well plate.

  • To each well, add:

    • Assay buffer containing GDP (to facilitate the exchange for [³⁵S]GTPγS).

    • The membrane preparation.

    • Various concentrations of the test compound (this compound or its metabolites).

    • [³⁵S]GTPγS.

  • For basal activity, the test compound is replaced with buffer. For non-specific binding, a high concentration of unlabeled GTPγS is added.

  • The plate is incubated at 30°C for 60 minutes.

3. Filtration and Counting:

  • The reaction is stopped by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The agonist-stimulated [³⁵S]GTPγS binding is calculated as a percentage increase over basal activity.

  • EC50 and Emax values for agonists are determined using non-linear regression.

  • For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the IC50 value is determined.

In Vivo Lower-Lip Retraction Test in Rats

This protocol is used to assess the in vivo 5-HT1A receptor agonist activity.

1. Animals:

  • Male Sprague-Dawley or Wistar rats are used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Procedure:

  • Rats are habituated to the experimental room and handling for several days before the test.

  • On the test day, animals are administered the test compound (this compound) or a vehicle control via a specific route (e.g., subcutaneous or intraperitoneal injection).

  • At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), the presence and intensity of lower-lip retraction are observed and scored by a trained observer who is blind to the treatment conditions.

  • A scoring system is typically used, for example: 0 = no retraction, 1 = slight retraction, 2 = marked retraction.

3. Antagonism Study:

  • To confirm the involvement of 5-HT1A receptors, a separate group of animals is pre-treated with a selective 5-HT1A antagonist (e.g., WAY-100635) before the administration of the test compound. A reduction or blockade of the lower-lip retraction response indicates a 5-HT1A-mediated effect.

4. Data Analysis:

  • The scores for lower-lip retraction are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments.

Conclusion

The pharmacological profile of this compound is distinct from its more well-known diastereomer, mitragynine, with its effects being predominantly driven by its interaction with the serotonergic system. A key finding is that this compound itself appears to be a prodrug, with its primary metabolite, 9-O-desmethylthis compound, acting as a potent and full agonist at the 5-HT1A receptor. This metabolite is likely responsible for the in vivo serotonergic effects observed after this compound administration. In contrast, this compound shows weak or no agonistic activity at opioid receptors, and in fact, displays antagonistic properties at the µ-opioid receptor. This detailed comparative analysis provides a crucial foundation for further research into the therapeutic potential of this compound and its metabolites, particularly in areas where modulation of the serotonergic system is desired.

References

Differentiating the Pharmacological Mechanisms of Speciogynine and Other Primary Kratom Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic potential and complex pharmacology of alkaloids derived from the plant Mitragyna speciosa, commonly known as Kratom, have garnered significant scientific interest. While mitragynine (B136389) and its metabolite, 7-hydroxymitragynine (B600473), are the most studied for their opioid-like effects, other minor alkaloids contribute to the plant's overall pharmacological profile. This guide provides a detailed comparison of the mechanism of action of speciogynine with that of mitragynine and 7-hydroxymitragynine, supported by experimental data, to elucidate their distinct roles in interacting with key central nervous system receptors.

Comparative Analysis of Receptor Interactions

The primary pharmacological distinction between this compound and the more prominent Kratom alkaloids, mitragynine and 7-hydroxymitragynine, lies in their differential activity at opioid and serotonin (B10506) receptors. While mitragynine and 7-hydroxymitragynine are recognized as partial agonists at the mu-opioid receptor (MOR), this compound demonstrates a notably different pharmacological profile, acting as a weak antagonist at opioid receptors and displaying a higher affinity for serotonin receptors.[1][2]

Opioid Receptor Activity

Functional assays reveal that mitragynine is a partial agonist at the human mu-opioid receptor (hMOR), whereas this compound exhibits weak antagonist activity at this receptor.[1][3] 7-hydroxymitragynine, a metabolite of mitragynine, is a more potent partial agonist at the hMOR compared to its parent compound.[3][4][5] This fundamental difference in functional activity at the primary receptor for opioid analgesia underscores the unlikelihood of this compound contributing directly to the opioid-like effects of Kratom.[6]

Serotonin Receptor Activity

In contrast to its weak interaction with opioid receptors, this compound exhibits a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes.[1][2][7][8] This is a key departure from mitragynine, which has a much lower affinity for these receptors.[8] Interestingly, while this compound binds with high affinity to the 5-HT1A receptor, it does not activate it in its parent form. However, its metabolite, 9-O-desmethylthis compound, is a full agonist at the 5-HT1A receptor, suggesting that the in-vivo serotonergic effects of this compound are likely mediated by this active metabolite.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the binding affinities and functional activities of this compound, mitragynine, and 7-hydroxymitragynine at key opioid and serotonin receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

AlkaloidMu-Opioid (MOR)Kappa-Opioid (KOR)Delta-Opioid (DOR)
This compound Weak Antagonist[1]--
Mitragynine 198 ± 30[1]161 ± 10[1]-
7-Hydroxymitragynine 7.16 ± 0.94[9]--

Table 2: Opioid Receptor Functional Activity

AlkaloidReceptorAssayEC50 (nM)Emax (%)Functional Activity
This compound hMORBRET--Weak Antagonist[3]
Mitragynine hMORBRET339 ± 17834Partial Agonist[3]
7-Hydroxymitragynine hMORBRET34.5 ± 4.547Partial Agonist[3]

Table 3: Serotonin Receptor Binding Affinities (Ki, nM)

Alkaloid5-HT1A5-HT2B
This compound 38.5 / 95.5[10]23 / 108[10]
Mitragynine 5800[8]-

Table 4: Serotonin Receptor Functional Activity

CompoundReceptorAssayEC50 (nM)Emax (%)Functional Activity
This compound 5-HT1A->30,000-No Activation[10]
9-O-Desmethylthis compound 5-HT1A-~838~99-100Full Agonist[10]

Signaling Pathways and Experimental Workflows

The distinct receptor interactions of these alkaloids translate into different intracellular signaling cascades. The diagrams below illustrate the primary signaling pathways activated by mitragynine/7-hydroxymitragynine at the mu-opioid receptor and by the active metabolite of this compound at the 5-HT1A receptor, along with a typical experimental workflow for determining receptor binding affinity.

cluster_0 Mitragynine / 7-OH Signaling Mitragynine Mitragynine or 7-Hydroxymitragynine MOR Mu-Opioid Receptor (MOR) Mitragynine->MOR Partial Agonist Gi Gi/o Protein MOR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Fig. 1: Mitragynine/7-Hydroxymitragynine Mu-Opioid Receptor Signaling

cluster_1 This compound (Metabolite) Signaling Metabolite 9-O-Desmethyl- This compound HT1A 5-HT1A Receptor Metabolite->HT1A Full Agonist Gi_2 Gi/o Protein HT1A->Gi_2 AC_2 Adenylyl Cyclase Gi_2->AC_2 cAMP_2 ↓ cAMP AC_2->cAMP_2 Mood Mood Modulation cAMP_2->Mood

Fig. 2: this compound Metabolite 5-HT1A Receptor Signaling

cluster_2 Radioligand Binding Assay Workflow A Prepare cell membranes expressing receptor of interest B Incubate membranes with radiolabeled ligand A->B C Add increasing concentrations of unlabeled alkaloid B->C D Separate bound and free radioligand (filtration) C->D E Quantify radioactivity of bound ligand D->E F Calculate Ki value from competition binding curve E->F

Fig. 3: Experimental Workflow for Radioligand Binding Assay

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental findings. Below are outlines of the key experimental protocols used to characterize the pharmacology of Kratom alkaloids.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells are stably transfected to express the human opioid or serotonin receptor of interest.

    • Cells are cultured to confluence, harvested, and then homogenized in a buffer solution.

    • The cell homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • Cell membranes are incubated with a specific radioligand (e.g., [3H]-DAMGO for MOR, [3H]8-OH-DPAT for 5-HT1A) at a concentration near its dissociation constant (Kd).

    • Increasing concentrations of the unlabeled test alkaloid (e.g., this compound, mitragynine) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The incubation is carried out at a specific temperature for a set duration to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to fit a one-site or two-site competition binding curve.

    • The IC50 value (the concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

    • The Ki value (the inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Bioluminescence Resonance Energy Transfer (BRET) Assays for G-Protein Activation

BRET assays are used to measure the functional activity of a compound by detecting G-protein activation upon receptor binding.

  • Cell Culture and Transfection:

    • HEK293 cells are co-transfected with plasmids encoding the receptor of interest, a G-protein subunit fused to a BRET donor (e.g., Renilla luciferase, RLuc), and another G-protein subunit fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant). For example, to measure Gi activation, cells would be transfected with the receptor, Gαi-RLuc, and Venus-Gγ2.

  • BRET Assay:

    • Transfected cells are harvested and plated in a white, clear-bottom 96-well plate.

    • The cells are washed with a buffer, and then the BRET substrate (e.g., coelenterazine (B1669285) h) is added.

    • A baseline BRET signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths.

    • The test alkaloid is then added at various concentrations, and the BRET signal is measured again.

  • Data Analysis:

    • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

    • An increase in the BRET ratio upon addition of the agonist indicates G-protein activation.

    • Dose-response curves are generated by plotting the change in BRET ratio against the logarithm of the agonist concentration.

    • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined from the curve to characterize the potency and efficacy of the alkaloid. For antagonists, a Schild analysis can be performed.

Conclusion

References

In Vivo Comparison of the Muscle Relaxant Properties of Speciogynine and Mitragynine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo muscle relaxant properties of two prominent Kratom alkaloids: Speciogynine and Mitragynine (B136389). This document synthesizes available experimental data, details relevant experimental protocols, and visualizes potential mechanistic pathways.

Executive Summary

Mitragynine, the most abundant alkaloid in Mitragyna speciosa (Kratom), has been investigated for a range of pharmacological effects, including muscle relaxation. In contrast, its diastereomer, this compound, remains significantly less studied for its in vivo muscle relaxant potential. While in vitro evidence suggests that Mitragynine can induce muscle relaxation by acting at the neuromuscular junction, in vivo studies utilizing motor coordination tests like the rotarod have not consistently demonstrated a significant muscle relaxant effect at doses that elicit other behavioral responses.

Direct comparative in vivo studies on the muscle relaxant properties of this compound and Mitragynine are currently lacking in scientific literature. This compound's distinct pharmacological profile, particularly its affinity for serotonin (B10506) receptors rather than opioid receptors, suggests that its effects on muscle function, if any, may occur through different mechanisms than those proposed for Mitragynine. This guide aims to present the current state of knowledge to inform future research in this area.

Quantitative Data on Muscle Relaxant and Related In Vivo Studies

Due to a lack of direct in vivo comparative studies on muscle relaxation, the following table summarizes relevant findings from motor coordination and other behavioral assays for Mitragynine. No quantitative in vivo data for this compound's muscle relaxant effects are currently available.

CompoundTestSpeciesDosesOutcome on Motor Function/Muscle RelaxationReference
MitragynineRotarod TestMice20, 40, 80 mg/kg (oral)No significant alteration in motor coordination.
MitragynineRotarod TestRats10, 20, 40 mg/kg (oral)Did not produce any muscle relaxant effect at these anxiolytic doses.[1]
MitragynineIsolated phrenic nerve-hemidiaphragmRats0.0156 mg/mLDecreased muscle twitch, indicating in vitro muscle relaxation.[2]
This compoundVarious in vivo assays--No data available on muscle relaxant properties.-

Experimental Protocols

Detailed methodologies for key experiments relevant to the assessment of muscle relaxant properties in vivo are provided below. These protocols are standard in preclinical pharmacology and can be adapted for the comparative study of this compound and Mitragynine.

Rotarod Test for Motor Coordination

The rotarod test is a widely used behavioral assay to evaluate motor coordination, balance, and the potential sedative or muscle relaxant effects of a compound.

  • Apparatus: A rotating rod, typically with a textured surface for grip, with the speed of rotation being adjustable. The apparatus is divided into lanes to allow for the simultaneous testing of multiple animals.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • Training: Animals are trained for several days prior to the experiment to acclimate them to the apparatus. This involves placing them on the rod at a low, constant speed (e.g., 5-10 rpm) for a set duration (e.g., 5 minutes). Animals that are unable to remain on the rod for a predetermined time are often excluded.

    • Baseline Measurement: On the day of the experiment, a baseline latency to fall is recorded for each animal before drug administration.

    • Drug Administration: The test compound (this compound or Mitragynine) or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Testing: At specific time points after administration (e.g., 30, 60, 90 minutes), the animals are placed back on the rotarod. The rod is either set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Data Collection: The latency to fall from the rod is recorded for each animal. A cut-off time (e.g., 300 seconds) is typically set. A decrease in the latency to fall compared to the baseline or vehicle-treated group suggests impaired motor coordination, which may be indicative of muscle relaxation or sedation.[3][4]

Grip Strength Test

This test measures the muscle strength of an animal's forelimbs or hindlimbs and can be used to assess muscle weakness or relaxation.[5][6]

  • Apparatus: A grip strength meter equipped with a wire grid or bar connected to a force transducer.

  • Animals: Mice or rats.

  • Procedure:

    • Acclimatization: The animal is allowed to acclimate to the testing room.

    • Testing: The animal is held by the tail and lowered towards the grid or bar, allowing it to grasp it with its forelimbs. The experimenter then gently pulls the animal away from the meter in a horizontal plane until its grip is broken.

    • Data Collection: The peak force exerted by the animal before losing its grip is recorded by the transducer. This is typically repeated several times for each animal to obtain an average reading. A reduction in grip strength in the compound-treated group compared to the vehicle group indicates muscle weakness or relaxation.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed (though not fully elucidated for muscle relaxation) signaling pathways for Mitragynine and this compound, and a general workflow for the in vivo assessment of muscle relaxant properties.

G cluster_mitragynine Mitragynine - Potential Pathways cluster_this compound This compound - Potential Pathways M M MOR μ-Opioid Receptor (Partial Agonist) M->MOR A2R α2-Adrenergic Receptor (Agonist-like effects) M->A2R NCC Neuronal Ca2+ Channels (Blockade) M->NCC Mitragynine Mitragynine Relax Muscle Relaxation MOR->Relax Potential Contribution A2R->Relax Potential Contribution NCC->Relax Direct Effect on Neuromuscular Junction S S Metabolite 9-O-desmethylthis compound (Metabolite) S->Metabolite In vivo metabolism This compound This compound SHT1A 5-HT1A Receptor (Agonist) Metabolite->SHT1A Unknown Unknown Downstream Effectors SHT1A->Unknown Muscle_Effect Effect on Muscle Function? Unknown->Muscle_Effect

Caption: Proposed signaling pathways for Mitragynine and this compound.

G start Animal Acclimatization & Training baseline Baseline Measurement (Rotarod / Grip Strength) start->baseline grouping Randomization into Treatment Groups baseline->grouping admin Compound Administration (Vehicle, Mitragynine, this compound) grouping->admin testing Post-treatment Testing at Timed Intervals admin->testing data Data Collection (Latency to Fall / Grip Force) testing->data analysis Statistical Analysis data->analysis end Comparative Efficacy Determination analysis->end

Caption: Experimental workflow for in vivo muscle relaxant assessment.

Conclusion

The current body of scientific literature provides some in vitro evidence for the muscle relaxant properties of Mitragynine, likely through its interaction with neuronal calcium channels at the neuromuscular junction. However, in vivo studies have not consistently translated these findings into significant motor impairment in behavioral tests like the rotarod, suggesting a potentially weak effect at typical psychoactive doses.

For this compound, there is a clear dearth of research into its in vivo muscle relaxant effects. Its distinct pharmacology, centered around the serotonergic system, necessitates independent investigation, as its profile cannot be inferred from that of Mitragynine. Future research should focus on direct, head-to-head in vivo comparisons of these two alkaloids using standardized protocols, such as the rotarod and grip strength tests, to elucidate their respective potentials as muscle relaxants. Such studies would be invaluable for understanding the complex pharmacology of Kratom and the therapeutic potential of its individual constituents.

References

A Head-to-Head Examination of Speciogynine and Speciociliatine in Smooth Muscle Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Speciogynine and Speciociliatine, two diastereomeric alkaloids from the plant Mitragyna speciosa. While structurally similar, emerging research indicates these compounds possess distinct pharmacological profiles, particularly concerning their interaction with and modulation of smooth muscle. This document synthesizes the available preclinical data to offer a head-to-head comparison for researchers, scientists, and professionals in drug development.

Comparative Pharmacological Data

The following table summarizes the key quantitative data regarding the receptor binding and functional activity of this compound and Speciociliatine. It is important to note that a direct, side-by-side study on smooth muscle preparations is not available in the current literature; therefore, the data is compiled from various sources.

ParameterThis compoundSpeciociliatineReference
Primary Mechanism Serotonergic (5-HT1A/5-HT2B) & Muscarinic Receptor Interactionµ-Opioid Receptor (MOR) Partial Agonism[1][2]
µ-Opioid Receptor (MOR) Affinity (Ki, nM) Weak Antagonist116 ± 36[3][4]
κ-Opioid Receptor (KOR) Affinity (Ki, nM) Weak Antagonist54.5 ± 4.4[3]
Smooth Muscle Assay (Guinea-Pig Ileum) Inhibition of twitch contraction, possibly via muscarinic receptors.Inhibition of electrically-stimulated twitch contraction.[5]
Potency in Smooth Muscle Not QuantifiedPotency is debated; described as both having significant inhibitory effects and being 13-fold less potent than mitragynine.[5][6]

Key Experimental Protocols

The most relevant experimental model cited for assessing the smooth muscle effects of these alkaloids is the isolated guinea-pig ileum preparation. This ex vivo method allows for the direct measurement of a compound's effect on neurogenically-mediated smooth muscle contractions.

Isolated Guinea-Pig Ileum Assay

Objective: To determine the inhibitory or stimulatory effect of a test compound on the electrically-induced "twitch" contractions of the guinea-pig ileum, which are primarily mediated by the release of acetylcholine (B1216132) from enteric neurons.

Methodology:

  • Tissue Preparation:

    • Male albino guinea pigs (300-400 g) are euthanized via approved humane methods.

    • A segment of the ileum is excised and placed in a petri dish containing warmed, oxygenated Krebs-Henseleit solution.

    • The lumen is gently flushed to remove contents, and longitudinal muscle strips with the myenteric plexus attached are prepared.

  • Organ Bath Setup:

    • The ileum segment is suspended in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2.

    • One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

    • The tissue is placed under a resting tension of approximately 1.0 g and allowed to equilibrate for at least 60 minutes. During this period, the bath solution is changed every 15 minutes.

  • Electrical Field Stimulation (EFS):

    • The tissue is stimulated with platinum electrodes placed parallel to the preparation.

    • Stimulation parameters are typically set to a frequency of 0.1 Hz, a pulse duration of 0.5 ms, and a supramaximal voltage.

    • EFS induces regular, twitch-like contractions of the smooth muscle.

  • Compound Administration:

    • Once a stable baseline of twitch contractions is established, cumulative concentrations of the test compounds (this compound or Speciociliatine) are added to the organ bath.

    • The effect of each concentration is allowed to reach a plateau before the next concentration is added.

    • The resulting inhibition or potentiation of the twitch response is recorded.

  • Data Analysis:

    • The amplitude of the twitch contractions is measured, and the inhibitory effect of the compound is expressed as a percentage of the baseline contraction.

    • Concentration-response curves are plotted, and from these, the IC50 (concentration causing 50% inhibition) or pD2 (-log of the EC50) values can be calculated to determine potency.[7]

    • To determine the mechanism of action, the experiment can be repeated in the presence of specific receptor antagonists (e.g., naloxone (B1662785) for opioid receptors, atropine (B194438) for muscarinic receptors, or WAY-100635 for 5-HT1A receptors).[5]

Visualized Experimental Workflow & Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathways for each compound.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanasia of Guinea Pig B Excision of Ileum Segment A->B C Preparation of Longitudinal Muscle Strip B->C D Suspend Tissue in Organ Bath C->D E Connect to Force Transducer D->E F Equilibration (60 min) E->F G Apply Electrical Field Stimulation (EFS) F->G H Establish Stable Twitch Response G->H I Cumulative Addition of Alkaloid H->I J Record Contraction Amplitude I->J K Plot Concentration- Response Curve J->K L Calculate IC50 / pD2 K->L

Caption: Experimental workflow for the isolated guinea-pig ileum assay.

G cluster_SC Speciociliatine Pathway SC Speciociliatine MOR µ-Opioid Receptor (MOR) SC->MOR Gi Gi Protein Activation MOR->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Ca ↓ Ca2+ Influx Gi->Ca Other pathways cAMP ↓ cAMP AC->cAMP Relax Smooth Muscle Relaxation cAMP->Relax Ca->Relax

Caption: Proposed signaling pathway for Speciociliatine in smooth muscle.

G cluster_SG This compound Pathway SG This compound R Serotonin (B10506) (5-HT1A) or Muscarinic Receptors SG->R Gq Gq or Gi Protein Activation R->Gq PLC Downstream Effectors Gq->PLC Ca_Mod Modulation of Intracellular Ca2+ PLC->Ca_Mod Response Modulation of Smooth Muscle Tone Ca_Mod->Response

Caption: Proposed signaling pathways for this compound in smooth muscle.

Discussion and Conclusion

The primary distinction between this compound and Speciociliatine in the context of smooth muscle modulation lies in their mechanisms of action. Speciociliatine appears to function as a typical opioid alkaloid, exerting its effects through partial agonism at the µ-opioid receptor.[2] This leads to the inhibition of neurotransmitter release and subsequent smooth muscle relaxation, a well-characterized pathway for opioids in tissues like the guinea-pig ileum.

In contrast, this compound's activity is independent of significant µ-opioid agonism.[4] Its high affinity for serotonergic receptors, specifically 5-HT1A, suggests a modulatory role in tissues where serotonin influences smooth muscle tone.[8][9] Furthermore, early evidence pointed towards a potential interaction with muscarinic receptors, which directly regulate acetylcholine-mediated contraction in the ileum.[5] This suggests a more complex and potentially tissue-dependent modulatory profile compared to Speciociliatine.

References

Speciogynine Exhibits No Significant Mu-Opioid Agonism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available in vitro data confirms that Speciogynine, a prominent alkaloid from the plant Mitragyna speciosa, does not exhibit significant agonistic activity at the mu-opioid receptor (MOR). In direct contrast to classical opioids like morphine and buprenorphine, this compound functions as a competitive antagonist at this receptor, indicating a lack of opioid-like effects mediated through this pathway. This guide provides a comparative analysis of the receptor binding and functional activity of this compound alongside the well-characterized MOR agonists, morphine and buprenorphine, supported by detailed experimental protocols.

Comparative Analysis of Mu-Opioid Receptor Activity

The following table summarizes the binding affinity (Ki) and functional activity (EC50 and Emax) of this compound, morphine, and buprenorphine at the mu-opioid receptor. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Emax represents the maximum functional response elicited by the compound.

CompoundReceptor Affinity (Ki)Functional Activity (EC50)Maximum Efficacy (Emax)Classification
This compound 0.728 ± 0.061 µM[1]Not ApplicableNo measurable agonist activity[1]Competitive Antagonist[1][2][3]
Morphine ~1-10 nMAgonistFull AgonistFull Agonist[4]
Buprenorphine ~0.2 nMPartial AgonistPartial AgonistPartial Agonist[4]

Note: The presented data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The lack of head-to-head comparative studies necessitates this approach.

Experimental Methodologies

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and functional G-protein activation assays.

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand with known high affinity for the mu-opioid receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective mu-opioid agonist).

  • Test Compounds: this compound, morphine, buprenorphine.

  • Assay Buffer: Tris-HCl buffer with physiological salt concentrations.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of [³H]DAMGO and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters, trapping the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand), which is then used to calculate the Ki value.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins coupled to the mu-opioid receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test Compounds: this compound, morphine, buprenorphine.

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and GDP.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The mixture is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination: The reaction is terminated by rapid filtration.

  • Washing: The filters are washed with ice-cold buffer.

  • Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Analysis: The data is plotted to generate a dose-response curve, from which the EC50 and Emax values are determined.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the methodologies and the underlying biological processes, the following diagrams illustrate the competitive binding assay workflow and the canonical mu-opioid receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Membranes Receptor Membranes (hMOR expressing cells) Incubation Incubation (Receptors + Radioligand + Test Compound) Receptor_Membranes->Incubation Radioligand Radioligand ([³H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Quantification Scintillation Counting (Measures bound radioactivity) Filtration->Quantification Data_Analysis Data Analysis (Calculate Ki) Quantification->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Mu_Opioid_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds to G_Protein Gi/o Protein (α, β, γ subunits) MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels βγ modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability) cAMP->Cellular_Response Leads to Ion_Channels->Cellular_Response Leads to

Caption: Canonical mu-opioid receptor signaling pathway.

Conclusion

The available scientific evidence strongly indicates that this compound does not act as an agonist at the mu-opioid receptor. Instead, it behaves as a competitive antagonist. This is in stark contrast to the full agonist morphine and the partial agonist buprenorphine. This distinction is critical for researchers and drug development professionals investigating the pharmacology of Mitragyna speciosa alkaloids and their potential therapeutic applications. The lack of mu-opioid agonism suggests that any biological effects of this compound are mediated through other molecular targets.

References

A Comparative Analysis of the Central Nervous System Effects of Speciogynine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential and complex pharmacology of alkaloids derived from the plant Mitragyna speciosa (commonly known as kratom) have garnered significant scientific interest. Among these, speciogynine and its isomers, including the prominent mitragynine (B136389), represent a class of psychoactive compounds with a range of effects on the central nervous system (CNS). This guide provides a comparative study of these alkaloids, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in research and drug development.

The primary psychoactive constituents of kratom, mitragynine and its metabolite 7-hydroxymitragynine, are known to interact with opioid receptors.[1] However, the diverse pharmacological profile of kratom is attributed to its complex mixture of over 40 alkaloids, including several isomers of mitragynine such as this compound, speciociliatine, and paynantheine (B163193).[2][3] These compounds, while structurally similar, exhibit distinct affinities for various CNS receptors, leading to a spectrum of pharmacological effects.[4][5]

Comparative Pharmacological Data

The following tables summarize the quantitative data on the receptor binding affinities and functional activities of this compound and its key isomers at various CNS receptors. This data highlights the nuanced differences in their pharmacological profiles.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Alkaloidµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound Weaker than mitragynine[6]--
Mitragynine 198 ± 30[4]High Affinity[7]161 ± 10[4]
Speciociliatine 116 ± 36[4]-54.5 ± 4.4[4]
Paynantheine Partial agonist, less efficacy than mitragynine[8]--
Corynantheidine 57 nM (mouse)[9]--
7-Hydroxymitragynine Strong affinity (14x > mitragynine)[10]Moderate affinity (70x > mitragynine)[10]Moderate affinity (4x > mitragynine)[10]

Table 2: Serotonin (B10506) Receptor Binding Affinities (Ki, nM)

Alkaloid5-HT1A5-HT2A5-HT2B
This compound High Affinity[5][11]-High Affinity[5]
Mitragynine 5.8 µM[12]Agonist[2]-
Paynantheine High Affinity[13]-High Affinity[13]

Table 3: Adrenergic Receptor Binding Affinities (Ki, nM)

Alkaloidα1D-Adrenergicα2-Adrenergic
Corynantheidine ~41 nM[9]Agonist[2]

Table 4: In Vivo Antinociceptive Effects

AlkaloidED50 (mg/kg)Emax (%)Antagonism
Speciociliatine 6.25-Naltrexone[14]
Mitragynine -17.3 (at 10 mg/kg)Naltrexone[14]
7-Hydroxymitragynine 1.91-Naltrexone[14]
Corynoxine 6.72-Naltrexone[14]

Key Experimental Protocols

The data presented above is derived from a variety of established experimental methodologies. Understanding these protocols is crucial for interpreting the results and designing future studies.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., µ-opioid receptor) are isolated from cell cultures or animal tissues.

  • Incubation: The membranes are incubated with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Bioassay

Objective: To assess the functional activity (agonist or antagonist) of a compound at opioid receptors.

General Protocol:

  • Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution.

  • Stimulation: The tissue is electrically stimulated to induce twitch contractions, which are mediated by the release of acetylcholine (B1216132).

  • Drug Application: The test compound is added to the organ bath at increasing concentrations.

  • Measurement: The amplitude of the twitch contractions is recorded. Opioid agonists inhibit these contractions by reducing acetylcholine release.

  • Data Analysis: A concentration-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximum effect). To determine if the effect is opioid-mediated, an opioid antagonist like naloxone (B1662785) is added to see if it reverses the inhibition.[15]

Hot-Plate Test

Objective: To evaluate the analgesic (antinociceptive) effects of a compound in vivo.

General Protocol:

  • Apparatus: A heated plate is maintained at a constant temperature (e.g., 55°C).

  • Animal Acclimation: Animals (typically mice or rats) are acclimated to the testing room.

  • Baseline Measurement: The baseline latency for the animal to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded before drug administration.

  • Drug Administration: The test compound is administered to the animal (e.g., via intraperitoneal injection).

  • Post-Drug Measurement: At specific time points after drug administration, the animal is placed on the hot plate, and the latency to the pain response is measured. A cut-off time is used to prevent tissue damage.

  • Data Analysis: The increase in latency compared to the baseline is calculated as a measure of analgesia. The ED50, the dose that produces a maximal possible effect in 50% of the animals, can be determined.[14]

Signaling Pathways and Mechanisms of Action

The CNS effects of this compound and its isomers are mediated through complex intracellular signaling pathways upon receptor binding. While mitragynine primarily acts as a partial agonist at µ-opioid receptors, its isomers exhibit a more varied pharmacology, also engaging serotonergic and adrenergic systems.[2][6][16]

Opioid Receptor Signaling

Activation of µ-opioid receptors by these alkaloids typically initiates a G-protein signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[7][17] A key area of research is the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin-2 recruitment). Some kratom alkaloids, including mitragynine, have been suggested to be biased agonists, which may contribute to a more favorable side-effect profile compared to classical opioids, such as reduced respiratory depression and constipation.[18][19]

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alkaloid This compound Isomer MOR µ-Opioid Receptor Alkaloid->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin Recruits (Biased) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Internalization Receptor Internalization (Tolerance) Beta_Arrestin->Internalization Mediates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Analgesia) CREB->Gene_Expression Regulates

Caption: Opioid receptor signaling cascade initiated by kratom alkaloids.

Serotonergic and Adrenergic Signaling

This compound and paynantheine show a notable affinity for serotonin receptors, particularly 5-HT1A and 5-HT2B, while lacking significant µ-opioid agonism.[5][11][13] The interaction with the 5-HT1A receptor, an autoreceptor that regulates serotonin release, may contribute to the anxiolytic and antidepressant-like effects observed with some kratom preparations.[2] Corynantheidine's activity at adrenergic receptors suggests a role in modulating the sympathetic nervous system, which could influence blood pressure and alertness.[9]

Non_Opioid_Signaling cluster_alkaloids Kratom Alkaloids cluster_receptors Receptors cluster_effects Potential CNS Effects This compound This compound HT1A 5-HT1A This compound->HT1A HT2B 5-HT2B This compound->HT2B Paynantheine Paynantheine Paynantheine->HT1A Paynantheine->HT2B Corynantheidine Corynantheidine Alpha_Adrenergic α-Adrenergic Corynantheidine->Alpha_Adrenergic Anxiolytic Anxiolytic HT1A->Anxiolytic Antidepressant Antidepressant HT1A->Antidepressant Cardiovascular Cardiovascular Modulation Alpha_Adrenergic->Cardiovascular

Caption: Interaction of specific isomers with non-opioid CNS receptors.

Experimental Workflow Overview

The comprehensive evaluation of the CNS effects of these alkaloids involves a multi-step process, from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_functional Functional Characterization cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Isolation Alkaloid Isolation & Purification Binding_Assay Receptor Binding Assays (High-Throughput) Isolation->Binding_Assay In_Vitro_Functional In Vitro Functional Assays (e.g., Guinea Pig Ileum) Binding_Assay->In_Vitro_Functional Cell_Signaling Cell-Based Signaling Assays (cAMP, β-Arrestin) In_Vitro_Functional->Cell_Signaling Behavioral_Studies Behavioral Models (e.g., Hot-Plate, Anxiety Tests) Cell_Signaling->Behavioral_Studies PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Studies->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

Caption: A typical workflow for the pharmacological evaluation of novel compounds.

Conclusion

This compound and its isomers present a fascinating area of study within the broader context of Mitragyna speciosa pharmacology. Their varied interactions with opioid, serotonergic, and adrenergic receptors underscore the complexity of kratom's effects and highlight the potential for developing novel therapeutics with tailored pharmacological profiles.[17] While mitragynine has been the primary focus of research, a deeper understanding of the contributions of its isomers is essential for a complete picture of kratom's CNS activity and for the rational design of new drugs targeting pain, mood disorders, and substance use disorders. Further research is warranted to fully elucidate the in vivo effects and therapeutic potential of these individual alkaloids.

References

Safety Operating Guide

Navigating the Safe Disposal of Speciogynine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Speciogynine, an alkaloid found in the plant Mitragyna speciosa, requires careful management due to its toxic properties. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for a compound with similar characteristics indicates that this compound should be considered toxic if swallowed, in contact with skin, or if inhaled[1]. Therefore, the following PPE is mandatory:

  • Gloves: Wear protective gloves.

  • Lab Coat: A protective lab coat is required.

  • Eye Protection: Use eye protection, such as safety glasses or goggles.

  • Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a respirator may be necessary.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks. In case of accidental contact, wash the affected area thoroughly with soap and water[1]. If swallowed, seek immediate medical attention[1].

Quantitative Data and Chemical Properties

PropertyValueReference
Chemical Formula C₂₃H₃₀N₂O₄Cayman Chemical Product Information[2]
Molecular Weight 398.5 g/mol Cayman Chemical Product Information[2]
Appearance Crystalline solidCayman Chemical Product Information[2]
Purity ≥98%Cayman Chemical Product Information[2]
Storage Temperature -20°CCayman Chemical Product Information[2]
Hazard Classification Toxic if swallowed, in contact with skin, or if inhaledBiosynth Safety Data Sheet[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, regional, national, and international regulations for hazardous waste[1]. The following steps provide a general framework for its proper disposal:

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials (e.g., pipette tips, gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and should be kept closed when not in use.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Improper mixing can lead to hazardous reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials. Follow the storage temperature guidelines (-20°C) if long-term storage is necessary before disposal[2].

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Crucially, do not dispose of this compound down the drain. All wastewater containing this compound must be collected and treated as hazardous waste[1].

Experimental Workflow for this compound Disposal

The logical flow of proper this compound disposal, from initial handling to final removal, is illustrated in the diagram below. This workflow ensures that safety and regulatory compliance are maintained at each stage.

Speciogynine_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) B Handle this compound in a Well-Ventilated Area (Fume Hood) A->B C Collect this compound Waste in a Designated, Labeled Container B->C D Segregate from Other Incompatible Waste Streams C->D E Seal and Securely Store the Waste Container D->E F Arrange for Professional Disposal via EHS or Licensed Contractor E->F G DO NOT Dispose Down the Drain E->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Speciogynine
Reactant of Route 2
Speciogynine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.